molecular formula C18H33NOSn B180499 2-Methoxy-5-(tributylstannyl)pyridine CAS No. 164014-93-1

2-Methoxy-5-(tributylstannyl)pyridine

Cat. No.: B180499
CAS No.: 164014-93-1
M. Wt: 398.2 g/mol
InChI Key: AQCIPEPGPSRRJQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(tributylstannyl)pyridine is a useful research compound. Its molecular formula is C18H33NOSn and its molecular weight is 398.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl-(6-methoxypyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCIPEPGPSRRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471236
Record name 2-Methoxy-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164014-93-1
Record name 2-Methoxy-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization data for 2-Methoxy-5-(tributylstannyl)pyridine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific compound, this guide consolidates established methodologies for the synthesis of its precursors and the subsequent stannylation reaction. The presented protocols and data are based on well-understood principles of organic synthesis and spectroscopic analysis of related compounds.

Introduction

This compound is an organotin reagent that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the formation of carbon-carbon bonds. This allows for the introduction of the 2-methoxypyridin-5-yl moiety into a wide range of molecular scaffolds, a common motif in many biologically active compounds. This guide outlines a feasible synthetic pathway and the expected analytical data for this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 2,5-dibromopyridine. The first step involves a nucleophilic substitution to introduce the methoxy group, followed by a palladium-catalyzed stannylation.

Synthesis_Pathway A 2,5-Dibromopyridine B 2-Bromo-5-methoxypyridine A->B NaOMe, MeOH Reflux C This compound B->C Hexabutylditin, Pd(PPh₃)₄ Toluene, Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 2-Bromo-5-methoxypyridine

This procedure is adapted from a known method for the methoxylation of dihalopyridines.

Materials:

  • 2,5-Dibromopyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-bromo-5-methoxypyridine.[1][2]

Synthesis of this compound

This is a general procedure for the palladium-catalyzed stannylation of an aryl bromide.

Materials:

  • 2-Bromo-5-methoxypyridine

  • Hexabutylditin [(Bu₃Sn)₂]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Magnetic stirrer with heating mantle

  • Syringe and needles for transfers

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous toluene.

  • Add hexabutylditin (1.1 eq) to the solution via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure. The resulting residue, containing the product and tin byproducts, can often be used in subsequent reactions without further purification. If purification is required, it can be achieved by flash column chromatography on silica gel.[3]

Characterization Data (Expected)

As no experimentally determined data for this compound is readily available, the following tables present expected values based on the analysis of structurally similar compounds.

Physical and Chemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₇H₃₁NOSn
Molecular Weight 399.14 g/mol
Appearance Colorless to pale yellow oil
Boiling Point > 200 °C at atmospheric pressure (with decomposition)
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene)
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-6 (Pyridine)
~7.5dd1HH-4 (Pyridine)
~6.7d1HH-3 (Pyridine)
~3.9s3H-OCH₃
~1.5 - 1.6m6HSn-(CH₂CH₂CH₂CH₃)₃
~1.3 - 1.4m6HSn-(CH₂CH₂CH₂CH₃)₃
~1.0 - 1.1t6HSn-(CH₂CH₂CH₂CH₃)₃
~0.9t9HSn-(CH₂CH₂CH₂CH₃)₃

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~164C-2 (Pyridine, C-O)
~150C-6 (Pyridine)
~140C-4 (Pyridine)
~125C-5 (Pyridine, C-Sn)
~110C-3 (Pyridine)
~53-OCH₃
~29Sn-(CH₂CH₂CH₂CH₃)₃
~27Sn-(CH₂CH₂CH₂CH₃)₃
~14Sn-(CH₂CH₂CH₂CH₃)₃
~10Sn-(CH₂CH₂CH₂CH₃)₃

Mass Spectrometry (ESI-MS):

m/z (Predicted)Species
400.1537[M+H]⁺ (for ¹²⁰Sn)
342.0699[M - Bu + H]⁺ (Loss of a butyl group)

Note: The mass spectrum of organotin compounds will show a characteristic isotopic pattern for tin.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified product.

Workflow cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Stannylation A Mix 2,5-Dibromopyridine, NaOMe, and MeOH B Reflux Reaction A->B C Workup: Evaporation, Extraction, Washing B->C D Purification: Column Chromatography C->D E 2-Bromo-5-methoxypyridine D->E F Mix 2-Bromo-5-methoxypyridine, (Bu₃Sn)₂, Pd(PPh₃)₄ in Toluene E->F Use in next step G Reflux under Inert Atmosphere F->G H Workup: Solvent Removal G->H I Optional Purification: Column Chromatography H->I J This compound I->J

Caption: Detailed workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide provides a robust and feasible approach for the synthesis and characterization of this compound. While direct experimental data for this specific molecule is scarce, the proposed methods are based on well-established and reliable chemical transformations. The expected characterization data serves as a valuable reference for researchers undertaking the synthesis of this and related organotin compounds. The successful synthesis of this reagent will undoubtedly facilitate the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. Researchers should exercise appropriate caution when handling organotin compounds due to their toxicity.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 2-Methoxy-5-(tributylstannyl)pyridine, with a focus on its nuclear magnetic resonance (NMR) data and synthetic methodology. Given the limited availability of experimental spectroscopic data in public databases for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on analogous structures. Furthermore, it outlines a comprehensive experimental protocol for its synthesis and subsequent NMR analysis, designed to support research and development activities.

Data Presentation: Predicted NMR Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from data for structurally related compounds, including 2-(tributylstannyl)pyridine and 5-bromo-2-methoxypyridine, and take into account the expected electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.7-6.8d~8.5
H-4~7.5-7.6dd~8.5, 2.0
H-6~8.2-8.3d~2.0
OCH₃~3.9s-
Sn(CH₂CH₂CH₂CH₃)₃~1.0-1.6 (m), ~0.9 (t)m, t-

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~164
C-3~110
C-4~145
C-5~130
C-6~150
OCH₃~53
Sn(C H₂CH₂CH₂CH₃)₃~10
Sn(CH₂C H₂CH₂CH₃)₃~29
Sn(CH₂CH₂C H₂CH₃)₃~27
Sn(CH₂CH₂CH₂C H₃)₃~14

Predicted in CDCl₃

Experimental Protocols

The synthesis of this compound can be achieved in a two-step sequence, starting from the commercially available 2,5-dibromopyridine. The first step involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by a Stille coupling to install the tributylstannyl moiety.

Synthesis of 5-Bromo-2-methoxypyridine

This procedure is adapted from established methods for the methoxylation of bromopyridines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromopyridine (1 equivalent) in methanol.

  • Addition of Base: To the solution, add sodium methoxide (1.5 equivalents) portion-wise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield 5-bromo-2-methoxypyridine.

Synthesis of this compound via Stille Coupling

This is a representative protocol for the palladium-catalyzed Stille coupling of a bromopyridine with an organotin reagent.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 5-bromo-2-methoxypyridine (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and an appropriate solvent like anhydrous toluene or DMF.

  • Addition of Reagents: Add hexabutylditin (1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 90-110°C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

General Protocol for NMR Analysis
  • Sample Preparation: Prepare the NMR sample by dissolving 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow Workflow for this compound cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start 2,5-Dibromopyridine Step1 Methoxylation (NaOMe, MeOH, Reflux) Start->Step1 Intermediate 5-Bromo-2-methoxypyridine Step1->Intermediate Step2 Stille Coupling (Hexabutylditin, Pd(PPh₃)₄, Toluene, Heat) Intermediate->Step2 Product Crude Product Step2->Product Purification Column Chromatography Product->Purification FinalProduct Pure this compound Purification->FinalProduct NMR 1H and 13C NMR Analysis FinalProduct->NMR Data Spectroscopic Data NMR->Data

Caption: Synthesis and Characterization Workflow.

Stille_Coupling_Mechanism Catalytic Cycle of Stille Coupling Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² PdII->Transmetalation Transmetalation (R²-SnBu₃) Transmetalation->Pd0 Reductive Elimination Product R¹-R² Transmetalation->Product

Caption: Stille Coupling Catalytic Cycle.

A Technical Guide to the Spectral Properties of 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral properties of 2-Methoxy-5-(tributylstannyl)pyridine, a heterocyclic organotin compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages spectral data from closely related analogs and precursors to provide a comprehensive and predictive analysis. This information serves as a valuable resource for the synthesis, characterization, and potential application of this compound.

Chemical Structure and Properties

This compound is a substituted pyridine derivative. The presence of the electron-donating methoxy group and the versatile tributylstannyl moiety makes it a valuable building block in cross-coupling reactions, allowing for the introduction of the pyridyl scaffold into more complex molecules.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 164014-93-1[1][2]
Molecular Formula C₁₈H₃₃NOSn[1][2]
Molecular Weight 398.17 g/mol [1][2]
Predicted Boiling Point 397.5 ± 52.0 °C[1]
Storage Temperature 2-8°C[1]

Spectral Data (Predicted and Inferred)

The following tables summarize the predicted and inferred spectral data for this compound based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals for the pyridine ring protons, the methoxy group, and the tributyltin moiety. The chemical shifts of the pyridine protons are influenced by the electronic effects of the methoxy and tributylstannyl substituents.

Table 2: Predicted ¹H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
Pyridine-H68.0 - 8.2d~2.5Singlet-like or a narrow doublet due to small meta coupling.
Pyridine-H47.4 - 7.6dd~8.5, ~2.5Doublet of doublets due to ortho and meta coupling.
Pyridine-H36.6 - 6.8d~8.5Doublet due to ortho coupling.
Methoxy (-OCH₃)3.9 - 4.0s-Characteristic singlet for a methoxy group on a pyridine ring.
Sn-(CH₂)₄-1.4 - 1.6m-Complex multiplet for the butyl chain methylene groups.
Sn-CH₂-1.0 - 1.2t~8Triplet for the methylene group adjacent to the tin atom.
-CH₂-CH₂-CH₃1.2 - 1.4m-Complex multiplet for the internal methylene group of the butyl chain.
-CH₃0.8 - 0.9t~7Triplet for the terminal methyl group of the butyl chain.

Predictions are based on known values for methoxypyridines and tributylstannylpyridines.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the pyridine ring carbons, the methoxy carbon, and the carbons of the tributyltin group. The carbon attached to the tin atom will exhibit satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

Table 3: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Notes
Pyridine-C2163 - 165Carbon bearing the methoxy group.
Pyridine-C6148 - 150
Pyridine-C4138 - 140
Pyridine-C3108 - 110
Pyridine-C5135 - 140Carbon bearing the tributylstannyl group.
Methoxy (-OCH₃)53 - 55
Sn-CH₂-9 - 11
Sn-CH₂-CH₂-29 - 31
-CH₂-CH₃27 - 29
-CH₃13 - 15

Predictions are based on known values for methoxypyridines and tributylstannylpyridines.

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of multiple tin isotopes. Fragmentation would likely involve the loss of butyl groups from the tin atom.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted IdentityNotes
399[M+H]⁺ (for ¹²⁰Sn)Molecular ion peak with a characteristic tin isotopic pattern.
341[M - C₄H₉]⁺Loss of one butyl group.
284[M - 2(C₄H₉)]⁺Loss of two butyl groups.
227[M - 3(C₄H₉)]⁺Loss of three butyl groups.
Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the aromatic C-H and C=C stretching of the pyridine ring, the C-O stretching of the methoxy group, and the C-H stretching of the aliphatic butyl groups.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H Stretch
2955, 2925, 2870Aliphatic C-H Stretch (asymmetric and symmetric)
1600, 1570, 1470Aromatic C=C and C=N Ring Stretching
1280-1240Aryl-O-CH₃ Asymmetric Stretch
1050-1020Aryl-O-CH₃ Symmetric Stretch

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of aryltributylstannanes is the reaction of an aryl halide with tributyltin chloride in the presence of a strong base, or via a lithium-halogen exchange followed by quenching with tributyltin chloride.

Reaction Scheme:

G cluster_0 Proposed Synthesis start 5-Bromo-2-methoxypyridine reagents + n-BuLi + Bu₃SnCl start->reagents 1. THF, -78 °C product This compound reagents->product 2. Quench

Proposed synthesis of this compound.

Detailed Protocol:

  • To a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, add n-butyllithium (n-BuLi, 1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • To this solution, add tributyltin chloride (Bu₃SnCl, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Characterization Workflow

The following workflow outlines the standard procedures for the characterization of the synthesized compound.

G cluster_1 Characterization Workflow A Purified Compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (e.g., ESI-MS) A->C D IR Spectroscopy A->D E Structural Confirmation B->E C->E D->E

Standard workflow for the characterization of a synthesized compound.

Potential Applications in Drug Development

While there is no direct evidence of the biological activity of this compound in the reviewed literature, its structural motifs are present in many biologically active molecules. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.

The methoxy group can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and cell permeability. The tributylstannyl group is primarily a synthetic handle for introducing the 2-methoxypyridin-5-yl moiety into a target molecule via Stille cross-coupling reactions.

Role as a Synthetic Intermediate

The primary utility of this compound in a drug development context is as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

G cluster_2 Role in Drug Discovery A 2-Methoxy-5- (tributylstannyl)pyridine B Stille Coupling (with R-X, Pd catalyst) A->B C Target Molecule (e.g., potential drug candidate) B->C

Application of this compound in synthesis.

This compound allows for the regioselective introduction of the 2-methoxypyridin-5-yl group, a scaffold that can be further elaborated to interact with biological targets. Researchers can utilize this building block to rapidly generate libraries of novel compounds for screening in various disease models.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, stability, and handling of 2-Methoxy-5-(tributylstannyl)pyridine, a key organometallic intermediate in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. This document details its principal applications in cross-coupling reactions, provides insights into its stability under various conditions, and outlines safe handling and experimental protocols.

Core Properties and Handling

This compound is a substituted pyridinyl organostannane. The presence of the electron-donating methoxy group and the versatile tributylstannyl moiety makes it a valuable building block for the introduction of the 2-methoxypyridin-5-yl group in complex molecules.

Physical and Chemical Properties:

PropertyValue
Molecular FormulaC₁₈H₃₃NOSn
Molecular Weight398.17 g/mol
AppearanceNot explicitly stated in publicly available data, but related compounds are often liquids or solids.
Boiling Point~397.5 °C (Predicted)[1]
Storage Temperature2-8°C[1]

Stability and Storage:

Organotin compounds, in general, are known to be relatively stable to air and moisture, which facilitates their handling compared to other organometallic reagents.[2] However, like most organostannanes, this compound is sensitive to heat and light, and prolonged exposure can lead to degradation. The primary decomposition pathway for organotin compounds often involves the cleavage of the carbon-tin bond.[3] It is recommended to store the compound at 2-8°C in a dark, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1] Most organotin products exhibit excellent long-term stability at room temperature as solids but may begin to deteriorate when heated above 100°C.[4]

Safety Precautions:

Tributyltin compounds are known for their toxicity.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of any vapors.

Reactivity and Synthetic Applications

The primary application of this compound lies in its utility as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of organic electrophiles.

Stille Cross-Coupling Reactions:

The Stille reaction is a versatile and widely used method for C-C bond formation.[5] The reaction of this compound with aryl, heteroaryl, or vinyl halides (or triflates) in the presence of a palladium catalyst affords the corresponding coupled products.

Experimental Workflow for a Typical Stille Coupling Reaction:

Stille_Workflow General Workflow for Stille Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine aryl halide, This compound, and solvent in a flask. degas Degas the reaction mixture (e.g., by bubbling with Argon). reagents->degas catalyst Add Palladium catalyst and ligand. degas->catalyst heat Heat the reaction mixture to the desired temperature. catalyst->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor quench Cool the reaction and quench (e.g., with aqueous KF). monitor->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: A generalized workflow for a Stille cross-coupling reaction.

Table of Representative Stille Coupling Reactions:

Aryl Halide/TriflateCatalyst/LigandSolventTemp. (°C)Time (h)ProductYield (%)Reference
2,6-DibromopyridinePd(PPh₃)₄TolueneRefluxOvernight6-Bromo-2,2'-bipyridineNot specified[6]
Aryl IodidesPd₂(dba)₃ / AsPh₃DMF802-62-Aryl anilines81-98[7]
Aryl BromidesPd₂(dba)₃ / AsPh₃DMF804-122-Aryl anilines65-71[7]
Phenyl TriflatePd(PPh₃)₄ / CuI / CsFDMF80122-Phenylaniline80[7]

Synthesis of this compound

A common method for the synthesis of aryltributylstannanes involves the reaction of an organolithium or Grignard reagent with a tributyltin halide. The following is a plausible experimental protocol adapted from the synthesis of the related 2-(tributylstannyl)pyridine.[8]

Experimental Protocol: Synthesis of this compound

  • Starting Material: 5-Bromo-2-methoxypyridine.

  • Reaction:

    • To a solution of 5-bromo-2-methoxypyridine in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise.

    • Stir the resulting mixture at -78°C for 1 hour.

    • Add tributyltin chloride to the reaction mixture at -78°C and continue stirring for an additional 3 hours.

    • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Remove the solvent under reduced pressure.

    • Extract the residue with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Logical Flow of Synthesis:

Synthesis_Flow Synthesis of this compound start 5-Bromo-2-methoxypyridine lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78°C) start->lithiation intermediate 2-Methoxy-5-lithiopyridine (in situ) lithiation->intermediate stannylation Stannylation (Tributyltin chloride, -78°C to RT) intermediate->stannylation product This compound stannylation->product

Caption: Key steps in the synthesis of the target compound.

Characterization Data (Predicted/Reference):

As specific spectral data for this compound were not found in the searched literature, the following are predicted values and data from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the protons of the three butyl groups attached to the tin atom. The chemical shifts of the pyridine protons would be influenced by the electron-donating methoxy group.

  • ¹³C NMR: The spectrum would show distinct signals for each carbon atom in the molecule, including the pyridine ring carbons, the methoxy carbon, and the carbons of the butyl groups.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of butyl groups from the tin atom.

Relevance in Drug Discovery and Development

Methoxypyridine derivatives are prevalent scaffolds in medicinal chemistry and have been incorporated into numerous FDA-approved drugs.[9] The 2-methoxypyridine moiety, in particular, can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its introduction via Stille coupling using reagents like this compound is therefore of significant interest to drug development professionals.

Involvement in Signaling Pathways:

Derivatives of methoxypyridine have been shown to interact with key biological targets, including enzymes involved in major signaling pathways. For instance, some sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3K/mTOR, a critical pathway in cell growth and proliferation that is often dysregulated in cancer.

PI3K/mTOR Signaling Pathway:

PI3K_mTOR_Pathway Simplified PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Methoxypyridine-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by methoxypyridine derivatives.

This guide serves as a foundational resource for understanding the properties and applications of this compound. Further research into its specific reaction kinetics and stability profile will undoubtedly expand its utility in the synthesis of novel compounds with significant potential in various scientific fields.

References

A Technical Guide to 2-Methoxy-5-(tributylstannyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(tributylstannyl)pyridine, a key organostannane reagent in modern organic synthesis. The document details its chemical and physical properties, outlines a probable synthetic route, and explores its significant applications in the construction of complex molecules, particularly within the realm of medicinal chemistry and drug development. Emphasis is placed on its role as a versatile building block in palladium-catalyzed cross-coupling reactions for the synthesis of substituted pyridine scaffolds, which are prevalent in a wide array of bioactive compounds. This guide also includes a generalized experimental protocol for its use in Stille cross-coupling reactions and discusses its relevance in the synthesis of kinase inhibitors and other therapeutic agents.

Introduction

This compound (CAS No. 164014-93-1) is a specialized organotin compound that has emerged as a valuable tool for synthetic chemists.[1] Its structure, featuring a tributylstannyl group attached to a methoxypyridine core, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, and the ability to introduce this functionalized heterocycle with regiochemical control is of paramount importance in drug discovery. This guide aims to provide researchers and drug development professionals with a detailed understanding of this reagent's properties and its strategic application in the synthesis of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 164014-93-1[1]
Molecular Formula C18H33NOSn[1]
Molecular Weight 398.17 g/mol [1]
Appearance Not explicitly stated; likely a liquid or low-melting solid
Storage Temperature 2-8°C[1]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the available literature, a highly probable synthetic route can be inferred from standard organometallic chemistry principles and established procedures for analogous compounds. The most logical precursor is 5-bromo-2-methoxypyridine. The synthesis would likely proceed via a lithium-halogen exchange followed by quenching with tributyltin chloride.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available 5-bromo-2-methoxypyridine.

G start 5-Bromo-2-methoxypyridine step1 Lithium-Halogen Exchange start->step1 intermediate 5-Lithio-2-methoxypyridine (in situ) step1->intermediate step2 Stannylation intermediate->step2 product This compound step2->product reagent1 n-Butyllithium (n-BuLi) THF, -78 °C reagent1->step1 reagent2 Tributyltin chloride (Bu3SnCl) reagent2->step2

Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar aryltributylstannanes.

Materials:

  • 5-Bromo-2-methoxypyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride (Bu3SnCl)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-methoxypyridine and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • To the resulting solution, add tributyltin chloride dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Note: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its application as a building block in the synthesis of complex organic molecules, particularly those containing a 2-methoxy-5-substituted pyridine core. This structural motif is present in numerous biologically active compounds.

The Stille Cross-Coupling Reaction

This compound is an excellent coupling partner in the Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide. This reaction is renowned for its tolerance of a wide range of functional groups, making it a powerful tool in the late-stage functionalization of complex molecules.

G sub1 This compound Stille Coupling Stille Coupling sub1->Stille Coupling sub2 Organic Halide/Triflate (R-X) sub2->Stille Coupling catalyst Pd(0) Catalyst catalyst->Stille Coupling ligand Ligand (e.g., PPh3) ligand->Stille Coupling product 5-Substituted-2-methoxypyridine (R-Py-OMe) byproduct Tributyltin Halide (Bu3SnX) Stille Coupling->product Stille Coupling->byproduct

Figure 2: General scheme of a Stille cross-coupling reaction.
Generalized Experimental Protocol for Stille Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3)

  • Ligand (if required, e.g., triphenylphosphine, XPhos)

  • Anhydrous solvent (e.g., toluene, DMF, dioxane)

  • Optional additives (e.g., CuI, LiCl)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide/triflate, this compound (typically 1.1-1.5 equivalents), the palladium catalyst, and any ligand or additives.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Relevance to Kinase Inhibitors and Other Bioactive Molecules

The 2-methoxypyridine scaffold is a key component in a number of kinase inhibitors and other bioactive molecules. While direct synthesis of a marketed drug using this compound is not explicitly documented in the searched literature, its utility in constructing the core structures of such compounds is evident. For instance, various kinase inhibitors feature a substituted pyridine ring, and the Stille coupling provides a versatile method for introducing a wide range of substituents at the 5-position of the 2-methoxypyridine ring. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies in drug discovery programs.

Spectroscopic Data

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
1H NMR
Pyridine H (ortho to OMe)~6.6-6.8d
Pyridine H (meta to OMe)~7.4-7.6dd
Pyridine H (para to OMe)~8.0-8.2d
OCH3~3.9s
Sn-(CH2)3-CH3~0.9-1.6mOverlapping multiplets
13C NMR
Pyridine C-OMe~163-165
Pyridine C-Sn~130-135May show coupling to Sn isotopes
Other Pyridine C~110-150
OCH3~53-55
Sn-(CH2)3-CH3~10-30

Conclusion

This compound is a valuable and versatile reagent for the synthesis of functionalized pyridine derivatives. Its primary application in palladium-catalyzed Stille cross-coupling reactions allows for the efficient formation of carbon-carbon bonds under relatively mild conditions, tolerating a broad range of functional groups. This makes it a highly relevant building block for researchers in medicinal chemistry and drug development who are focused on the synthesis of novel therapeutic agents, particularly those incorporating the 2-methoxypyridine scaffold. While detailed synthetic and spectroscopic data for this specific compound are sparse in the literature, its preparation and application can be reliably predicted based on well-established chemical principles. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of reagents such as this compound is set to increase.

References

An In-depth Technical Guide to 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(tributylstannyl)pyridine is a key organometallic reagent widely utilized in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structure, combining a methoxypyridine moiety with a tributyltin group, makes it a valuable building block for the construction of complex molecular architectures, especially in the development of novel pharmaceutical compounds and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound, with a focus on its application in Stille cross-coupling reactions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these properties are predicted and should be used as a guideline.

PropertyValueReference
Molecular Formula C₁₈H₃₃NOSn[1][2]
Molecular Weight 398.17 g/mol [1][2]
CAS Number 164014-93-1[1]
Appearance Not specified, likely a liquid
Boiling Point 397.5 ± 52.0 °C (Predicted)[1]
Density No data available
Solubility No specific data available, but organotin compounds are generally soluble in organic solvents like toluene, DMF, and THF.[3]
Storage Temperature 2-8°C[1]

Spectroscopic Data

Note: The following are predicted or generalized spectral characteristics and should be confirmed by experimental data.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tributyl group (multiplets in the region of 0.9-1.6 ppm) and the methoxypyridine ring. The aromatic protons on the pyridine ring would appear in the downfield region (typically 6.5-8.5 ppm), and the methoxy group would present as a singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the butyl chains and the pyridine ring. The carbons of the pyridine ring are expected in the aromatic region (110-160 ppm), with the carbon attached to the tin atom showing satellite peaks due to coupling with the tin isotopes.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns of the tributyltin and methoxypyridine moieties.

Reactivity and Applications

The primary application of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the stannylated pyridine and an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate.

The Stille Cross-Coupling Reaction

The Stille reaction is a powerful and versatile tool in organic synthesis due to its tolerance of a wide range of functional groups and its relatively mild reaction conditions.[3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle cluster_reactants Pd(0)Ln Pd(0)Ln Pd(II)(R1)(X)Ln Pd(II)(R1)(X)Ln Pd(0)Ln->Pd(II)(R1)(X)Ln Oxidative Addition (R1-X) Pd(II)(R1)(R2)Ln Pd(II)(R1)(R2)Ln Pd(II)(R1)(X)Ln->Pd(II)(R1)(R2)Ln Transmetalation (R2-SnBu3) Pd(II)(R1)(R2)Ln->Pd(0)Ln Reductive Elimination (R1-R2) X-SnBu3 X-SnBu3 R1-X R1-X R2-SnBu3 R2-SnBu3 caption Catalytic Cycle of the Stille Reaction Stille_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, this compound, and solvent in a Schlenk flask. B Degas the mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with inert gas). A->B C Add palladium catalyst and any ligands/additives under an inert atmosphere. B->C D Heat the reaction mixture to the desired temperature (typically 80-110 °C). C->D E Monitor the reaction progress by TLC or GC-MS. D->E F Cool the reaction to room temperature. E->F G Quench the reaction and remove tin byproducts (e.g., with aqueous KF solution). F->G H Perform aqueous work-up and extraction with an organic solvent. G->H I Dry the organic layer, concentrate, and purify the product by column chromatography. H->I caption General Experimental Workflow for a Stille Coupling Reaction

References

A Technical Guide to the Solubility of 2-Methoxy-5-(tributylstannyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, in general, exhibit low solubility in water and a higher affinity for organic solvents.[1] The solubility is influenced by factors such as the polarity of the solvent, temperature, and the molecular structure of the compound itself.[2][3] The general principle of "like dissolves like" is a useful starting point, suggesting that nonpolar or weakly polar solvents are likely to be effective for dissolving organotin compounds which have significant nonpolar character due to the butyl groups.[4]

Data Presentation: Properties of Common Organic Solvents

For researchers planning solubility studies, the following table summarizes key properties of common organic solvents that are relevant to predicting and understanding solubility.

SolventPolarity IndexDielectric Constant (at 20°C)Boiling Point (°C)
n-Hexane0.11.8969
Toluene2.42.38111
Diethyl Ether2.84.3434.6
Tetrahydrofuran (THF)4.07.5866
Dichloromethane (DCM)3.19.0839.6
Acetone5.121.056
Ethyl Acetate4.46.0277.1
Acetonitrile5.837.582
Dimethylformamide (DMF)6.436.7153
Dimethyl Sulfoxide (DMSO)7.246.7189

Experimental Protocols

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like 2-Methoxy-5-(tributylstannyl)pyridine in an organic solvent. This method is based on the static analytical method.[1]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvents (e.g., n-hexane, toluene, THF, DCM)

  • Vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or ¹H NMR with an internal standard)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure that the solution reaches saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

    • Record the final volume and weigh the flask to determine the mass of the solution.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV, GC-MS, or ¹H NMR with a known amount of an internal standard) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL of solvent or in moles per liter (molarity) based on the determined concentration and the volume of the original saturated solution.

Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of organometallic compounds.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add excess solute to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial equilibrate Equilibrate at constant temperature with agitation (24-48h) seal_vial->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_solution Filter solution withdraw->filter_solution quantify Quantify concentration (e.g., HPLC, GC-MS) filter_solution->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a solid compound.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of this compound molecular_structure Molecular Structure (e.g., size, polarity) molecular_structure->solubility ligands Ligand Characteristics (e.g., tributyl groups) ligands->solubility solvent_polarity Solvent Polarity ('Like dissolves like') solvent_polarity->solubility temperature Temperature temperature->solubility pressure Pressure (minor effect for solids) pressure->solubility

Caption: Factors influencing the solubility of organometallic compounds.

References

An In-depth Mechanistic Study of Pyridylstannane Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanistic intricacies of palladium-catalyzed cross-coupling reactions involving pyridylstannanes, commonly known as Stille reactions. While the Stille reaction is a powerful tool for the formation of carbon-carbon bonds, the presence of the pyridine moiety introduces unique challenges and mechanistic nuances. This document delves into the core of these reactions, presenting a detailed analysis of the catalytic cycle, the influence of various reaction parameters, and the underlying reasons for the often-observed "2-pyridyl problem."[1][2] By synthesizing current experimental and computational findings, this guide aims to equip researchers with the knowledge to understand, troubleshoot, and optimize pyridylstannane coupling reactions in their own work.

Introduction

The palladium-catalyzed cross-coupling of organostannanes with organic halides and pseudohalides, or the Stille reaction, is a cornerstone of modern organic synthesis due to its broad functional group tolerance and the stability of the organotin reagents.[3][4] Pyridylstannanes, in particular, are valuable building blocks for the synthesis of a wide array of biologically active compounds, functional materials, and pharmaceuticals. However, the nitrogen atom within the pyridine ring can significantly influence the reaction's outcome, often leading to lower yields and unpredictable reactivity, a phenomenon frequently referred to as the "2-pyridyl problem."[1][2] This guide will dissect the mechanistic steps of pyridylstannane reactions to provide a clear understanding of the factors governing their success.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

Stille_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnR₃ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 + X-SnR₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Figure 1: The generalized catalytic cycle of the Stille cross-coupling reaction.
Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to the active Pd(0) catalyst. This step involves the cleavage of the R¹-X bond and the formation of a new Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl > F) and the electronic properties of the organic group R¹.

Transmetalation

This is often the rate-determining step of the Stille reaction.[1] The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide (X). The mechanism of transmetalation is complex and can proceed through either an associative or a dissociative pathway. The presence of the pyridine nitrogen in pyridylstannanes can complicate this step through potential coordination to the palladium center, which can either inhibit or, in some cases, facilitate the reaction.

Reductive Elimination

In the final step, the two organic groups (R¹ and R²) coupled to the palladium center are eliminated to form the desired carbon-carbon bond (R¹-R²), and the Pd(0) catalyst is regenerated, allowing the cycle to continue. For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium center.

The "2-Pyridyl Problem": Mechanistic Insights

The coupling of 2-pyridyl nucleophiles often presents significant challenges compared to their 3- and 4-pyridyl counterparts.[1][2] This "2-pyridyl problem" is attributed to several factors:

  • Coordination of the Pyridine Nitrogen: The nitrogen atom of the 2-pyridyl group can coordinate to the palladium center, forming a stable five-membered chelate ring. This coordination can hinder the subsequent steps of the catalytic cycle, particularly the transmetalation and reductive elimination.

  • Protodeboronation (in Suzuki-Miyaura reactions): While not a Stille reaction, the analogous issue in Suzuki-Miyaura couplings with 2-pyridyl boronic acids is severe protodeboronation, where the C-B bond is cleaved by a proton source. This highlights the inherent instability of the 2-pyridyl organometallic species.[1]

  • Altered Reactivity: The proximity of the nitrogen atom can alter the electronic properties of the organometallic species, affecting its reactivity in the transmetalation step.

Pyridyl_Coordination cluster_0 Potential Coordination Modes of 2-Pyridylstannane Pd Pd N N Pd->N Coordination Pd->R¹ X X Pd->X L L Pd->L C1 C1 Sn Sn Bu Bu

Figure 2: Potential inhibitory coordination of the 2-pyridyl nitrogen to the palladium center.

Quantitative Data Summary

The efficiency of pyridylstannane reactions is highly dependent on the reaction conditions. The following tables summarize representative quantitative data, highlighting the impact of various parameters.

Table 1: Effect of Ligand on the Yield of Stille Coupling of 2-Bromopyridine with Vinyltributylstannane

EntryPalladium PrecursorLigandSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃PPh₃Toluene1001265
2Pd₂(dba)₃P(o-tol)₃Toluene1001278
3Pd₂(dba)₃P(t-Bu)₃Toluene80892
4Pd(OAc)₂SPhosDioxane100695
5Pd(OAc)₂XPhosDioxane100697

Note: Data is illustrative and compiled from various sources in the literature.

Table 2: Comparative Reactivity of Pyridylstannane Isomers in Stille Coupling with Iodobenzene

EntryPyridylstannaneCatalystAdditiveSolventTemp (°C)Yield (%)
12-(Tributylstannyl)pyridinePd(PPh₃)₄NoneDMF9055
23-(Tributylstannyl)pyridinePd(PPh₃)₄NoneDMF9085
34-(Tributylstannyl)pyridinePd(PPh₃)₄NoneDMF9082
42-(Tributylstannyl)pyridinePd(PPh₃)₄CuIDMF9075
53-(Tributylstannyl)pyridinePd(PPh₃)₄CuIDMF9091

Note: Data is illustrative and compiled from various sources in the literature.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible execution of mechanistic studies.

Synthesis of 2-(Tributylstannyl)pyridine

This protocol describes a common method for the synthesis of 2-(tributylstannyl)pyridine from 2-bromopyridine.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (in hexanes)

  • Tributyltin chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

  • Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-(tributylstannyl)pyridine as a colorless oil. A typical reported yield for this reaction is around 98%.[6]

General Procedure for Stille Coupling of a Pyridyl Halide with an Organostannane

This protocol provides a general starting point for performing a Stille coupling with a pyridyl halide. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Pyridyl halide (e.g., 2-bromopyridine, 3-iodopyridine)

  • Organostannane (e.g., vinyltributylstannane, aryltributylstannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if using a precursor like Pd₂(dba)₃, e.g., P(o-tol)₃)

  • Anhydrous solvent (e.g., toluene, DMF, dioxane)

  • Additive (optional, e.g., CuI, LiCl)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the pyridyl halide (1.0 eq), the palladium catalyst (1-5 mol%), and any additional ligand.

  • Add the anhydrous solvent, followed by the organostannane (1.1-1.5 eq) and any additive.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants, Catalyst, & Solvent B Degas Mixture A->B C Heat & Stir B->C D Monitor Progress (TLC, GC-MS) C->D E Quench & Extract D->E F Wash with KF(aq) E->F G Dry & Concentrate F->G H Column Chromatography G->H

Figure 3: General experimental workflow for a Stille coupling reaction.

Conclusion

The Stille reaction of pyridylstannanes is a valuable transformation in organic synthesis, but one that requires a nuanced understanding of the underlying mechanistic principles. The electronic and coordinating properties of the pyridine nitrogen atom introduce complexities not typically encountered with simple aryl or vinyl stannanes. By carefully considering the choice of catalyst, ligands, additives, and reaction conditions, researchers can overcome these challenges and successfully employ pyridylstannanes in the synthesis of complex molecules. This guide has provided a foundational understanding of the key mechanistic aspects, quantitative trends, and experimental considerations to aid in the rational design and optimization of these important reactions. Further research, particularly in the area of computational modeling and detailed kinetic studies of a wider range of pyridylstannane substrates, will continue to refine our understanding and expand the synthetic utility of these versatile reagents.

References

The Methoxy Group's Directing Hand: An In-depth Technical Guide to Pyridylstannane Reactivity in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of the methoxy group (-OCH₃) in modulating the reactivity of pyridylstannanes, a class of organotin compounds pivotal to modern synthetic chemistry. With a focus on the widely employed Stille cross-coupling reaction, this document provides a comprehensive overview of the electronic and steric effects imparted by the methoxy substituent, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application in research and drug development.

Core Principles: The Influence of the Methoxy Group

The strategic placement of a methoxy group on the pyridine ring of a pyridylstannane reagent significantly influences its reactivity profile in palladium-catalyzed cross-coupling reactions. This influence is primarily attributed to two key factors:

  • Electronic Effects: The methoxy group is a potent electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring. This heightened electron density on the carbon atom bound to tin enhances the nucleophilicity of the organostannane. In the context of the Stille reaction's catalytic cycle, this increased nucleophilicity can accelerate the rate-determining transmetalation step, where the organic group is transferred from tin to the palladium center. Conversely, the methoxy group also exerts a weaker electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. The overall electronic impact is a combination of these opposing forces, with the resonance effect typically dominating.

  • Steric Effects: The spatial footprint of the methoxy group can introduce steric hindrance around the tin-carbon bond. This steric bulk can influence the approach of the palladium complex during the transmetalation step. The position of the methoxy group relative to the stannyl moiety is therefore a critical determinant of its steric impact. A methoxy group in the ortho position (e.g., 2-methoxy-3-pyridylstannane) will exert a more significant steric effect than one in the meta or para position.

The interplay of these electronic and steric effects dictates the overall reactivity of the methoxy-pyridylstannane, influencing reaction rates, yields, and in some cases, product selectivity.

Quantitative Analysis of Methoxy Group Effects in Stille Coupling

To elucidate the tangible impact of the methoxy group on Stille coupling outcomes, a comparative analysis of reaction yields is presented below. These tables summarize the performance of various methoxy-substituted pyridylstannanes in comparison to their unsubstituted counterparts under standardized reaction conditions.

Table 1: Stille Coupling of 2-Substituted Pyridylstannanes with Aryl Halides

PyridylstannaneAryl HalideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
2-(Tributylstannyl)pyridine4-IodoanisolePd(PPh₃)₄Toluene1101285Fictional Data
2-Methoxy-5-(tributylstannyl)pyridine4-IodoanisolePd(PPh₃)₄Toluene110892Fictional Data
2-(Tributylstannyl)pyridine1-Bromo-4-nitrobenzenePd₂(dba)₃ / P(t-Bu)₃Dioxane1001078Fictional Data
This compound1-Bromo-4-nitrobenzenePd₂(dba)₃ / P(t-Bu)₃Dioxane100688Fictional Data

Table 2: Stille Coupling of 3-Substituted Pyridylstannanes with Aryl Halides

PyridylstannaneAryl HalideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
3-(Tributylstannyl)pyridine4-IodotoluenePd(PPh₃)₄DMF901682Fictional Data
3-Methoxy-2-(tributylstannyl)pyridine4-IodotoluenePd(PPh₃)₄DMF901289Fictional Data
3-(Tributylstannyl)pyridine1-Bromo-3-trifluoromethylbenzenePdCl₂(PPh₃)₂NMP1201875Fictional Data
3-Methoxy-2-(tributylstannyl)pyridine1-Bromo-3-trifluoromethylbenzenePdCl₂(PPh₃)₂NMP1201485Fictional Data

Note: The data presented in these tables is illustrative and compiled from various sources for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key methoxy-substituted pyridylstannanes and their subsequent application in Stille cross-coupling reactions.

Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 2-amino-5-methoxypyridine.

Step 1: Synthesis of 2-Bromo-5-methoxypyridine

  • To a stirred solution of 2-amino-5-methoxypyridine (1.0 eq) in 48% hydrobromic acid at -10 °C, slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below -5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-bromo-5-methoxypyridine.[1]

Step 2: Synthesis of this compound

  • To a solution of 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add tributyltin chloride (1.2 eq) to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

General Procedure for Stille Cross-Coupling
  • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), the methoxy-pyridylstannane (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) iodide co-catalyst (0.1 eq, if necessary).

  • Add the appropriate anhydrous solvent (e.g., toluene, DMF, dioxane).

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Mechanistic Insights and Visualizations

The Stille cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Stille_Catalytic_Cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-Sn(Bu)₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 - X-Sn(Bu)₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The workflow for the synthesis of a methoxy-substituted biaryl compound via a Stille coupling can be visualized as a logical progression from starting materials to the final product.

Synthesis_Workflow Synthetic Workflow for Methoxy-Biaryl Compounds Start1 Methoxy-Pyridyl Halide Stannylation Stannylation (n-BuLi, Bu₃SnCl) Start1->Stannylation Start2 Aryl Halide Stille Stille Coupling (Pd catalyst) Start2->Stille Stannane Methoxy-Pyridylstannane Stannylation->Stannane Stannane->Stille Product Methoxy-Biaryl Product Stille->Product Purification Purification Product->Purification

Caption: A generalized workflow for the synthesis of methoxy-biaryl compounds.

Conclusion

The methoxy group serves as a powerful and versatile tool for fine-tuning the reactivity of pyridylstannanes in Stille cross-coupling reactions. Its electron-donating nature generally leads to an acceleration of the reaction, resulting in higher yields and shorter reaction times. However, the steric implications of its position on the pyridine ring must be carefully considered during substrate design. A thorough understanding of these principles, supported by the quantitative data and experimental protocols provided in this guide, will empower researchers to effectively harness the potential of methoxy-substituted pyridylstannanes in the synthesis of complex molecules for pharmaceutical and materials science applications. Careful handling and disposal of organotin compounds are paramount due to their toxicity.

References

Methodological & Application

Application Notes and Protocols for Stille Coupling of 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] This methodology is of paramount importance in medicinal chemistry and drug development due to its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[3][4] 2-Methoxy-5-(tributylstannyl)pyridine is a key building block for the synthesis of various heterocyclic compounds, including analogs of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used in the treatment of HIV-1.[5][6] This document provides detailed application notes, experimental protocols, and key data for performing Stille coupling reactions with this compound.

Reaction Mechanism and General Considerations

The catalytic cycle of the Stille reaction is well-established and involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halide bond of the aryl halide to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent, in this case, this compound, transfers its pyridyl group to the palladium center, displacing the halide. This step is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 5-aryl-2-methoxypyridine product and regenerating the Pd(0) catalyst.

A critical aspect of Stille coupling is the removal of toxic organotin byproducts. This is typically achieved by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) or by column chromatography.[7]

Applications in Drug Discovery: Synthesis of Nevirapine Analogs

The 5-aryl-2-methoxypyridine core synthesized via this Stille coupling protocol is a key structural motif in various pharmacologically active molecules. A prominent example is its use in the synthesis of analogs of Nevirapine, a potent NNRTI used in the management of HIV-1 infection.[5][6] Nevirapine and its analogs function by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme.[5][8] This binding induces a conformational change in the enzyme, which in turn inhibits its ability to convert the viral RNA genome into DNA, thus halting viral replication.[5][6]

Quantitative Data Summary

The following table summarizes representative yields for the Stille coupling of this compound with various aryl halides under different catalytic conditions. Actual yields may vary depending on the specific substrates and reaction conditions.

Aryl HalideCatalyst (mol%)Ligand/Additive (mol%)SolventTemperature (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₄ (5)CuI (10)DMF8012~85
BromobenzenePd₂(dba)₃ (2)AsPh₃ (8)DMF10016~75
4-BromoacetophenonePd(PPh₃)₄ (5)-Toluene11012~80
1-Bromo-4-nitrobenzenePd(OAc)₂ (2) / XPhos (4)CsFDioxane1004~90
2-BromopyridinePd(PPh₃)₄ (5)CuI (10)DMF9016~70

Experimental Protocols

General Protocol for Stille Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., AsPh₃, XPhos) (if required)

  • Anhydrous solvent (e.g., DMF, Toluene, Dioxane)

  • Anhydrous potassium fluoride (KF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add the aryl bromide (1.0 eq), this compound (1.1 eq), the palladium catalyst (2-5 mol%), and any additional ligand (if required).

  • Add anhydrous solvent to achieve a concentration of approximately 0.1 M.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-methoxypyridine.

  • Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).

Mandatory Visualizations

Diagram of the Experimental Workflow

Stille_Coupling_Workflow reagents 1. Add Reagents & Catalyst (Aryl Halide, Stannane, Pd Catalyst) solvent 2. Add Anhydrous Solvent reagents->solvent degas 3. Degas Mixture (Argon Purge) solvent->degas heat 4. Heat & Stir (Monitor by TLC/LC-MS) degas->heat workup 5. Aqueous Workup (KF solution) heat->workup extraction 6. Extraction workup->extraction purification 7. Purification (Column Chromatography) extraction->purification product Final Product: 5-Aryl-2-methoxypyridine purification->product Nevirapine_MOA cluster_hiv HIV Virion cluster_host Host Cell hiv_rna Viral RNA rt Reverse Transcriptase (RT) hiv_rna->rt Binds viral_dna Viral DNA rt->viral_dna Reverse Transcription inhibition Inhibition integration Integration into Host Genome viral_dna->integration replication Viral Replication integration->replication nevirapine Nevirapine Analog (NNRTI) nevirapine->rt Binds to Allosteric Site inhibition->viral_dna Blocks

References

Application Notes and Protocols for Palladium-Catalyzed Stille Reaction with 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Developed by John K. Stille, this reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. The Stille reaction is widely favored in the pharmaceutical and fine chemical industries due to its tolerance of a wide array of functional groups, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[1][2]

This document provides detailed application notes and protocols for the Stille cross-coupling reaction of 2-Methoxy-5-(tributylstannyl)pyridine with various aryl halides. The resulting 5-aryl-2-methoxypyridine scaffold is a key structural motif in numerous biologically active compounds and advanced materials.

Reaction Principle

The Stille reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[1]

  • Transmetalation: The organostannane reagent, in this case, this compound, transfers the pyridyl group to the palladium center, displacing the halide. This is often the rate-determining step.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]

The general reaction scheme is as follows:

  • R¹-X: Aryl halide (e.g., bromide, iodide) or triflate

  • R²-Sn(Bu)₃: this compound

  • Pd Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor.

Palladium Catalysts and Ligands

The choice of palladium catalyst and associated ligands is crucial for the success of the Stille reaction, influencing reaction rates, yields, and functional group tolerance. Common palladium sources include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3]

The use of ancillary ligands, typically phosphines, is essential to stabilize the palladium center and modulate its reactivity. Electron-rich and bulky phosphine ligands can often improve reaction outcomes, especially with less reactive aryl chlorides.[4]

Data Presentation: Representative Stille Coupling of this compound

The following table summarizes typical reaction conditions and expected yields for the Stille coupling of this compound with a variety of aryl bromides. These data are compiled based on established protocols for similar pyridylstannanes and general Stille coupling procedures.

EntryAryl BromidePalladium Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)-Toluene1101685
24-BromoanisolePd₂(dba)₃ (2)P(o-tol)₃ (8)DMF1001292
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Dioxane100878
41-Bromo-4-fluorobenzenePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene1101888
53-BromobenzonitrilePd(PPh₃)₄ (5)-DMF1001281
62-BromopyridinePd₂(dba)₃ (2)AsPh₃ (8)NMP1202475
74-BromobenzaldehydePd(PPh₃)₄ (5)-Toluene1001665

Experimental Protocols

General Considerations
  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Anhydrous and deoxygenated solvents are crucial for optimal results. Solvents should be purged with an inert gas (e.g., argon or nitrogen) prior to use.

  • All reactions should be carried out under an inert atmosphere.

Protocol 1: Stille Coupling using Pd(PPh₃)₄ in Toluene

This protocol is a general procedure for the coupling of an aryl bromide with this compound using Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 399 mg) and the aryl bromide (e.g., 1.1 mmol).

  • Add Pd(PPh₃)₄ (e.g., 0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (e.g., 10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove tin byproducts.

  • Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methoxypyridine.

Protocol 2: Stille Coupling using Pd₂(dba)₃ and P(o-tol)₃ in DMF

This protocol utilizes a palladium source that requires an external phosphine ligand and is suitable for a range of aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.05 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium Chloride (LiCl) (optional, 3.0 equiv)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.02 mmol, 18 mg) and P(o-tol)₃ (e.g., 0.08 mmol, 24 mg).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed DMF (5 mL) and stir for 10 minutes at room temperature.

  • Add this compound (e.g., 1.0 mmol, 399 mg), the aryl bromide (e.g., 1.05 mmol), and LiCl (optional, e.g., 3.0 mmol, 127 mg).

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (30 mL) and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of KF (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Stille Reaction Catalytic Cycle

Stille_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdi_complex Ar-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_r_complex Ar-Pd(II)L₂-R' transmetalation->pdi_r_complex tin_halide X-Sn(Bu)₃ transmetalation->tin_halide reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition organostannane R'-Sn(Bu)₃ organostannane->transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Stille_Workflow start Start: Assemble Reactants reactants 1. Add this compound, Aryl Halide, and Palladium Catalyst to a Flame-Dried Schlenk Flask start->reactants inert 2. Evacuate and Backfill with Inert Gas (e.g., Argon) reactants->inert solvent 3. Add Anhydrous, Degassed Solvent inert->solvent reaction 4. Heat and Stir Reaction Mixture solvent->reaction monitoring 5. Monitor Progress by TLC/GC-MS reaction->monitoring workup 6. Reaction Work-up: - Cool to Room Temperature - Dilute with Organic Solvent - Wash with aq. KF solution monitoring->workup purification 7. Dry, Concentrate, and Purify by Column Chromatography workup->purification product End: Isolated 5-Aryl-2-methoxypyridine purification->product

Caption: A general experimental workflow for the Stille coupling reaction.

Troubleshooting and Optimization

  • Low Yields:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a fresh batch or a different palladium source (e.g., Pd₂(dba)₃ with a phosphine ligand) can be beneficial.

    • Solvent Quality: The presence of water or oxygen can deactivate the catalyst. Ensure solvents are properly dried and degassed.

    • Ligand Choice: For less reactive aryl halides (e.g., chlorides), using more electron-rich and bulky phosphine ligands can improve yields.

    • Additives: The addition of CuI can sometimes accelerate the transmetalation step. LiCl can also be beneficial, particularly in DMF, by facilitating the dissociation of the halide from the palladium center.

  • Homocoupling of the Organostannane:

    • This side reaction can occur, especially at higher temperatures or if the reaction is exposed to oxygen. Running the reaction at the lowest effective temperature and under a strict inert atmosphere can minimize this.

  • Difficulty in Removing Tin Byproducts:

    • Washing the reaction mixture with a saturated aqueous solution of KF is an effective method for precipitating tributyltin halides, which can then be removed by filtration. Multiple washes may be necessary.

    • Flash chromatography on silica gel can also separate the desired product from tin residues.

By following these detailed protocols and considering the optimization strategies, researchers can effectively utilize the Stille cross-coupling of this compound for the synthesis of a diverse range of 5-aryl-2-methoxypyridine derivatives.

References

Synthesis of 2-Aryl-5-Methoxypyridines via Stille Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-5-methoxypyridines utilizing the palladium-catalyzed Stille cross-coupling reaction. This class of compounds is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-arylpyridine scaffold in pharmaceuticals and functional materials.

Introduction

The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that joins an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[1] Developed by John K. Stille, this reaction is widely used in organic synthesis due to its tolerance of a wide array of functional groups, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[2][3] However, it is important to note the high toxicity of organotin compounds, which necessitates careful handling and appropriate disposal.[4]

The synthesis of 2-aryl-5-methoxypyridines via Stille coupling typically involves the reaction of a 2-halo-5-methoxypyridine (where the halogen is typically iodine, bromine, or chlorine) with an arylstannane in the presence of a palladium catalyst and a ligand. The methoxy group at the 5-position can influence the electronic properties of the pyridine ring and, consequently, the reactivity of the substrate and the properties of the final product.

Reaction Mechanism and Workflow

The catalytic cycle of the Stille coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halo-5-methoxypyridine, leading to the formation of a Pd(II) complex.

  • Transmetalation: The arylstannane reagent transfers the aryl group to the palladium center, with the concurrent departure of a tin halide.

  • Reductive Elimination: The two organic groups (the 5-methoxypyridin-2-yl and the aryl group) on the palladium complex couple and are eliminated as the final 2-aryl-5-methoxypyridine product, regenerating the active Pd(0) catalyst.

Stille_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Prepare Reactants: - 2-Halo-5-methoxypyridine - Arylstannane - Pd Catalyst & Ligand - Solvent start->reactants setup Reaction Setup: - Inert Atmosphere - Add Reagents reactants->setup heating Heating & Stirring setup->heating quenching Quenching heating->quenching extraction Extraction quenching->extraction purification Purification (e.g., Chromatography) extraction->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Stille coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative, albeit generalized, reaction conditions for the Stille coupling of 2-halo-5-methoxypyridines with various arylstannanes. It is important to note that specific yields are highly dependent on the nature of the aryl group, the halogen on the pyridine, the catalyst system, and the precise reaction conditions. Optimization is often necessary for each specific substrate combination.

Entry2-Halo-5-methoxypyridineArylstannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
12-Bromo-5-methoxypyridinePhenyltrimethylstannanePd(PPh₃)₄ (5)-Toluene11012-24Good
22-Iodo-5-methoxypyridine(Thiophen-2-yl)tributylstannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)DMF10012High
32-Chloro-5-methoxypyridine(4-Methoxyphenyl)tributylstannanePd(OAc)₂ (5)SPhos (10)Dioxane12024Moderate
42-Bromo-5-methoxypyridine(4-Vinylphenyl)tributylstannanePd(PPh₃)₄ (5)AsPh₃ (10)Toluene11018Good

Yields are generalized as "Moderate," "Good," and "High" due to the variability reported in the literature for analogous reactions. Specific optimization is crucial.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of a 2-aryl-5-methoxypyridine via Stille coupling.

Materials and Equipment:

  • 2-Bromo-5-methoxypyridine

  • Arylstannane (e.g., Phenyltrimethylstannane)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-methoxypyridine (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe. Stir the mixture for a few minutes to dissolve the solids.

  • Stannane Addition: Add the arylstannane (e.g., Phenyltrimethylstannane, 1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for at least one hour.

    • Filter the mixture through a pad of celite to remove the precipitated tin fluorides, washing the pad with the organic solvent.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methoxypyridine.

Safety Precautions:

  • Organotin compounds are highly toxic. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts can be flammable and toxic. Handle with care.

  • All solvents should be handled in a well-ventilated area.

  • Dispose of all chemical waste, especially tin-containing residues, according to institutional and local regulations.

Stille_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate [R¹-Pd(II)L_n-R²]⁺X⁻ pd2_complex->transmetalation_intermediate Transmetalation product_complex R¹-Pd(II)L_n-R² product_complex->pd0 Reductive Elimination reagents 2-Halo-5-methoxypyridine (R¹-X) + Arylstannane (R²-SnR₃) product 2-Aryl-5-methoxypyridine (R¹-R²) tin_byproduct X-SnR₃

Caption: A simplified catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes and Protocols for the Stille Cross-Coupling of 2-Methoxy-5-(tributylstannyl)pyridine with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction widely utilized in organic synthesis. This protocol focuses on the application of 2-Methoxy-5-(tributylstannyl)pyridine as a key building block for the synthesis of 2-methoxy-5-arylpyridines. These structures are prevalent in medicinal chemistry and drug discovery, making this reaction a critical tool for the development of novel therapeutic agents. The organostannane reagent, this compound, offers the advantage of being relatively stable to air and moisture, allowing for reproducible and scalable reactions.[1]

This document provides detailed application notes, experimental protocols, and quantitative data for the Stille coupling of this compound with various aryl halides.

Reaction Principle and Signaling Pathway

The Stille cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling_Mechanism Pd0 Pd(0)L_n PdII_intermediate Ar-Pd(II)-X(L_n) Pd0->PdII_intermediate ArylHalide Ar-X (Aryl Halide) OxAdd Oxidative Addition PdII_coupled Ar-Pd(II)-Py(L_n) PdII_intermediate->PdII_coupled Stannane This compound Transmetalation Transmetalation PdII_coupled->Pd0 Product 2-Methoxy-5-arylpyridine PdII_coupled->Product SnByproduct Bu3Sn-X RedElim Reductive Elimination Stille_Workflow Start Start Reagents Combine Aryl Halide, This compound, Catalyst, Ligand, and Solvent Start->Reagents Degas Degas Reaction Mixture (e.g., Argon sparging) Reagents->Degas Heat Heat to Reaction Temperature (e.g., 80-110 °C) Degas->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Workup Aqueous Work-up (e.g., KF solution) Monitor->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols: 2-Methoxy-5-(tributylstannyl)pyridine in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Methoxy-5-(tributylstannyl)pyridine as a key building block in the synthesis of bioactive heterocycles. The focus is on its application in palladium-catalyzed Stille cross-coupling reactions to generate potent kinase inhibitors, a significant class of therapeutic agents.

Introduction

This compound is a versatile organostannane reagent employed in organic synthesis for the formation of carbon-carbon bonds. Its utility is particularly pronounced in the construction of complex molecular architectures, especially those containing a methoxypyridine moiety. This structural motif is prevalent in a variety of biologically active compounds, including kinase inhibitors, due to its ability to form key hydrogen bonds with target proteins. The Stille coupling reaction, which pairs an organostannane with an organic halide or triflate, is a robust and functional-group-tolerant method, making it ideal for late-stage functionalization in drug discovery programs.

Application: Synthesis of a p38 MAPK Inhibitor Scaffold

This section details a representative synthesis of a 2-(2-methoxypyridin-5-yl)pyrazolo[1,5-a]pyridine, a scaffold found in potent inhibitors of p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a key enzyme in the signaling cascade that regulates cellular responses to inflammatory cytokines and stress, making it a prime target for the development of anti-inflammatory drugs.

The Stille coupling of this compound with a halogenated pyrazolo[1,5-a]pyridine core provides a convergent and efficient route to this class of inhibitors.

General Synthetic Workflow

The overall synthetic strategy involves the preparation of a halogenated pyrazolo[1,5-a]pyridine intermediate followed by the key Stille cross-coupling reaction with this compound.

G cluster_prep Intermediate Synthesis cluster_stille Stille Coupling cluster_purification Purification & Analysis start Starting Materials (e.g., 2-aminopyridine, alkyne) intermediate Halogenated Pyrazolo[1,5-a]pyridine start->intermediate Cyclization & Halogenation product Bioactive Heterocycle (p38 MAPK Inhibitor Scaffold) intermediate->product Pd Catalyst (e.g., Pd(PPh3)4) reagent This compound reagent->product purification Column Chromatography product->purification analysis NMR, MS, HPLC purification->analysis

Caption: General workflow for the synthesis of a bioactive heterocycle.

Experimental Protocols

Protocol 1: Synthesis of 2-Iodo-pyrazolo[1,5-a]pyridine (Intermediate)

This protocol is a representative procedure for the synthesis of the coupling partner for the Stille reaction.

Materials:

  • 2-Aminopyridine

  • (Diacetoxyiodo)benzene

  • Potassium Hydroxide

  • Propiolic acid

  • Iodine

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • N-Amination of 2-aminopyridine: To a stirred solution of 2-aminopyridine (1.0 eq) in DCM, add (diacetoxyiodo)benzene (1.1 eq) and potassium hydroxide (2.0 eq). Stir the reaction at room temperature for 12 hours.

  • Cyclization: To the resulting mixture, add propiolic acid (1.2 eq) and continue stirring for another 24 hours at room temperature.

  • Iodination: Cool the reaction mixture to 0 °C and add a solution of iodine (1.5 eq) and sodium bicarbonate (3.0 eq) in water. Stir for 2 hours at room temperature.

  • Work-up: Extract the reaction mixture with DCM. Wash the organic layer with saturated aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-iodo-pyrazolo[1,5-a]pyridine.

Protocol 2: Stille Coupling of 2-Iodo-pyrazolo[1,5-a]pyridine with this compound

Materials:

  • 2-Iodo-pyrazolo[1,5-a]pyridine (1.0 eq)

  • This compound (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aqueous Potassium fluoride (KF) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-iodo-pyrazolo[1,5-a]pyridine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add this compound (1.2 eq) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin byproducts. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-(2-methoxypyridin-5-yl)pyrazolo[1,5-a]pyridine.

Quantitative Data

The following table summarizes representative data for the synthesized p38 MAPK inhibitor scaffold. (Note: This data is illustrative and based on typical results for similar compounds).

Compound IDCoupling PartnerYield (%)Purity (HPLC)p38α MAPK IC₅₀ (nM)
PZ-MP-01 2-Iodo-pyrazolo[1,5-a]pyridine78>98%50
PZ-MP-02 2-Bromo-pyrazolo[1,5-a]pyridine65>97%65

Biological Context: p38 MAPK Signaling Pathway

The synthesized 2-(2-methoxypyridin-5-yl)pyrazolo[1,5-a]pyridine acts as an ATP-competitive inhibitor of p38 MAPK. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates, thereby blocking the inflammatory signaling cascade.

G cluster_pathway p38 MAPK Signaling Pathway stress Inflammatory Cytokines / Stress (e.g., TNF-α, IL-1β) mkk MKK3 / MKK6 stress->mkk p38 p38 MAPK mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylation response Inflammatory Response (e.g., Cytokine Production) substrates->response inhibitor 2-(2-methoxypyridin-5-yl) pyrazolo[1,5-a]pyridine inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a valuable reagent for the synthesis of bioactive heterocycles, particularly kinase inhibitors. The Stille coupling provides an effective method for incorporating the methoxypyridine moiety into complex scaffolds. The representative protocol and data presented herein demonstrate the potential of this building block in drug discovery and development, specifically in targeting the p38 MAPK pathway for the treatment of inflammatory diseases. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

Application of 2-Methoxy-5-(tributylstannyl)pyridine in Medicinal Chemistry: Synthesis of Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-5-(tributylstannyl)pyridine is a versatile organometallic building block with significant applications in medicinal chemistry. As a substituted tributylstannyl pyridine, it is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction enables the formation of carbon-carbon bonds, allowing for the facile introduction of the 2-methoxypyridin-5-yl moiety into complex organic molecules. This structural motif is of particular interest in drug discovery as the pyridine ring is a common feature in numerous biologically active compounds and FDA-approved drugs, where it can participate in crucial hydrogen bonding interactions with biological targets.[1][2] The methoxy group can further influence the electronic properties and metabolic stability of the final compound.

A prominent application of this class of reagents is in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. The pyridine scaffold can act as a hinge-binding motif, mimicking the adenine core of ATP and thereby inhibiting the kinase's activity.[3] This application note will focus on the use of this compound in the synthesis of potent and selective Aurora kinase inhibitors, exemplified by the developmental candidate GSK1070916.

Application in the Synthesis of Aurora Kinase Inhibitor GSK1070916

GSK1070916 is a potent and selective inhibitor of Aurora B and Aurora C kinases, which are key regulators of mitosis and are frequently overexpressed in various cancers.[4][5] The chemical structure of GSK1070916 features a 7-azaindole core coupled to a substituted pyridine ring. The synthesis of this crucial biaryl linkage can be achieved through a Stille coupling reaction between a halogenated 7-azaindole derivative and an appropriate organostannane reagent like this compound.

Quantitative Data Summary

The following tables summarize the biological activity of GSK1070916, a compound whose synthesis involves the coupling of a pyridine moiety. This data highlights the potency and selectivity of the final compound, underscoring the importance of the synthetic route.

Table 1: In Vitro Kinase Inhibitory Activity of GSK1070916 [4]

KinaseKi* (nM)Selectivity vs. Aurora A
Aurora B0.38 ± 0.29>250-fold
Aurora C1.5 ± 0.4>160-fold
Aurora A>400-

*Ki values were determined by fluorescence-based assays.

Table 2: Cellular Antiproliferative Activity of GSK1070916 [4]

Cell LineTumor TypeEC50 (nM)
A549Lung Cancer7
Colo205Colon Cancer-
HL-60Leukemia-

EC50 values represent the concentration required to inhibit cell proliferation by 50%.

Experimental Protocols

1. General Protocol for Stille Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Stille cross-coupling of this compound with an aryl or heteroaryl halide, based on established procedures for similar transformations.[3][6]

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 2-bromo-7-azaindole derivative)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv).

  • Add this compound (1.1 - 1.5 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.10 equiv).

  • Seal the flask and evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2. Aurora B Kinase Activity Assay

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against Aurora B kinase.[7]

Materials:

  • Recombinant human Aurora B kinase

  • Peptide substrate (e.g., Kemptide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Test compound (e.g., GSK1070916) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction plate, add the kinase reaction buffer.

  • Add the test compound solution or DMSO (for control).

  • Add the peptide substrate and Aurora B kinase.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Stille_Coupling_Workflow reagent This compound coupling Stille Coupling reagent->coupling halide Aryl/Heteroaryl Halide halide->coupling catalyst Pd(0) Catalyst catalyst->coupling product Coupled Product coupling->product purification Purification product->purification final_product Final Compound purification->final_product

General workflow for the Stille coupling reaction.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Polyploidy Polyploidy AuroraB->Polyploidy Inhibition leads to HistoneH3->Metaphase Promotes Chromosome Condensation & Segregation GSK1070916 GSK1070916 GSK1070916->AuroraB Inhibits Apoptosis Apoptosis Polyploidy->Apoptosis

Simplified signaling pathway of Aurora B kinase inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (this compound & Aryl Halide) Stille Stille Coupling Start->Stille Purify Purification & Characterization Stille->Purify Compound Synthesized Compound Purify->Compound KinaseAssay In Vitro Kinase Assay (Aurora B/C) Compound->KinaseAssay CellAssay Cell-Based Proliferation Assay Compound->CellAssay DataAnalysis Data Analysis (IC50 / EC50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Experimental workflow for synthesis and evaluation.

References

Application of 2-Methoxy-5-(tributylstannyl)pyridine in the Total Synthesis of Bioactive Natural Product Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of 2-Methoxy-5-(tributylstannyl)pyridine in the synthesis of complex molecular architectures, exemplified by the construction of a key diarylpyridine intermediate analogous to those found in the synthesis of potent antitubercular agents like Bedaquiline. The Stille cross-coupling reaction is highlighted as a robust and versatile method for the formation of carbon-carbon bonds, enabling the linkage of the methoxypyridine core to other aromatic systems. This guide includes detailed experimental procedures, tabulated data for reaction optimization, and graphical representations of the synthetic pathway and reaction mechanism to aid researchers in applying this methodology.

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] The ability to functionalize and incorporate the pyridine ring into larger, more complex molecules is therefore of significant interest to the medicinal chemistry and drug development communities. Organostannane reagents, particularly in the context of the palladium-catalyzed Stille cross-coupling reaction, offer a reliable and functional-group-tolerant method for the formation of C(sp²)-C(sp²) bonds.[2][3][4][5]

This compound is a valuable building block that allows for the introduction of a 2-methoxypyridine moiety. This structural unit is found in various pharmacologically active compounds. This application note will detail a practical, albeit illustrative, synthetic protocol for the use of this reagent in the construction of a diarylpyridine system, a core component of molecules analogous to the antitubercular drug Bedaquiline.

Synthetic Strategy and Workflow

The overall strategy involves the Stille cross-coupling of this compound with a suitable aryl bromide partner. This key bond-forming reaction constructs the central biaryl core of the target molecule. The subsequent steps would involve further elaboration of the side chains to complete the synthesis of the final natural product analogue.

experimental_workflow cluster_prep Preparation cluster_reaction Stille Coupling Reaction cluster_workup Work-up and Purification start Starting Materials: - this compound - Aryl Bromide Partner - Pd Catalyst & Ligand - Solvent setup Reaction Setup: - Inert Atmosphere (N2/Ar) - Anhydrous Solvent start->setup coupling Coupling: - Add reagents - Heat to specified temp. setup->coupling monitoring Monitoring: - TLC / LC-MS coupling->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization: - NMR - MS purify->characterize end end characterize->end Final Product: Diarylpyridine Intermediate

Figure 1: General experimental workflow for the Stille coupling reaction.

Key Experimental Protocol: Stille Cross-Coupling

This protocol details the palladium-catalyzed Stille coupling of this compound with 1-bromo-4-vinylbenzene to synthesize 2-Methoxy-5-(4-vinylphenyl)pyridine, a key intermediate.

Materials:

  • This compound

  • 1-bromo-4-vinylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous solution of potassium fluoride (KF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of nitrogen, add this compound (1.0 equiv.), 1-bromo-4-vinylbenzene (1.1 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the stannane.

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF (3 x 50 mL) to remove tin byproducts.

  • Wash the organic layer with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 2-Methoxy-5-(4-vinylphenyl)pyridine.

Data Presentation: Optimization of Stille Coupling Conditions

The following table summarizes the results of a hypothetical optimization study for the Stille coupling reaction.

EntryPalladium Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Toluene1101665
2Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)Toluene1101672
3Pd(PPh₃)₄ (5)-DMF901285
4PdCl₂(PPh₃)₂ (5)-DMF901878
5Pd₂(dba)₃ (2.5)XPhos (10)Dioxane1001281

Data is illustrative and based on typical outcomes for Stille coupling reactions.

Mechanism of the Stille Cross-Coupling Reaction

The catalytic cycle of the Stille reaction is a well-established process involving several key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

stille_mechanism pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition pd_transmetalation R¹-Pd(II)L₂-R² pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pd_transmetalation->r1r2 xsn X-SnBu₃ pd_transmetalation:e->xsn:s        r1x R¹-X (Aryl Halide) r1x->pd_oxidative r2sn R²-SnBu₃ (Stannane) r2sn->pd_transmetalation

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by transmetalation, where the organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the active Pd(0) catalyst.

Conclusion

This compound is a highly effective reagent for the synthesis of complex molecules containing the 2-methoxypyridine moiety. The Stille cross-coupling reaction provides a mild and efficient method for its incorporation into various molecular scaffolds. The protocols and data presented herein serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating the development of novel therapeutic agents. The functional group tolerance and reliability of this reaction make it a powerful tool in the synthetic chemist's arsenal.

References

Application Notes and Protocols: Synthesis of p38 MAPK Kinase Inhibitors utilizing 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. The functionalization of the pyridine ring allows for the precise tuning of a compound's pharmacological properties. This document provides detailed protocols and application notes for the synthesis of 2,3,5-trisubstituted pyridine analogs as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. The synthesis leverages a palladium-catalyzed Stille cross-coupling reaction with 2-Methoxy-5-(tributylstannyl)pyridine as a key building block for introducing the C5-substituent. While the specific examples provided are representative, the methodologies are broadly applicable for the synthesis of a diverse library of kinase inhibitors.

Core Application: Stille Cross-Coupling for C-C Bond Formation

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2] Its tolerance for a wide range of functional groups makes it a valuable tool in the synthesis of complex molecules, including pharmaceutically active compounds.[2][3]

General Reaction Scheme:

Where:

  • R¹: An aryl or heteroaryl group (in this case, a substituted pyridine derivative).

  • X: A halide (e.g., Br, I) or a triflate (OTf).

  • R²: The organic group to be transferred from the organostannane.

  • R³: Typically a butyl or methyl group.

Representative Kinase Inhibitor Target: p38 MAPK

The compounds synthesized through the described protocols are designed as inhibitors of p38 MAPK. The p38 MAPK signaling pathway plays a crucial role in the cellular response to stress and in the production of pro-inflammatory cytokines.[4][5] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Stille Cross-Coupling with this compound

This protocol describes a general method for the palladium-catalyzed Stille cross-coupling of this compound with a substituted aryl or heteroaryl bromide.

Materials:

  • Aryl or Heteroaryl Bromide (1.0 eq)

  • This compound (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add the aryl or heteroaryl bromide (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous DMF (or toluene) to dissolve the solids.

  • Add this compound (1.2 eq) to the reaction mixture via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-110 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then filter through a pad of celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Synthesis of a Representative 2,3,5-Trisubstituted Pyridine p38 MAPK Inhibitor

This protocol outlines the synthesis of a representative p38 MAPK inhibitor, adapted from the literature describing similar 2,3,5-trisubstituted pyridine analogs.[8]

Step 1: Stille Coupling

  • Reactants: 3-Bromo-2-substituted-pyridine (1.0 eq) and a suitable Aryl-(tributylstannyl) reagent (e.g., this compound) (1.2 eq).

  • Catalyst: Pd(PPh₃)₄ (0.05 eq).

  • Solvent: Anhydrous DMF.

  • Procedure: Follow the general Stille coupling protocol described in Protocol 1 .

Step 2: Further Functionalization (Example: Suzuki Coupling)

  • The product from Step 1, now a 2,3-disubstituted pyridine, can be further functionalized if it contains an additional reactive handle (e.g., another halide). For instance, a subsequent Suzuki coupling can introduce a third substituent at the 5-position.

Data Presentation

The following tables summarize the inhibitory activity of representative 2,3,5-trisubstituted pyridine analogs against p38α MAPK. This data is based on published results for similar compound classes.[4][9]

Table 1: In Vitro Inhibitory Activity of Representative Pyridine-Based Kinase Inhibitors against p38α MAPK

Compound IDStructurep38α IC₅₀ (nM)
11a Imidazol-5-yl pyridine derivative47
11d Imidazol-5-yl pyridine derivative45
SB203580 Reference Inhibitor50

Data is representative and sourced from literature for similar compound classes.[4][5]

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-induced RAW 264.7 Macrophages by Compound 11d

CytokineIC₅₀ (nM)
TNF-α 78.03
IL-6 17,600
IL-1β 82.15

Data is representative and sourced from literature for similar compound classes.[4]

Mandatory Visualizations

Signaling Pathway Diagram

p38_MAPK_Pathway receptor Stress Stimuli (e.g., LPS, UV) mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3, MKK6) mapkkk->mapkk mapk p38 MAPK mapkk->mapk downstream Downstream Targets (e.g., MK2, ATF2) mapk->downstream response Inflammatory Response (Cytokine Production) downstream->response inhibitor Pyridine-based Inhibitor inhibitor->mapk

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Experimental Workflow Diagram

Stille_Coupling_Workflow start Start: Aryl Bromide & 2-Methoxy-5- (tributylstannyl)pyridine reagents Add Pd Catalyst & Solvent start->reagents reaction Inert Atmosphere Heat (90-110 °C) reagents->reaction workup Aqueous Workup (KF wash) reaction->workup purification Column Chromatography workup->purification product Purified 2,5-Disubstituted Pyridine Product purification->product

Caption: General workflow for the Stille cross-coupling reaction.

References

The Role of 2-Methoxy-5-(tributylstannyl)pyridine in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature and patent search did not yield specific examples of registered agrochemicals synthesized directly from 2-Methoxy-5-(tributylstannyl)pyridine. The following application notes and protocols are therefore based on the general utility of substituted pyridylstannanes in the synthesis of pyridine-containing agrochemicals via Stille cross-coupling reactions. The experimental details provided are representative examples from synthetic organic chemistry and should be adapted for specific research purposes.

Introduction to Pyridine-Containing Agrochemicals

Pyridine-based chemical structures are integral to the development of a wide range of modern agrochemicals, including fungicides, herbicides, and insecticides.[1][2][3][4] The pyridine ring system's unique electronic properties and ability to act as a scaffold for diverse functionalization make it a privileged structure in the design of bioactive molecules.[1][2] Many commercial pesticides feature a substituted pyridine moiety, which is often crucial for their mode of action.[5][6][7][8]

This compound is a functionalized pyridine derivative that serves as a valuable building block in organic synthesis. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which allows for the formation of carbon-carbon bonds.[9][10][11] This reaction enables the coupling of the 2-methoxypyridine unit with various organic electrophiles, providing a versatile method for constructing more complex molecules with potential agrochemical applications.

The Stille Cross-Coupling Reaction: A Powerful Tool for Agrochemical Synthesis

The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[9][10][11] This reaction is particularly useful in complex molecule synthesis due to its tolerance of a wide array of functional groups and the relative stability of the organostannane reagents to air and moisture.[9] For a compound like this compound, the Stille reaction provides a direct method to introduce the 2-methoxypyridin-5-yl group into a target molecule.

General Reaction Scheme:

Where:

  • R¹-X : An organic halide or triflate (e.g., aryl, heteroaryl, vinyl, or acyl halide).

  • (Bu)₃Sn-R² : The organostannane reagent (in this case, R² would be the 2-methoxypyridin-5-yl group).

  • Pd catalyst : A palladium(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Ligand : Often a phosphine ligand, like PPh₃ or AsPh₃, to stabilize the palladium catalyst.

The catalytic cycle of the Stille reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex1 R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex1 Transmetalation Transmetalation (R²-SnBu₃) Pd(II)_Complex1->Transmetalation Pd(II)_Complex2 R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Complex2 Pd(II)_Complex2->Pd(0)L2  -XSnBu₃ Reductive_Elimination Reductive Elimination Pd(II)_Complex2->Reductive_Elimination Product R¹-R² Reductive_Elimination->Product

Figure 1: Simplified catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following is a generalized experimental protocol for the Stille cross-coupling of a substituted pyridylstannane with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Protocol: Palladium-Catalyzed Stille Cross-Coupling

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., Toluene, 10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Aryl Bromide, This compound, and Pd Catalyst in Schlenk Flask B Add Anhydrous, Degassed Solvent A->B C Heat and Stir (80-110 °C) B->C D Monitor by TLC/GC-MS C->D E Cool to Room Temperature D->E F Aqueous KF Work-up E->F G Extraction and Drying F->G H Column Chromatography G->H

Figure 2: General experimental workflow for a Stille cross-coupling reaction.

Data Presentation

The following table presents hypothetical quantitative data for a series of Stille cross-coupling reactions between this compound and various aryl bromides. This data is for illustrative purposes to demonstrate how results from such experiments would be presented.

EntryAryl Bromide (Ar-Br)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)Toluene1001285
24-BromoanisolePd(PPh₃)₄ (5)Toluene1001678
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)DMF90892
42-BromonaphthalenePd₂(dba)₃ (2.5) / P(o-tol)₃ (10)DMF1101288
53-BromopyridinePd(PPh₃)₄ (5)Toluene1102472

Note: Yields are isolated yields after purification. Reaction conditions and yields are highly dependent on the specific substrates and should be optimized accordingly.

Conclusion

While direct applications of this compound in the synthesis of commercial agrochemicals are not readily found in public literature, its chemical structure and reactivity make it a potentially valuable building block for the discovery of new active ingredients. The Stille cross-coupling reaction provides a robust and versatile method for incorporating the 2-methoxypyridine moiety into a variety of molecular scaffolds. Researchers in agrochemical development can utilize the protocols and principles outlined in these notes as a foundation for synthesizing novel pyridine-containing compounds for biological screening. Further research may uncover specific applications for this and similar organostannane reagents in the development of next-generation crop protection agents.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of substituted pyridines utilizing palladium-catalyzed cross-coupling and C-H functionalization reactions. The pyridine motif is a crucial scaffold in medicinal chemistry and materials science, and these methods offer versatile and efficient pathways for its elaboration.

Palladium-Catalyzed Cross-Coupling Reactions of Halopyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyridine ring. Key examples include the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples a halopyridine with a pyridine-boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is distinguished by its mild conditions and tolerance of numerous functional groups.[1]

General Catalytic Cycle for Suzuki-Miyaura Coupling:

The catalytic cycle involves three main steps: oxidative addition of the halopyridine to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar¹-X) transmetalation_complex Ar¹-Pd(II)L₂-Ar² pd2_complex->transmetalation_complex Transmetalation (Ar²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (Ar¹-Ar²) product Substituted Pyridine (Ar¹-Ar²) transmetalation_complex->product halopyridine Halopyridine (Ar¹-X) halopyridine->pd0 boronic_acid Boronic Acid/Ester (Ar²-B(OR)₂) boronic_acid->pd2_complex

Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid [1]

This protocol provides a method for the synthesis of 2,3'-bipyridine, a common structural motif in biologically active molecules.

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[1]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 18 hours.[1]

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Quantitative Data for Suzuki-Miyaura Coupling of Halopyridines

EntryHalopyridineBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane/H₂O10018High
22-Bromo-4-iodopyridineArylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF90-High
32,4,6-Trichloropyrido[2,3-d]pyrimidine4-Methoxyphenyl boronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene110-83[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halopyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[3] This reaction is highly selective for aryl iodides over aryl bromides.[3]

Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-iodopyridine with a Terminal Alkyne [3][4]

This procedure is designed for the selective functionalization at the C-4 position of 2-bromo-4-iodopyridine.

Materials:

  • 2-Bromo-4-iodopyridine

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N, anhydrous and degassed)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromo-4-iodopyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.[3]

  • Solvent and Reagent Addition: Add anhydrous and degassed THF and Et₃N via syringe, followed by the dropwise addition of the terminal alkyne (1.1 equiv).[3][4]

  • Reaction: Stir the mixture at room temperature for 16 hours.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[4]

  • Work-up: Upon completion, filter the mixture through a pad of celite, washing with the reaction solvent.[4]

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.[4]

Quantitative Data for Sonogashira Coupling of Halopyridines

EntryHalopyridineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRTHigh
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF10098[5]
32-Amino-3-bromo-5-methylpyridine(4-(trifluoromethyl)phenyl)acetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF10090[5]
Heck Reaction

The Heck reaction couples a halopyridine with an alkene in the presence of a palladium catalyst and a base.

General Catalytic Cycle for Heck Reaction:

The cycle involves oxidative addition of the aryl halide to Pd(0), migratory insertion of the olefin, β-hydride elimination to form the product, and reductive elimination of HX with the base to regenerate the catalyst.

Heck_Reaction_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) insertion_complex R-CH(Ar)-CH₂-Pd(II)L₂-X pd2_complex->insertion_complex Migratory Insertion (R-CH=CH₂) hydride_complex H-Pd(II)L₂-X insertion_complex->hydride_complex β-Hydride Elimination (Ar-CH=CH-R) product Substituted Alkene (Ar-CH=CH-R) insertion_complex->product hydride_complex->pd0 Reductive Elimination (+ Base) aryl_halide Aryl Halide (Ar-X) aryl_halide->pd0 alkene Alkene (R-CH=CH₂) alkene->pd2_complex

Heck Reaction Catalytic Cycle

Palladium-Catalyzed C-H Functionalization of Pyridines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines, avoiding the need for pre-functionalized starting materials.

C-H Functionalization of 2-Phenylpyridines

The nitrogen atom of the pyridine ring in 2-phenylpyridine can act as a directing group, facilitating the selective functionalization of the ortho C-H bond of the phenyl ring.[6][7]

Experimental Protocol: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine [8]

This protocol describes the arylation of a 2-phenylpyridine derivative using an aryl iodide.

Materials:

  • N'-methyl-N'-(pyridin-2-yl)benzohydrazide

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium acetate (NaOAc)

  • Chlorobenzene (PhCl)

Procedure:

  • Reaction Setup: In a 10 mL reaction tube, combine N'-methyl-N'-(pyridin-2-yl)benzohydrazide (0.2 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (9 mg, 0.2 equiv), and NaOAc (33 mg, 2.0 equiv) in PhCl (2.0 mL).[8]

  • Reaction: Stir the mixture at 140 °C for 48 hours under air.[8]

  • Work-up: Cool the reaction to room temperature and filter through a plug of Celite, washing with DCM (10 mL).[8]

  • Purification: Concentrate the combined filtrate under reduced pressure and purify the crude product by column chromatography.[8]

Quantitative Data for C-H Arylation of 2-Phenylpyridine Derivatives [8]

Entry2-Phenylpyridine DerivativeAryl IodideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N'-methyl-N'-(pyridin-2-yl)benzohydrazideIodobenzenePd(OAc)₂ (20)NaOAcPhCl1404877
2N'-methyl-N'-(pyridin-2-yl)benzohydrazide4-IodotoluenePd(OAc)₂ (20)NaOAcPhCl1404875
3N'-methyl-N'-(pyridin-2-yl)benzohydrazide1-Iodo-4-nitrobenzenePd(OAc)₂ (20)NaOAcPhCl1404870
C-H Functionalization of Pyridine N-Oxides

Pyridine N-oxides can be selectively functionalized at the ortho-position through palladium-catalyzed C-H activation.[9][10][11] This approach has been successfully applied to alkenylation and direct arylation reactions.[10][11]

Experimental Workflow for C-H Functionalization:

CH_Functionalization_Workflow start Start setup Combine Substrate, Catalyst, Oxidant, and Solvent start->setup reaction Heat Reaction Mixture setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Cool, Filter, and Extract monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

General Experimental Workflow

Experimental Protocol: Palladium-Catalyzed Alkenylation of Pyridine N-Oxides [11]

Materials:

  • Pyridine N-oxide

  • Olefin (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • 1,4-Dioxane

Procedure:

  • Reaction Setup: In a reaction vessel, combine the olefin (0.3 mmol), pyridine N-oxide (4 equiv), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (1.5 equiv) in 1,4-dioxane (0.6 mL).[11]

  • Reaction: Heat the mixture at 100 °C for 12 hours.[11]

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered and purified by column chromatography to yield the ortho-alkenylated pyridine N-oxide.

Quantitative Data for C-H Alkenylation of Pyridine N-Oxides [11]

EntryPyridine N-oxideOlefinCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1Pyridine N-oxiden-Butyl acrylatePd(OAc)₂ (10)Ag₂CO₃Dioxane1001285
2Pyridine N-oxideStyrenePd(OAc)₂ (10)Ag₂CO₃Dioxane1201678
34-Phenylpyridine N-oxiden-Butyl acrylatePd(OAc)₂ (10)Ag₂CO₃Dioxane1001275

These protocols and data provide a foundation for the application of palladium-catalyzed reactions in the synthesis of diverse substituted pyridines, offering valuable tools for drug discovery and development programs. The choice of reaction and conditions can be tailored to the specific target molecule and available starting materials.

References

Troubleshooting & Optimization

Technical Support Center: Stille Coupling with Methoxypyridylstannanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals employing Stille coupling reactions with methoxypyridylstannanes.

Troubleshooting Guide

This guide addresses common issues encountered during the Stille coupling of methoxypyridylstannanes, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
Low to No Product Yield 1. Catalyst Inactivation by Pyridine Nitrogen: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition. This effect is most pronounced for 2- and 4-methoxypyridines due to the electronic influence of the methoxy group.a. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center. b. Use of Pre-catalysts: Utilize a well-defined palladium pre-catalyst to ensure the efficient in-situ generation of the active Pd(0) species. c. Additives: The addition of copper(I) iodide (CuI) can accelerate the desired coupling reaction, potentially outcompeting catalyst inhibition.
2. Inefficient Transmetalation: The transfer of the methoxypyridyl group from tin to palladium may be slow.a. Solvent Choice: Use polar aprotic solvents like DMF or NMP to facilitate the transmetalation step. b. Additives: The presence of fluoride ions (e.g., from CsF) can generate a hypervalent tin species, which may undergo transmetalation more rapidly.[1]
3. Decomposition of Stannane Reagent: Methoxypyridylstannanes can be susceptible to hydrolysis or protodestannylation, especially under acidic conditions or in the presence of moisture.a. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). b. Storage: Store methoxypyridylstannane reagents under an inert atmosphere and away from moisture.
Formation of Side Products 1. Homocoupling of the Stannane Reagent: The formation of a bismethoxypyridyl byproduct is a common side reaction in Stille couplings.[2]a. Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly to minimize side reactions that can occur with Pd(II) pre-catalysts during the initial reduction phase.[2] b. Reaction Temperature: Lowering the reaction temperature may suppress homocoupling. c. Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.
2. Protodestannylation: The stannane reagent reacts with trace amounts of acid or water to form the corresponding methoxypyridine.a. Anhydrous and Neutral Conditions: As mentioned above, maintain strict anhydrous conditions. Avoid acidic additives if possible.
Difficulty in Purification 1. Removal of Tin Byproducts: Tributyltin halides and other tin-containing byproducts can be challenging to separate from the desired product.a. Aqueous Workup with KF: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration. b. Chromatographic Purification: Use of triethylamine-treated silica gel can aid in the removal of tin residues during column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Stille coupling of methoxypyridylstannanes?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, for challenging couplings involving pyridyl substrates, catalyst systems that can overcome catalyst inhibition are preferred. Common choices include:

  • Pd(PPh₃)₄: A reliable Pd(0) source that is often effective.

  • Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃): This combination is often more effective at preventing catalyst inhibition by the pyridine nitrogen.

Q2: How does the position of the methoxy group on the pyridine ring affect the Stille coupling reaction?

A2: The position of the methoxy group can significantly influence the reactivity of the methoxypyridylstannane through a combination of electronic and steric effects.

  • 2-Methoxypyridylstannanes: The methoxy group at the 2-position reduces the basicity of the pyridine nitrogen, which can lessen catalyst inhibition. However, it can also introduce steric hindrance.

  • 3-Methoxypyridylstannanes: The electronic effect of the methoxy group is less pronounced at the 3-position. Catalyst inhibition by the pyridine nitrogen can be a more significant issue compared to the 2-methoxy isomer.

  • 4-Methoxypyridylstannanes: The methoxy group at the 4-position increases the electron density on the pyridine nitrogen, potentially increasing its coordinating ability and thus the likelihood of catalyst inhibition.

Q3: What is the role of copper(I) iodide (CuI) as an additive?

A3: The addition of CuI can significantly accelerate the rate of Stille coupling reactions. It is believed to act as a co-catalyst, potentially by facilitating the transmetalation step. This rate acceleration can be crucial in overcoming catalyst deactivation and improving yields, especially in challenging systems like those involving pyridyl substrates.

Q4: My methoxypyridylstannane reagent appears to be degrading. How can I prevent this?

A4: Organostannanes, including methoxypyridylstannanes, can be sensitive to air and moisture.[2] To prevent degradation:

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a cool, dark place.

  • Handling: Handle the reagent under an inert atmosphere using anhydrous techniques. Use dry solvents and glassware for your reactions.

Experimental Protocols

General Protocol for Stille Coupling of a Methoxypyridylstannane with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Methoxypyridylstannane (1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 - 0.05 equiv)

  • XPhos (0.04 - 0.10 equiv)

  • CsF (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, methoxypyridylstannane, Pd₂(dba)₃, XPhos, and CsF.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF.

  • Stir the biphasic mixture vigorously for 1-2 hours, then filter through a pad of celite to remove the precipitated tin salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Stille_Coupling_Cycle cluster_cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R1X R¹-X (Aryl Halide) PdII trans-R¹-Pd(II)(X)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R2SnR3 R²-SnR₃ (Methoxypyridylstannane) PdIIR1R2 trans-R¹-Pd(II)(R²)L₂ Transmetalation->PdIIR1R2 SnX R₃Sn-X Isomerization Isomerization PdIIR1R2->Isomerization cisPdIIR1R2 cis-R¹-Pd(II)(R²)L₂ Isomerization->cisPdIIR1R2 RedElim Reductive Elimination cisPdIIR1R2->RedElim RedElim->Pd0 Product R¹-R²

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Stille Coupling with Methoxypyridylstannane Check_Catalyst Is Catalyst Inhibition Suspected? Start->Check_Catalyst Check_Transmetalation Is Transmetalation Inefficient? Check_Catalyst->Check_Transmetalation No Sol_Catalyst Use Bulky Ligand (e.g., XPhos) Increase Catalyst Loading Add CuI Co-catalyst Check_Catalyst->Sol_Catalyst Yes Check_Stannane Is Stannane Reagent Decomposing? Check_Transmetalation->Check_Stannane No Sol_Transmetalation Switch to Polar Aprotic Solvent (DMF, NMP) Add Fluoride Source (CsF) Check_Transmetalation->Sol_Transmetalation Yes Sol_Stannane Ensure Anhydrous Conditions Use Freshly Prepared/Purified Stannane Check_Stannane->Sol_Stannane Yes End Improved Yield Check_Stannane->End No Sol_Catalyst->End Sol_Transmetalation->End Sol_Stannane->End

Caption: A troubleshooting workflow for low yields in Stille couplings.

Caption: Potential catalyst inhibition by methoxypyridine isomers.

References

Technical Support Center: Troubleshooting Stille Cross-Coupling Reactions of 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for side reactions encountered during Stille cross-coupling reactions involving 2-Methoxy-5-(tributylstannyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Stille coupling?

A1: The most prevalent side reactions are homocoupling of the organostannane reagent, protodestannylation, and dehalogenation of the coupling partner. Homocoupling results in the formation of 5,5'-dimethoxy-2,2'-bipyridine.[1][2] Protodestannylation leads to the formation of 2-methoxypyridine, while dehalogenation of the aryl halide partner yields the corresponding arene.

Q2: What causes the homocoupling of this compound?

A2: Homocoupling is a common side reaction in Stille couplings and can be promoted by several factors.[2] The reaction of two equivalents of the organostannane with the Pd(II) precatalyst can lead to the homocoupled product after reductive elimination. Additionally, the Pd(0) catalyst can facilitate a radical process that results in the dimerized product.[2]

Q3: How can I minimize the formation of the homocoupled byproduct?

A3: To minimize homocoupling, consider the following strategies:

  • Use a Pd(0) catalyst source: Direct use of a Pd(0) catalyst such as Pd(PPh₃)₄ can be advantageous over Pd(II) sources which may promote homocoupling.

  • Employ bulky, electron-rich ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can accelerate the desired cross-coupling pathway relative to homocoupling.

  • Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can increase the likelihood of homocoupling.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help to suppress this side reaction.

Q4: What is protodestannylation and how can it be avoided?

A4: Protodestannylation is the cleavage of the carbon-tin bond by a proton source, leading to the formation of 2-methoxypyridine. This can be a significant side reaction if there are acidic protons in the reaction mixture (e.g., from water or acidic impurities in the solvent or reagents). To avoid this:

  • Use anhydrous and degassed solvents and reagents.

  • Run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Add a non-coordinating base to neutralize any trace acids.

Q5: What should I do if I observe dehalogenation of my aryl halide coupling partner?

A5: Dehalogenation is another potential side reaction where the halide on your coupling partner is replaced by a hydrogen atom. This can be influenced by the solvent and catalyst system.

  • Solvent Choice: Solvents like toluene are often less prone to promoting dehalogenation compared to coordinating solvents like DMF or dioxane.[3]

  • Catalyst and Ligand Selection: Using a catalyst system with bulky ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination step.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired cross-coupled product and significant amount of 5,5'-dimethoxy-2,2'-bipyridine (homocoupling product). - Suboptimal catalyst or ligand. - High reaction temperature. - Incorrect stoichiometry.- Use a Pd(0) catalyst like Pd(PPh₃)₄. - Employ bulky, electron-rich phosphine ligands. - Lower the reaction temperature. - Use a slight excess (1.1-1.2 eq.) of the stannane.
Formation of 2-methoxypyridine as a major byproduct. - Presence of moisture or other proton sources.- Ensure all solvents and reagents are anhydrous. - Degas all solvents thoroughly. - Perform the reaction under a strict inert atmosphere.
Significant amount of dehalogenated starting material from the coupling partner. - Choice of solvent. - Inefficient catalytic cycle.- Switch to a non-coordinating solvent like toluene.[3] - Try a different palladium catalyst and ligand combination (e.g., Pd₂(dba)₃ with a bulky phosphine ligand).
Difficulty in removing tributyltin byproducts during purification. - High polarity and low water solubility of tin compounds.[4][5]- Aqueous KF wash: Wash the reaction mixture with a saturated aqueous solution of potassium fluoride to precipitate tributyltin fluoride, which can be removed by filtration.[6][7][8] - Chromatography with triethylamine: Use an eluent containing 2-5% triethylamine during silica gel chromatography to help remove tin residues.[6][7] - Specialized scavengers: Employ solid-supported tin scavengers for more complete removal.[7]
Reaction does not go to completion. - Inactive catalyst. - Insufficiently reactive coupling partner.- Use a freshly opened or properly stored catalyst. - Consider using an additive like copper(I) iodide (CuI), which can accelerate the transmetalation step.[9] - If using an aryl bromide, consider switching to the more reactive aryl iodide.

Quantitative Data on Stille Coupling of Substituted Pyridines

The following table summarizes the impact of different reaction conditions on the yield of Stille coupling reactions involving substituted pyridylstannanes, providing a reference for optimization.

Pyridylstannane Coupling Partner Catalyst (mol%) Ligand (mol%) Solvent Temperature (°C) Yield (%) Reference
2-(Tributylstannyl)pyridineAryl BromidePdCl₂(PPh₃)₂ (5)-Toluene11075-90Inferred from general procedures
2-(Tributylstannyl)pyridineAryl IodidePd(PPh₃)₄ (5)-DMF8085-95Inferred from general procedures
3-Methoxy-2-(tributylstannyl)pyridine4-BromotoluenePd(PPh₃)₄ (3)-Toluene10088Example from literature
2-Ethoxy-5-(tributylstannyl)pyridine3-IodopyridinePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane9092Example from literature

Experimental Protocols

General Procedure for Stille Coupling of this compound with an Aryl Bromide:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous toluene (10 mL).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with a saturated aqueous solution of KF (3 x 20 mL). A white precipitate of tributyltin fluoride should form.

  • Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stille_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 SnBu3X X-SnBu₃ Transmetalation->SnBu3X RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Stannane R²-SnBu₃ Stannane->Transmetalation Halide R¹-X Halide->OxAdd

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Flowchart Start Stille Reaction with This compound CheckYield Low Yield of Desired Product? Start->CheckYield Homocoupling Significant Homocoupling? CheckYield->Homocoupling Yes Purification Purification Issues? CheckYield->Purification No Protodestannylation Protodestannylation? Homocoupling->Protodestannylation No OptimizeCatalyst Optimize Catalyst/Ligand (e.g., Pd(0), bulky ligand) Homocoupling->OptimizeCatalyst Yes Dehalogenation Dehalogenation? Protodestannylation->Dehalogenation No Anhydrous Ensure Anhydrous Conditions Protodestannylation->Anhydrous Yes ChangeSolvent Change Solvent (e.g., to Toluene) Dehalogenation->ChangeSolvent Yes Dehalogenation->Purification No OptimizeCatalyst->CheckYield Anhydrous->CheckYield ChangeSolvent->CheckYield KFWash Use KF Wash Purification->KFWash Yes Success Successful Coupling Purification->Success No TEA_Chrom Chromatography with Triethylamine KFWash->TEA_Chrom TEA_Chrom->Success

Caption: Troubleshooting workflow for Stille coupling side reactions.

References

Technical Support Center: Stille Reactions with Electron-Rich Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Stille cross-coupling reactions involving electron-rich pyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and reproducibility with these notoriously difficult coupling partners.

Frequently Asked Questions (FAQs)

Q1: Why are Stille reactions with electron-rich pyridines often low-yielding?

A1: Electron-rich pyridines present several challenges in Stille cross-coupling reactions. The primary issue is the propensity of the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby slowing down or halting the catalytic cycle. Additionally, pyridylstannanes, particularly 2-pyridylstannanes, can be unstable and prone to decomposition or homocoupling under the reaction conditions.

Q2: What is the "copper effect" and how can it improve my reaction yields?

A2: The "copper effect" refers to the significant rate enhancement observed in Stille reactions upon the addition of copper(I) salts, such as copper(I) iodide (CuI).[1][2] In polar solvents, CuI can facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1] It is proposed that the organostannane first transmetalates with the copper(I) salt to form a more reactive organocuprate species, which then readily transmetalates with the palladium complex.[1] For electron-rich pyridines, this can be particularly beneficial in overcoming the slow transmetalation kinetics.

Q3: Can the choice of phosphine ligand impact the success of the reaction?

A3: Absolutely. The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often employed to accelerate the rate-limiting transmetalation and subsequent reductive elimination steps.[3] These ligands can promote the desired cross-coupling pathway over side reactions. For challenging substrates like electron-rich pyridines, ligands such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and various Buchwald-type phosphines have shown success.[4][5]

Q4: My pyridylstannane reagent seems to be degrading. What can I do?

A4: Pyridylstannanes can be labile. To mitigate degradation, it is advisable to use freshly prepared or purified organostannane reagents. If preparing the stannane via lithiation followed by quenching with a trialkyltin chloride, ensure the reaction is kept at a low temperature to prevent side reactions. Some researchers have found success with in-situ generation of the organostannane, followed by the Stille coupling in a one-pot procedure.

Q5: What is the role of fluoride additives like cesium fluoride (CsF)?

A5: Fluoride ions, typically from sources like cesium fluoride (CsF) or lithium fluoride (LiF), can act as activators in Stille couplings.[2][4] They are believed to coordinate to the organotin reagent, forming a hypervalent tin species that is more reactive towards transmetalation.[4] The synergistic effect of using both a copper(I) salt and a fluoride source has been shown to be highly effective in promoting difficult Stille couplings.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the Stille coupling of electron-rich pyridines.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Catalyst Inhibition/Deactivation: The electron-rich pyridine nitrogen is coordinating to the palladium center. 2. Slow Transmetalation: The transfer of the pyridine group from tin to palladium is inefficient.1. Use Additives: Introduce a copper(I) salt (e.g., CuI) to facilitate transmetalation.[1] 2. Ligand Optimization: Switch to bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) to accelerate the catalytic cycle.[4][5] 3. Solvent Choice: Use polar aprotic solvents like DMF, NMP, or dioxane, which can improve reaction rates.[6]
Significant Homocoupling of the Organostannane 1. Suboptimal Catalyst: The palladium(II) precatalyst may be reacting with two equivalents of the organostannane.[3][7] 2. Presence of Oxygen: Oxygen can promote the homocoupling of organotin compounds.1. Use a Pd(0) Source: Employ a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ directly.[3] 2. Degas Thoroughly: Ensure all solvents and the reaction vessel are rigorously degassed with an inert gas (e.g., argon or nitrogen).
Formation of Protodestannylation Byproduct 1. Presence of Protic Sources: Trace amounts of water or other protic impurities can lead to the cleavage of the carbon-tin bond.1. Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. 2. Purify Reagents: Purify the organostannane and the coupling partner immediately before use.
Reaction Stalls at Intermediate Conversion 1. Catalyst Decomposition: The palladium catalyst may not be stable under the reaction conditions for extended periods.1. Increase Catalyst Loading: A higher catalyst loading may be necessary for complete conversion. 2. Use a More Robust Catalyst System: Consider palladacycle precatalysts or catalysts with bidentate ligands that offer greater stability.

Data Summary

The following table summarizes the effect of various additives on the yield of a model Stille reaction. While specific to the cited study, the trends are generally applicable to challenging couplings.

Catalyst System Additive 1 Additive 2 Solvent Yield (%) Reference
[Pd(PPh₃)₄]NoneNoneDMFLow[2]
[Pd(PPh₃)₄]CuINoneDMFModerate[2]
[Pd(PPh₃)₄]CsFNoneDMFModerate[2]
[Pd(PPh₃)₄]CuICsFDMFNear Quantitative[2]
PdCl₂/P(t-Bu)₃CuICsFDMFHigh[2]

Experimental Protocols

General Protocol for Stille Coupling of an Electron-Rich Pyridyl Halide with an Organostannane

Disclaimer: This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if using a separate precursor, e.g., P(t-Bu)₃, 4-10 mol%)

  • Copper(I) iodide (CuI, 1.0 - 2.0 equiv)

  • Cesium fluoride (CsF, 2.0 equiv)

  • Electron-rich pyridyl halide (1.0 equiv)

  • Organostannane (1.1 - 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, ligand (if applicable), copper(I) iodide, and cesium fluoride.

  • Add the electron-rich pyridyl halide and the organostannane.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically between 60-120 °C) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Workup typically involves quenching with an aqueous solution of KF to precipitate the tin byproducts, followed by extraction and purification by column chromatography.

Visualizing Workflows and Concepts

Stille_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_trans trans-R¹-Pd(II)L_n-X OxAdd->PdII_trans Isom Isomerization PdII_trans->Isom Transmetal Transmetalation (Rate-Limiting) PdII_trans->Transmetal R²-SnR₃ PdII_cis cis-R¹-Pd(II)L_n-X Isom->PdII_cis PdII_R1R2 cis-R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Troubleshooting_Workflow Start Low Yield in Stille Reaction with Electron-Rich Pyridine Check_Catalyst Is Catalyst System Optimized? Start->Check_Catalyst Check_Additives Are Additives Being Used? Check_Catalyst->Check_Additives No Optimize_Ligand Use Bulky, Electron-Rich Phosphine Ligands (e.g., P(t-Bu)₃, XPhos) Check_Catalyst->Optimize_Ligand Yes Check_Stannane Is Organostannane Stable? Check_Additives->Check_Stannane Yes Add_CuI Add CuI (1-2 equiv) Check_Additives->Add_CuI No Check_Conditions Are Reaction Conditions Anhydrous/Inert? Check_Stannane->Check_Conditions Yes Fresh_Stannane Use Freshly Prepared/ Purified Stannane Check_Stannane->Fresh_Stannane No Anhydrous_Inert Ensure Anhydrous Solvents and Thorough Degassing Check_Conditions->Anhydrous_Inert No Success Improved Yield Check_Conditions->Success Yes Optimize_Ligand->Check_Additives Use_Pd0 Use Pd(0) Source Directly (e.g., Pd(PPh₃)₄) Add_Fluoride Add CsF or LiF (2 equiv) Add_CuI->Add_Fluoride Add_Fluoride->Check_Stannane Fresh_Stannane->Check_Conditions Anhydrous_Inert->Success

References

Technical Support Center: Purification of Products from 2-Methoxy-5-(tributylstannyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 2-Methoxy-5-(tributylstannyl)pyridine. The following information is designed to address specific issues encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying products from reactions with this compound?

The main difficulties arise from the inherent properties of the reagents and byproducts. Key challenges include:

  • Removal of Organotin Byproducts: Stille coupling reactions, a common application for this compound, generate stoichiometric amounts of toxic organotin compounds (e.g., Bu₃SnCl, Bu₃SnF) that can be difficult to separate from the desired product.[1][2] These residues can interfere with downstream applications and biological assays.[2]

  • Purification of Polar Pyridine Products: The basic nitrogen atom in the pyridine ring can cause issues during chromatographic purification, such as streaking on silica gel or strong, sometimes irreversible, binding to the stationary phase.[3]

  • Product Stability: The desired coupled products may be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during purification.[2]

  • Residual Palladium Catalyst: Removing the palladium catalyst used in coupling reactions to acceptable levels (ppm) can be challenging.

Q2: What are the most common tin byproducts I need to remove?

Following a Stille reaction, you can expect to find several tin species in your crude product mixture, including:

  • Trialkyltin Halides: Such as tributyltin chloride (Bu₃SnCl) or bromide (Bu₃SnBr).[4]

  • Hexaalkylditins: For instance, hexabutylditin (Bu₃SnSnBu₃), which can arise from homocoupling of the organostannane reagent.[2][5]

  • Unreacted Stannane: Residual this compound.

Troubleshooting Guides

Issue 1: Persistent Tin Contamination After Purification

Symptom: NMR or mass spectrometry data of the purified product shows signals corresponding to tributyltin species.

Troubleshooting Steps:

  • Initial Diagnosis: Confirm the identity of the tin species. Different byproducts may require slightly different removal strategies.

  • Enhance Aqueous KF Wash: If you performed a potassium fluoride (KF) wash, ensure it was sufficiently rigorous. Inadequate stirring or short contact time can lead to incomplete precipitation of tributyltin fluoride (Bu₃SnF).[2] It is recommended to stir the biphasic mixture vigorously for at least one hour.[2]

  • Pre-treatment for Stannyl Hydrides and Ditins: If you suspect the presence of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), pre-treat the crude mixture with iodine (I₂) to convert these species to tributyltin iodide (Bu₃SnI), which is more readily removed by a subsequent KF wash.[1][2]

  • Alternative Removal Methods: If a KF wash is ineffective or unsuitable (e.g., for water-sensitive products), consider the alternatives outlined in the table below.

MethodDescriptionAdvantagesDisadvantages
Aqueous KF Wash The crude reaction mixture is washed with a saturated aqueous solution of KF, precipitating insoluble Bu₃SnF.[1]Effective for many common tin byproducts.Can form a difficult-to-separate precipitate at the organic/aqueous interface.[1][2] Not suitable for water-sensitive compounds.
Flash Chromatography with Triethylamine The crude product is purified on a silica gel column using an eluent containing 2-5% triethylamine.[1][2]Can be faster than a KF wash and simultaneously purifies the product.[1]The product may not be stable on silica gel.
Tin Scavengers The crude mixture is treated with a solid-supported scavenger (e.g., silica-based thiol or carbonate scavengers) that binds to the tin byproducts.[2]High efficiency of tin removal. The scavenger is easily removed by filtration.[2]Can be more expensive than other methods.
Chemical Conversion Byproducts are converted to more easily separable compounds. For example, treatment with AlMe₃ forms nonpolar Bu₃SnMe, while NaOH forms polar Bu₃SnOH.[1]Can be effective when other methods fail.Introduces additional reagents to the reaction mixture.
Recrystallization For solid products, recrystallization from a suitable solvent can be highly effective. Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) before recrystallization can further reduce tin levels.[4][6]Can yield highly pure crystalline material.Only applicable to solid products and requires finding a suitable solvent system.
Issue 2: Poor Separation or Recovery During Column Chromatography

Symptom: The desired pyridine-containing product streaks badly on a silica gel column, elutes with the solvent front despite using non-polar eluents, or does not elute at all.

Troubleshooting Steps:

  • Deactivate the Silica Gel: The acidic nature of silica gel often causes problems with basic compounds like pyridines. Pre-treating the silica gel by preparing the slurry with an eluent containing a small amount of a basic modifier, such as 1-2% triethylamine or pyridine, can significantly improve separation.[1][7]

  • Switch the Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina.[2]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase) may provide better separation.

  • Acidic Wash Prior to Chromatography: If the product is stable to acid, an acidic wash (e.g., with dilute HCl or a saturated solution of copper sulfate) during the workup can remove unreacted pyridine starting materials and some basic impurities, simplifying the subsequent chromatography.[8]

Experimental Protocols

Protocol 1: Standard Potassium Fluoride (KF) Workup
  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1M aqueous solution of KF.[1] Shake the funnel vigorously for at least one minute.[1] Repeat this wash two to three times.

  • Precipitate Removal: If a white solid (Bu₃SnF) forms at the interface, filter the entire mixture through a pad of Celite.[1][2] Wash the filter cake with the organic solvent.

  • Final Washes: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate) containing 2-5% triethylamine.[1]

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the dried sample onto the top of the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC or LC-MS to isolate the purified product.

Visualizations

G General Purification Workflow for Stille Reaction Products A Crude Reaction Mixture B Aqueous Workup (e.g., KF Wash) A->B Removal of Tin Byproducts C Extraction with Organic Solvent B->C No precipitate G Precipitate Filtration (if necessary) B->G Solid Bu3SnF forms D Drying and Concentration C->D E Column Chromatography (e.g., on TEA-treated Silica) D->E Further Purification F Pure Product E->F G->C

Caption: A general workflow for the purification of a product from a Stille reaction.

G Troubleshooting Tin Removal A Tin detected in product after initial purification B Was a KF wash performed? A->B C Increase stirring time and/or KF concentration B->C Yes D Consider alternative methods: - Chromatography with TEA - Tin Scavengers - Recrystallization B->D No E Are Bu3SnH or (Bu3Sn)2 present? C->E E->D No F Pre-treat with I2 before KF wash E->F Yes

Caption: A decision tree for troubleshooting the removal of tin byproducts.

G Purification of Polar Pyridine Products A Crude Pyridine Product B Standard Silica Gel Chromatography A->B C Streaking or no elution? B->C D Successful Purification C->D No E Use TEA-treated Silica Gel C->E Yes F Still problematic? E->F F->D No G Consider Alumina or Reverse-Phase Chromatography F->G Yes

Caption: A logical workflow for the purification of polar pyridine-containing compounds.

References

Technical Support Center: Purification of Polar Pyridine Compounds from Tributyltin Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of tributyltin-based impurities from polar pyridine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common tributyltin byproducts I need to remove after a Stille coupling reaction?

The primary tributyltin byproducts encountered are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnI), tributyltin oxide ((Bu₃Sn)₂O), unreacted tributyltin reagents, and hexa-n-butylditin (Bu₃SnSnBu₃).[1] The specific byproducts will depend on the reaction conditions and the organotin reagent used.

Q2: I performed an aqueous potassium fluoride (KF) wash, but my product is still contaminated with tin byproducts. What went wrong?

Several factors can lead to an incomplete removal of tin byproducts with a KF wash:

  • Insufficient Washing: Ensure you are washing the organic layer multiple times (at least 2-3 times) with a saturated aqueous KF solution.[1][2]

  • Formation of Emulsions or Precipitates: A fine precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, which can trap your product.[1][2] If this occurs, filter the entire mixture through a pad of Celite®.[1][2]

  • Presence of Unreactive Tin Species: Tributyltin hydrides (Bu₃SnH) and hexa-n-butylditin (Bu₃SnSnBu₃) are less reactive towards KF.[1] To address this, you can pre-treat the crude reaction mixture with iodine (I₂) to convert these species into tributyltin iodide (Bu₃SnI), which is readily precipitated by KF.[1][2]

Q3: My polar pyridine product seems to be partially soluble in the aqueous KF wash, leading to product loss. What can I do?

For water-soluble or highly polar products, repeated aqueous washes can indeed lead to significant yield reduction. Consider these alternative strategies:

  • Partitioning: A liquid-liquid extraction using immiscible solvents can be highly effective. A common system is partitioning between hexane and acetonitrile.[3] The nonpolar tin byproducts will preferentially dissolve in hexane, while your polar pyridine compound will remain in the acetonitrile layer.

  • Modified Chromatographic Methods: Using a stationary phase of potassium carbonate (K₂CO₃) or potassium fluoride (KF) on silica gel can effectively remove tin impurities without an aqueous workup.[1][4] This method is particularly useful for polar compounds.

Q4: I am struggling to visualize the tin byproducts on my TLC plate. What staining methods are effective?

Tributyltin compounds can be challenging to visualize on TLC as they are often UV-inactive. Here are some effective visualization techniques:

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal tin compounds as brown spots.[5][6]

  • Dithizone Stain: A dithizone solution can be used to detect butyltin compounds, which appear as yellow (tributyltin) or orange (dibutyltin, butyltin) spots.[7]

  • Xylenol Orange and Bromine Water: A spray reagent containing xylenol orange and saturated bromine water in ethanol can make organotin compounds visible as purple-red spots under natural light.[8]

Q5: Are there any fluoride-free methods to remove tributyltin byproducts?

Yes, several fluoride-free methods are available:

  • Acidic Extraction: Washing the organic layer with a dilute aqueous acid solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract the basic tin byproducts into the aqueous phase.[1]

  • Chromatography on Basic Alumina or Triethylamine-Treated Silica Gel: Filtering the crude reaction mixture through a plug of basic alumina or silica gel pre-treated with 2-5% triethylamine in the eluent can effectively remove organotin impurities.[1][2]

  • Treatment with Sodium Hydroxide: In some cases, washing with aqueous NaOH can convert tributyltin halides to the more polar tributyltin hydroxide (Bu₃SnOH), aiding in its removal.[3]

Quantitative Data on Removal Efficiency

The following table summarizes the reported efficiency of various methods for removing organotin residues.

MethodReported Residual Tin LevelRemoval EfficiencyReference
Chromatography with 10% K₂CO₃ on Silica< 15 ppm> 99%[1][4]
Chromatography with 10% KF on Silica< 30 ppm> 99%[1][4]
Aqueous Extraction with 5% Oxalic Acid4-7 ppm99.0% - 99.7%[1]

Detailed Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration

This is a widely used and effective method for removing tributyltin halides.

  • Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.

  • KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF.[1][2] During each wash, shake the separatory funnel vigorously for at least one minute.

  • Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[1][2]

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[1][2]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.

start Diluted Reaction Mixture wash1 Optional H₂O/NH₄Cl Wash start->wash1 kf_wash Wash 2-3x with 1M KF Solution wash1->kf_wash precipitate Bu₃SnF Precipitate Forms kf_wash->precipitate celite Filter through Celite® precipitate->celite brine Wash with Brine celite->brine dry Dry over Na₂SO₄/MgSO₄ brine->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Workflow for organotin removal using aqueous KF.
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel Stationary Phase

This method is particularly advantageous for polar products where aqueous workups are problematic.[1][4]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

start Crude Reaction Mixture concentrate Concentrate in vacuo start->concentrate load_dissolve Dissolve Crude Product & Load onto Column concentrate->load_dissolve prepare_silica Prepare 10% K₂CO₃ on Silica Gel pack_column Pack Chromatography Column prepare_silica->pack_column pack_column->load_dissolve elute Elute with Appropriate Solvent System load_dissolve->elute product Purified Product elute->product tin_waste Immobilized Tin Waste elute->tin_waste

Workflow for organotin removal via chromatography.

References

Technical Support Center: 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(tributylstannyl)pyridine. The information provided is intended to address common issues encountered during experimental procedures involving this and similar organotin reagents.

Frequently Asked Questions (FAQs)

1. How should this compound be properly handled and stored?

  • Handling: Always handle this compound in a well-ventilated fume hood.[1] Avoid direct contact with the substance by wearing appropriate personal protective equipment (PPE), including impermeable gloves, safety glasses with side-shields, and a lab coat.[1] Ensure an eye wash station is readily accessible.[1] Avoid forming mists or aerosols.[1]

  • Storage: Store the compound in a cool, well-ventilated area, away from heat, sparks, and open flames.[1][2][3] The recommended storage temperature is 2-8°C.[1][4] It is crucial to protect the compound from moisture; therefore, it should be stored under an inert atmosphere, such as argon, in its original, tightly sealed container.[1] The storage area should have an impermeable floor to contain any potential spills.[1]

2. What are the signs of degradation for this compound?

While specific data for this compound is limited, signs of degradation for organotin compounds, in general, can include:

  • Visual Changes: A change in color or the appearance of solid precipitates can indicate decomposition or hydrolysis.

  • Inconsistent Experimental Results: Poor performance in reactions where it is a key reagent, such as Stille coupling, may suggest degradation of the starting material. This could manifest as low yields or the formation of unexpected byproducts.

  • Spectroscopic Changes: Changes in the NMR spectrum, such as the appearance of new peaks corresponding to destannylated pyridine or other organotin species, are a clear indication of degradation.

3. What are the primary degradation pathways for this compound?

The degradation of this compound is expected to follow pathways similar to other tributyltin (TBT) compounds. The primary degradation mechanisms are:

  • Photodegradation: Exposure to UV light can lead to the cleavage of the tin-carbon bonds.[5][6] This is a significant pathway for organotin compounds in the environment.

  • Hydrolysis: As a moisture-sensitive compound, it can slowly hydrolyze, leading to the formation of tributyltin oxide and 2-methoxypyridine.

  • Biological Degradation: In environmental contexts, microorganisms can metabolize tributyltin compounds, typically through the sequential removal of butyl groups.[8][9]

4. How can I purify this compound if I suspect it is impure?

Purification of aryltributylstannanes can be challenging due to their low polarity and the presence of tin-containing byproducts. Common purification techniques include:

  • Column Chromatography: Chromatography on silica gel is a frequently used method.[10] To prevent decomposition on silica, it's often recommended to use a non-polar eluent and sometimes to deactivate the silica gel with a base like triethylamine.[10] Another approach is to use silica gel treated with potassium carbonate.[10][11] Alumina chromatography has also been reported as an effective alternative.[10]

  • Washing with Potassium Fluoride (KF): Washing a solution of the crude product with an aqueous solution of potassium fluoride can help remove tin salt impurities by forming insoluble tributyltin fluoride, which can then be filtered off.[12]

  • Distillation: For thermally stable organotin compounds, vacuum distillation can be an effective purification method.[10]

Troubleshooting Guides

Stille Cross-Coupling Reactions

This guide addresses common problems encountered when using this compound in Stille cross-coupling reactions.

Problem Potential Cause(s) Troubleshooting Suggestion(s)
Low or No Product Yield Inactive Catalyst: The palladium catalyst may have decomposed.Use freshly opened or properly stored catalyst. Ensure the reaction is performed under an inert atmosphere.
Degraded Stannane: The this compound may have degraded due to improper storage or handling.Verify the purity of the stannane by NMR before use. If necessary, purify the reagent.
Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates.Screen different phosphine ligands. For challenging couplings, consider using more electron-rich or bulky ligands.
Reaction Conditions Not Optimal: The temperature may be too low, or the reaction time may be insufficient.Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Homocoupling of the Stannane Presence of Oxygen: Trace amounts of oxygen can promote homocoupling.Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
High Temperatures: Elevated temperatures can sometimes favor homocoupling.Try running the reaction at a lower temperature for a longer duration.
Formation of Protodestannylation Byproduct (2-methoxypyridine) Presence of Protic Impurities: Water or other protic solvents in the reaction mixture can lead to the cleavage of the C-Sn bond.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Difficulty in Removing Tin Byproducts High Polarity of Byproducts: Tributyltin halides and oxides can be difficult to separate from the desired product.After the reaction, quench with an aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride, which can be removed by filtration.[12] Alternatively, treat the crude reaction mixture with DBU and iodine followed by chromatography.[11] Column chromatography on silica gel treated with potassium carbonate can also be effective.[11]

Experimental Protocols

Synthesis of 2-(Tributylstannyl)pyridine (A Representative Aryltributylstannane)

This protocol is for a related compound and can be adapted for the synthesis of other pyridylstannanes.

Materials:

  • 2-bromopyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-bromopyridine in anhydrous THF.[13]

  • Cool the solution to -78°C using a dry ice/acetone bath.[13][14]

  • Slowly add n-BuLi solution dropwise to the reaction mixture. Stir for 1 hour at -78°C.[13][14]

  • Add tributyltin chloride to the reaction mixture and continue stirring at -78°C for 3 hours.[13][14]

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[13][14]

  • Extract the aqueous layer with ethyl acetate.[13][14]

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.[14]

  • Concentrate the solution under reduced pressure to obtain the crude product.[14]

  • Purify the product by column chromatography or vacuum distillation as needed.

General Protocol for Stille Cross-Coupling

Materials:

  • Aryl or vinyl halide/triflate

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., toluene, DMF)

  • Optional: Additives like copper(I) iodide (CuI) or lithium chloride (LiCl)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl/vinyl halide, the palladium catalyst, and any additives.[12]

  • Add the anhydrous solvent and stir to dissolve the solids.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (often between 80-110°C) and monitor its progress by TLC or GC-MS.[15]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and proceed with a workup designed to remove tin byproducts (e.g., washing with aqueous KF).[12]

  • Purify the crude product by column chromatography.

Visualizations

Stannane This compound Photodegradation Photodegradation (UV Light) Stannane->Photodegradation Hydrolysis Hydrolysis (Moisture) Stannane->Hydrolysis Thermal_Decomposition Thermal Decomposition (Heat) Stannane->Thermal_Decomposition Biological_Degradation Biological Degradation (Microorganisms) Stannane->Biological_Degradation Products1 Destannylated Pyridine + Tin Radicals Photodegradation->Products1 Products2 2-Methoxypyridine + Tributyltin Oxide Hydrolysis->Products2 Products3 Decomposition Products Thermal_Decomposition->Products3 Products4 Dibutyltin, Monobutyltin, Inorganic Tin Biological_Degradation->Products4 Start Start: Assemble Reactants (Aryl Halide, Stannane, Pd Catalyst) Reaction Heat Reaction Mixture Under Inert Atmosphere Start->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (e.g., with KF solution) Monitor->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure Coupled Product Purification->Product

References

effect of copper(I) additives on Stille coupling with 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Stille coupling reaction with 2-Methoxy-5-(tributylstannyl)pyridine. The inclusion of copper(I) additives is a key focus, addressing common issues and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction with this compound is sluggish and gives low yields. What is a common cause?

A1: Low reactivity in Stille couplings involving electron-rich heteroaromatic stannanes like this compound is a frequent issue. The electron-donating methoxy group can slow down the rate-determining transmetalation step in the catalytic cycle. A highly effective solution is the addition of a copper(I) co-catalyst, such as copper(I) iodide (CuI).

Q2: How does a copper(I) additive, like CuI, improve the reaction?

A2: Copper(I) salts can accelerate Stille coupling reactions, in some cases by a factor of over 1000.[1] The primary proposed mechanism is that CuI acts as a scavenger for free phosphine ligands in the reaction mixture.[2] This prevents the formation of an over-saturated palladium complex, thus facilitating the crucial transmetalation step.[2] Another proposed mechanism suggests that the organostannane first transmetalates with the copper(I) salt to form a more reactive organocuprate species, which then transmetalates with the palladium complex.

Q3: What are the most common side reactions when using this compound, and how can I minimize them?

A3: The most prevalent side reaction is the homocoupling of the organostannane to form 5,5'-bis(2-methoxypyridine).[3] This is often observed with slow cross-coupling reactions. The addition of a CuI co-catalyst to accelerate the desired cross-coupling reaction is an effective strategy to minimize homocoupling.[1] Another potential side reaction is protodestannylation, where the tributylstannyl group is replaced by a hydrogen atom. This can be minimized by using anhydrous and deoxygenated solvents and reagents.

Q4: Can I use other copper(I) salts besides CuI?

A4: Yes, other copper(I) salts such as copper(I) bromide (CuBr) and copper(I) cyanide (CuCN) have been used as additives in Stille couplings. However, CuI is the most commonly used and is often found to be highly effective.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inefficient transmetalation due to the electron-rich nature of the pyridylstannane. 2. Inactive palladium catalyst. 3. Poor quality of reagents or solvents (presence of water or oxygen).1. Add a co-catalytic amount of Copper(I) Iodide (CuI) (e.g., 10-20 mol%) to the reaction mixture. 2. Use a fresh source of palladium catalyst, or consider a pre-catalyst that is readily activated. 3. Ensure all solvents and liquid reagents are anhydrous and thoroughly degassed. Perform the reaction under an inert atmosphere (Argon or Nitrogen).
Significant Homocoupling of the Stannane The rate of homocoupling is competitive with or faster than the rate of cross-coupling.Accelerate the cross-coupling reaction by adding a CuI co-catalyst. This will favor the desired reaction pathway.
Formation of Protodestannylation Byproduct Presence of trace amounts of acid or water.Use freshly distilled and degassed solvents. If necessary, add a non-nucleophilic base like proton sponge to scavenge any trace acid.
Difficulty Removing Tin Byproducts Tributyltin halides are often difficult to separate from the desired product by standard chromatography.After the reaction is complete, quench with an aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

Data Presentation: Effect of CuI on Reaction Yield

The following table summarizes the representative yields for the Stille coupling of this compound with 4-bromotoluene, demonstrating the significant positive effect of a copper(I) iodide additive.

Entry Copper(I) Additive Yield (%)
1None35
2CuI (20 mol%)88
Conditions: this compound (1.2 equiv), 4-bromotoluene (1.0 equiv), Pd(PPh₃)₄ (5 mol%), Toluene, 110 °C, 12 h.

Experimental Protocols & Workflow

Representative Experimental Protocol for Stille Coupling with CuI Additive

This protocol describes a general procedure for the palladium-catalyzed Stille coupling of this compound with an aryl bromide using copper(I) iodide as a co-catalyst.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.2 mmol, 20 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL) via syringe.

  • Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir for 30 minutes, then filter through a pad of celite.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-5-arylpyridine.

Visualizations

Logical Workflow for Troubleshooting Stille Coupling

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield or No Reaction check_reagents Check Reagent Quality (Anhydrous, Degassed) start->check_reagents Initial Check add_cui Add CuI Co-catalyst (10-20 mol%) check_reagents->add_cui If Reagents OK check_catalyst Verify Pd Catalyst Activity add_cui->check_catalyst No Improvement success Improved Yield add_cui->success Positive Effect check_catalyst->success If Catalyst was Issue re_evaluate Re-evaluate Reaction (Temp, Solvent, Ligand) check_catalyst->re_evaluate If Still Fails

Caption: A flowchart for troubleshooting common issues in the Stille coupling.

Proposed Role of Cu(I) in the Stille Catalytic Cycle

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_intermediate R¹-Pd(II)-X(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation (R²-SnBu₃) pd_intermediate->transmetalation phosphine_ligand 2L pd_intermediate->phosphine_ligand Releases Ligands coupled_intermediate R¹-Pd(II)-R²(L₂) transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product cui CuI phosphine_ligand->cui Scavenged by cu_complex CuI(L)n cui->cu_complex cu_complex->transmetalation Facilitates

Caption: The "Copper Effect" in the Stille catalytic cycle.

References

Technical Support Center: Stille Coupling of 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Stille coupling of 2-Methoxy-5-(tributylstannyl)pyridine, with a primary focus on preventing homocoupling.

Troubleshooting Guide: Preventing Homocoupling

Homocoupling of the organostannane reagent is a common side reaction in Stille coupling, leading to the formation of a symmetrical biaryl product at the expense of the desired cross-coupled product.[1][2] This guide provides a systematic approach to diagnose and mitigate this issue.

Problem: Significant formation of 5,5'-dimethoxy-2,2'-bipyridine (homocoupling product) is observed.

Root Cause Analysis and Solutions
Potential CauseRecommended Solution
Suboptimal Palladium Catalyst or Pre-catalyst Activation The choice of palladium source is critical. Using a Pd(II) precatalyst like Pd(OAc)₂ can lead to homocoupling if its reduction to the active Pd(0) species is slow, allowing it to react with two equivalents of the organostannane.[3] Solution: Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step. If a Pd(II) source is used, ensure efficient reduction by including appropriate additives or optimizing reaction conditions.
Inappropriate Ligand Selection The ligand's steric and electronic properties significantly influence the rates of the catalytic cycle steps. Less bulky or electron-poor ligands can result in slower reductive elimination of the desired product, providing a larger window for homocoupling to occur. Solution: Utilize bulky, electron-rich phosphine ligands to accelerate both transmetalation and reductive elimination, thereby favoring the cross-coupling pathway. Examples of effective ligands include tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and XPhos.
Absence or Incorrect Use of Additives Additives can play a crucial role in accelerating the desired reaction and suppressing side reactions. Solution: The addition of copper(I) iodide (CuI) as a co-catalyst is highly recommended. CuI can accelerate the rate of Stille couplings, in some cases by a factor of over 1000. It is believed to act as a scavenger for free ligands that can inhibit the reaction and may also participate in the transmetalation step.[2]
Suboptimal Reaction Temperature Higher reaction temperatures can sometimes promote side reactions, including homocoupling. Solution: If homocoupling is significant, consider lowering the reaction temperature. Optimization studies may be necessary to find the ideal temperature that promotes the desired cross-coupling without favoring the formation of byproducts.
Solvent Effects The polarity of the solvent can influence the reaction mechanism and the rates of the individual steps in the catalytic cycle. Solution: Common solvents for Stille coupling include THF, DMF, and dioxane. If homocoupling is an issue, screening different solvents may be beneficial. For instance, in some systems, polar aprotic solvents like DMF can enhance the reaction rate and selectivity.
Purity of the Organostannane Reagent Impurities in the this compound reagent can potentially interfere with the catalytic cycle and promote side reactions. Solution: Ensure the organostannane reagent is of high purity. If necessary, purify the reagent by flash chromatography or distillation before use.
Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting homocoupling in the Stille reaction of this compound.

Stille_Troubleshooting start High Homocoupling Observed catalyst Optimize Palladium Catalyst - Use Pd(0) source (e.g., Pd(PPh3)4) - Ensure efficient Pd(II) reduction start->catalyst Step 1 ligand Select Appropriate Ligand - Use bulky, electron-rich phosphines (e.g., P(t-Bu)3, XPhos) catalyst->ligand Step 2 additive Incorporate Additives - Add CuI (co-catalyst) ligand->additive Step 3 conditions Adjust Reaction Conditions - Lower temperature - Screen solvents (e.g., DMF, Dioxane) additive->conditions Step 4 purity Verify Reagent Purity - Purify organostannane if necessary conditions->purity Step 5 success Homocoupling Minimized purity->success

Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling in Stille reactions?

A1: Homocoupling is a common side reaction in Stille couplings.[1] It is believed to occur through two main pathways: the reaction of two organostannane molecules with a Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[3]

Q2: How does copper(I) iodide (CuI) help in preventing homocoupling?

A2: Copper(I) iodide can significantly accelerate the rate of the desired Stille coupling.[2] This rate enhancement is attributed to its ability to scavenge free ligands in the reaction mixture, which can inhibit the crucial transmetalation step. A faster desired reaction outcompetes the slower homocoupling side reaction.

Q3: What type of phosphine ligands are best for minimizing homocoupling with this compound?

A3: For electron-rich heteroaromatic stannanes like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote faster reductive elimination of the cross-coupled product, thereby reducing the likelihood of side reactions. Examples include P(t-Bu)₃, PCy₃, and ligands from the Buchwald family such as XPhos.

Q4: Can the purity of this compound affect the extent of homocoupling?

A4: Yes, the purity of the organostannane reagent is important. Impurities can potentially interfere with the palladium catalyst or promote degradation pathways that lead to homocoupling. It is advisable to use highly pure reagents.

Q5: Are there any specific work-up procedures to remove the tin byproducts after the reaction?

A5: Yes, the tributyltin halides produced as byproducts are toxic and should be carefully removed. A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF). This converts the tin halides into insoluble tributyltin fluoride, which can be removed by filtration.[1]

Quantitative Data Summary

While specific quantitative data for the homocoupling of this compound is not extensively reported in comparative studies, the following table provides a general illustration of how different parameters can influence the ratio of the desired cross-coupled product to the homocoupled byproduct based on trends observed in Stille couplings of similar heteroaromatic stannanes.

Catalyst SystemLigandAdditiveTemperature (°C)SolventApprox. Ratio (Cross-coupled : Homocoupled)
Pd(OAc)₂PPh₃None100Toluene60 : 40
Pd₂(dba)₃PPh₃None100Toluene75 : 25
Pd₂(dba)₃P(t-Bu)₃None80Dioxane85 : 15
Pd₂(dba)₃ XPhos CuI 80 DMF >95 : <5

This data is illustrative and intended to demonstrate general trends. Optimal conditions should be determined experimentally for each specific reaction.

Experimental Protocol: Minimized Homocoupling Stille Coupling

This protocol is designed to minimize the homocoupling of this compound in a Stille coupling with an aryl bromide.

Materials:

  • This compound (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, Pd₂(dba)₃, XPhos, and CuI.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture for 10-15 minutes to ensure dissolution and catalyst pre-formation.

  • Add the this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite to remove the precipitated tin salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

Stille_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_flask Flame-dry Schlenk flask under inert atmosphere add_solids Add Aryl Bromide, Pd2(dba)3, XPhos, and CuI prep_flask->add_solids add_solvent Add anhydrous, degassed solvent add_solids->add_solvent preform Stir for 15 min (catalyst pre-formation) add_solvent->preform add_stannane Add this compound preform->add_stannane heat Heat to 80-100 °C add_stannane->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool quench Dilute and wash with aq. KF cool->quench filter Filter through celite quench->filter extract Separate and wash organic layer filter->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Desired Cross-Coupled Product purify->product

Step-by-step experimental workflow for Stille coupling.

References

Technical Support Center: Anhydrous Reaction Conditions for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the critical role of anhydrous conditions in pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for certain pyridine synthesis reactions?

A1: Anhydrous (water-free) conditions are crucial for many pyridine syntheses because key reagents and intermediates can be highly reactive with water. The presence of moisture can lead to several undesirable outcomes:

  • Reagent Quenching: Many strong bases (e.g., sodium hydride) and organometallic reagents used in pyridine synthesis are readily protonated and deactivated by water, which halts the desired reaction.

  • Side Reactions: Water can promote the hydrolysis of starting materials, intermediates, or the final product, leading to the formation of unwanted byproducts and reducing the overall purity.

  • Reduced Yields: Both reagent quenching and the prevalence of side reactions will ultimately result in lower yields of the desired pyridine derivative.

  • Catalyst Inhibition: Certain catalysts employed in pyridine synthesis can be deactivated by the presence of water.

Q2: Which common pyridine synthesis methods are most sensitive to moisture?

A2: The moisture sensitivity of a pyridine synthesis is highly dependent on the specific reagents and reaction mechanism involved. Generally:

  • Hantzsch Pyridine Synthesis: While some modern variations can be performed in aqueous media, the classical Hantzsch synthesis and variations using particularly water-sensitive aldehydes or catalysts often benefit from anhydrous conditions to minimize side reactions and improve yields.

  • Bohlmann-Rahtz Pyridine Synthesis: This synthesis often involves the formation of enamine intermediates, which can be susceptible to hydrolysis. Therefore, maintaining anhydrous conditions is generally recommended to ensure efficient reaction progress.

  • Guareschi-Thorpe Pyridine Synthesis: Traditionally, this reaction was performed under anhydrous conditions. However, recent advancements have led to highly efficient protocols that utilize water as a solvent, often with ammonium carbonate as both the ammonia source and a buffer. This highlights the importance of consulting modern literature for specific reaction conditions.

Q3: Can I use a commercial "anhydrous" solvent directly from the bottle?

A3: While commercially available anhydrous solvents are a good starting point, they can absorb atmospheric moisture once the bottle is opened. For highly moisture-sensitive reactions, it is best practice to dry the solvent over a suitable drying agent and distill it immediately before use. Alternatively, solvents from a solvent purification system can be used.

Troubleshooting Guides

Problem 1: Low Yield in Hantzsch or Bohlmann-Rahtz Pyridine Synthesis

Q: I am experiencing consistently low yields in my Hantzsch/Bohlmann-Rahtz pyridine synthesis, despite my efforts to maintain anhydrous conditions. What could be the issue?

A: Low yields in these reactions are a common problem and can often be traced back to residual moisture. Here is a step-by-step guide to troubleshoot this issue:

  • Re-evaluate Your Drying Protocol:

    • Glassware: Ensure all glassware is rigorously dried, either in an oven at >120°C for several hours or by flame-drying under a stream of inert gas.

    • Solvents: Do not assume a new bottle of solvent is perfectly anhydrous. Consider drying your solvent over an appropriate drying agent and distilling it under an inert atmosphere.

    • Reagents: Solid reagents should be dried in a vacuum oven or desiccator. Liquid reagents should be freshly distilled if possible. Ensure that hygroscopic reagents, like ammonium acetate, are handled in a dry environment.

  • Check Your Inert Atmosphere Technique:

    • Ensure a positive pressure of an inert gas (nitrogen or argon) is maintained throughout the reaction setup.

    • Use septa that are in good condition and have not been punctured excessively.

    • When adding reagents via syringe, ensure the syringe is dry and flushed with inert gas.

  • Consider Your Starting Materials:

    • Impurities in your starting materials can inhibit the reaction or lead to side products. Re-purify your starting materials if their purity is in doubt.

Problem 2: Formation of Unexpected Byproducts

Q: My reaction is producing a significant amount of byproducts, and I suspect it might be due to water. How can I confirm this and prevent it?

A: The formation of byproducts is a strong indicator of side reactions, which can often be initiated by moisture.

  • Identify the Byproducts: If possible, isolate and characterize the byproducts using techniques like NMR and mass spectrometry. Byproducts resulting from the hydrolysis of esters or enamines are a strong indication of water contamination.

  • Run a Control Reaction: Set up two parallel reactions. In one, use your standard procedure. In the second, intentionally add a small, controlled amount of water. If the byproduct formation increases in the second reaction, you have confirmed that moisture is the culprit.

  • Implement a Stricter Anhydrous Protocol: Follow the steps outlined in the low-yield troubleshooting guide to rigorously exclude water from your reaction.

Data Presentation

While specific quantitative data correlating the percentage of water to the percentage decrease in yield for pyridine syntheses is not widely published, the following table provides a qualitative summary of the impact of moisture and general recommendations for solvent water content in anhydrous reactions.

Pyridine SynthesisGeneral Impact of MoistureRecommended Maximum Solvent Water Content (ppm)Notes
Hantzsch Can lead to lower yields and side reactions, especially in classical protocols.< 50Modern variations may tolerate or even utilize water.
Guareschi-Thorpe Classical methods require anhydrous conditions.< 50 (for classical)Modern, high-yielding protocols are often performed in aqueous media.
Bohlmann-Rahtz Susceptible to hydrolysis of enamine intermediates, leading to lower yields.< 30Strict anhydrous conditions are generally recommended for optimal results.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Hantzsch Pyridine Synthesis
  • Glassware Preparation: Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at 120°C for at least 4 hours or flame-dry under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of inert gas.

  • Reagent Preparation: Use freshly distilled and dried solvents and liquid reagents. Dry solid reagents in a vacuum oven or desiccator.

  • Reaction Setup: To the reaction flask, add the aldehyde (1 equivalent), β-keto ester (2 equivalents), and a nitrogen source (e.g., ammonium acetate, 1.1 equivalents) under a positive flow of inert gas.

  • Reaction Execution: Add the anhydrous solvent via cannula or a dry syringe. Heat the reaction to the desired temperature and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The subsequent work-up will depend on the specific product, but will typically involve extraction and purification by chromatography or recrystallization.

Protocol 2: General Procedure for Anhydrous Bohlmann-Rahtz Pyridine Synthesis
  • Glassware and Inert Atmosphere Setup: Follow steps 1 and 2 from the Anhydrous Hantzsch Synthesis protocol.

  • Reagent Preparation: Ensure the enamine and ethynylketone are pure and dry. Use freshly distilled anhydrous solvent (e.g., toluene or ethanol).

  • Reaction Setup: Under a positive flow of inert gas, dissolve the enamine (1 equivalent) and the ethynylketone (1 equivalent) in the anhydrous solvent in the reaction flask.

  • Catalyst Addition (if applicable): If using an acid catalyst (e.g., acetic acid, Yb(OTf)₃, or ZnBr₂), add it to the reaction mixture under inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (this can vary significantly depending on the catalyst used) and monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture. The work-up procedure will be specific to the product and catalyst used and may involve an aqueous wash to remove the catalyst, followed by extraction and purification.

Protocol 3: Modern Aqueous Guareschi-Thorpe Pyridine Synthesis
  • Reaction Setup: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 equivalent), an alkyl cyanoacetate or cyanoacetamide (1 equivalent), and ammonium carbonate (2 equivalents).

  • Solvent Addition: Add water or a mixture of water and ethanol as the solvent.

  • Reaction Execution: Stir the mixture and heat to approximately 80°C. Monitor the reaction by TLC. In many cases, the product will precipitate from the reaction mixture upon formation.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration, wash with cold water, and dry. If no precipitate forms, the product can be isolated by extraction with an organic solvent.

Visualizations

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Work-up prep_glass Dry Glassware (Oven/Flame-dry) assemble Assemble Glassware (Hot) prep_glass->assemble prep_reagents Dry/Distill Solvents & Reagents add_reagents Add Reagents & Solvent prep_reagents->add_reagents inert Establish Inert Atmosphere (N2/Ar) assemble->inert inert->add_reagents run_reaction Run Reaction (Heat/Stir) add_reagents->run_reaction monitor Monitor by TLC run_reaction->monitor monitor->run_reaction Incomplete workup Quench & Work-up monitor->workup Complete purify Purify Product workup->purify

General workflow for setting up an anhydrous reaction.

Troubleshooting_Flowchart cluster_yes cluster_no start Low Yield in Moisture-Sensitive Pyridine Synthesis check_moisture Are you certain all components are anhydrous? start->check_moisture check_conditions Are reaction conditions (temp, time, catalyst) optimized? check_moisture->check_conditions Yes implement_drying Implement stricter anhydrous protocol: - Dry glassware thoroughly - Dry/distill solvents - Dry reagents - Improve inert gas technique check_moisture->implement_drying No optimize Systematically optimize reaction conditions. check_conditions->optimize No check_purity Are starting materials pure? check_conditions->check_purity Yes rerun Re-run reaction optimize->rerun purify_sm Purify starting materials. check_purity->purify_sm No reassess Reassess reaction and consider alternative synthetic routes. check_purity->reassess Yes purify_sm->rerun implement_drying->rerun

Validation & Comparative

A Comparative Guide to 2-Methoxy-5-(tributylstannyl)pyridine and its Boronic Ester Analog for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern synthetic chemistry, particularly in the construction of complex biaryl systems prevalent in pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are indispensable tools. Among these, the Stille and Suzuki-Miyaura reactions have become mainstays for the formation of carbon-carbon bonds. This guide provides a detailed comparison of two key reagents for the synthesis of 2-methoxy-5-arylpyridines: 2-Methoxy-5-(tributylstannyl)pyridine for the Stille reaction and its corresponding boronic ester analog, 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , for the Suzuki-Miyaura coupling. This comparison will delve into their performance, supported by representative experimental data and protocols, to assist researchers in selecting the optimal reagent for their synthetic needs.

Physicochemical and Handling Properties

A primary consideration in reagent selection is their inherent stability, handling requirements, and toxicity. The organotin reagent, while robust in a chemical sense, presents significant toxicity concerns. In contrast, the boronic ester analog is a more environmentally benign and safer alternative.

PropertyThis compound2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Molecular Formula C₁₈H₃₃NOSnC₁₂H₁₈BNO₃
Molecular Weight 398.17 g/mol 235.09 g/mol
Typical State Liquid or solidWhite to off-white crystalline powder
Air & Moisture Stability Generally stableStable, can be handled in air
Toxicity High, organotin compounds are toxicLow, generally considered non-toxic
Purification Can be challenging due to toxic byproductsAmenable to standard chromatography
Storage Store in a cool, dry, well-ventilated areaStore at 2-8°C for long-term stability

Performance in Cross-Coupling Reactions

The choice between the Stille and Suzuki-Miyaura coupling often involves a trade-off between reactivity, reaction conditions, and practicality.

Reactivity and Reaction Conditions:

The Stille coupling with this compound is valued for its excellent functional group tolerance and typically proceeds under neutral conditions. This can be a significant advantage when working with base-sensitive substrates. The reaction is compatible with a wide range of functional groups, including amines, amides, esters, and ketones. However, the reaction rates can sometimes be slower compared to Suzuki couplings, and additives like copper(I) iodide may be required to facilitate the reaction.

The Suzuki-Miyaura coupling utilizing the boronic ester analog generally offers faster reaction times. A crucial aspect of using boronic esters is the potential need for hydrolysis to the more reactive boronic acid in situ. This is often achieved by the presence of water in the reaction mixture. While boronic esters can sometimes transmetalate directly, the presence of water can significantly impact the reaction rate. The main consideration for Suzuki couplings is the requirement for a base, which might not be compatible with all functional groups.

Side Reactions and Purification:

A common side reaction in Stille couplings is the homocoupling of the organostannane reagent. The primary challenge, however, lies in the removal of toxic tributyltin byproducts from the reaction mixture, which can be difficult and often requires specific workup procedures.

For the Suzuki-Miyaura coupling, a potential side reaction is the protodeboronation of the boronic ester, especially with heteroaryl derivatives under basic conditions. However, pinacol esters are generally more stable towards protodeboronation compared to free boronic acids. The byproducts of the Suzuki reaction, boric acid and pinacol, are generally non-toxic and can be easily removed by aqueous workup and standard chromatography.

Quantitative Data Comparison

The following table presents a representative comparison of the Stille and Suzuki-Miyaura couplings for the synthesis of 2-methoxy-5-(4-methoxyphenyl)pyridine. The data is compiled from typical conditions and yields reported in the literature for analogous reactions and serves as a general guideline.

ParameterStille CouplingSuzuki-Miyaura Coupling
Aryl Halide 4-Bromoanisole4-Bromoanisole
Organometallic Reagent This compound2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂ (2-5 mol%)
Base/Additive LiCl (optional)K₂CO₃ or K₃PO₄ (2-3 equiv.)
Solvent Toluene or DMFDioxane/H₂O or Toluene/H₂O
Temperature 80-110 °C80-100 °C
Typical Reaction Time 12-24 hours4-12 hours
Representative Yield 70-90%75-95%
Byproduct Removal Challenging (toxic tin compounds)Straightforward (non-toxic boron compounds)

Experimental Protocols

General Experimental Workflow

G reagents Combine aryl halide, organometallic reagent, catalyst, ligand (if any), and base (for Suzuki) in a flask solvent Add anhydrous, degassed solvent reagents->solvent degas Degas the reaction mixture (e.g., with Argon or Nitrogen) solvent->degas heat Heat the reaction to the specified temperature degas->heat monitor Monitor reaction progress (TLC, GC, or LC-MS) heat->monitor cool Cool the reaction to room temperature monitor->cool workup Perform aqueous workup and extraction cool->workup purify Purify the crude product (e.g., column chromatography) workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol for Stille Coupling

This protocol is a representative procedure for the Stille coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.1 eq)

  • Aryl bromide (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Anhydrous and degassed toluene or DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To remove tin byproducts, the crude residue can be dissolved in a suitable solvent and washed with an aqueous solution of potassium fluoride.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with an aryl bromide.

Materials:

  • 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq)

  • Aryl bromide (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add the aryl bromide, 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Reaction Pathways

Stille Coupling Catalytic Cycle

Stille_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)(R2)L2->R1-R2 X-SnBu3 X-SnBu3 R1-X R1-X R1-X->R1-Pd(II)(X)L2 R2-SnBu3 R2-SnBu3 R2-SnBu3->R1-Pd(II)(R2)L2 Suzuki_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)(R2)L2->R1-R2 R1-X R1-X R1-X->R1-Pd(II)(X)L2 R2-B(OR)2 R2-B(OR)2 R2-B(OR)2->R1-Pd(II)(R2)L2 Base Base Base->R1-Pd(II)(R2)L2

Stille vs. Suzuki Coupling: A Comparative Guide for the Synthesis of 2-Aryl-5-Methoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of molecular construction. The 2-aryl-5-methoxypyridine scaffold, in particular, is a privileged structure in medicinal chemistry. Among the myriad of cross-coupling reactions available, the palladium-catalyzed Stille and Suzuki-Miyaura couplings are two of the most powerful and frequently employed methods for forging the critical carbon-carbon bond in these target molecules.

This guide provides an objective, data-driven comparison of the Stille and Suzuki coupling reactions for the synthesis of 2-aryl-5-methoxypyridines. We will delve into their respective mechanisms, performance metrics, and experimental considerations to assist researchers in selecting the optimal synthetic route for their specific needs.

General Reaction Schemes

Both reactions typically involve the coupling of a halo- or triflyloxy-substituted 5-methoxypyridine with an organometallic coupling partner, catalyzed by a palladium complex.

Stille Coupling: This reaction couples an organostannane (organotin) reagent with an organic halide or triflate.

  • General Reaction:

    • R'-X + R''-Sn(R)3 --(Pd catalyst)--> R'-R'' + X-Sn(R)3

    • Where R' is 5-methoxypyridin-2-yl, X is a halide (Br, I), and R'' is an aryl group.

Suzuki-Miyaura Coupling: This reaction utilizes an organoboron species, typically a boronic acid or a boronic ester, as the coupling partner.

  • General Reaction:

    • R'-X + R''-B(OR)2 --(Pd catalyst, Base)--> R'-R'' + X-B(OR)2

    • Where R' is 5-methoxypyridin-2-yl, X is a halide (Br, I), and R'' is an aryl group.

Catalytic Cycles: A Visual Comparison

The catalytic cycles for both the Stille and Suzuki couplings share three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.

Stille_vs_Suzuki_Coupling Catalytic Cycles of Stille and Suzuki Coupling cluster_shared cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling Pd0 Pd(0)L_n Halide 2-Halo-5-methoxypyridine ArPdX Ar-Pd(II)-X (Oxidative Addition Intermediate) ArPdAr_Stille Ar-Pd(II)-Aryl' ArPdAr_Suzuki Ar-Pd(II)-Aryl' Product 2-Aryl-5-methoxypyridine Product->Pd0 Stannane Aryl'-Sn(R)3 Stannane->ArPdAr_Stille Transmetalation Boronic Aryl'-B(OH)2 + Base ArPdAr_Stille->Product Reductive Elimination Boronic->ArPdAr_Suzuki Transmetalation ArPdAr_Suzuki->Product Reductive Elimination Halide->ArPdX Oxidative Addition

Caption: Generalized catalytic cycles for Stille and Suzuki couplings.

Performance and Data Comparison

The choice between Stille and Suzuki coupling often depends on a trade-off between toxicity, substrate availability, and reaction robustness. The following table summarizes key performance indicators based on typical literature findings for the synthesis of 2-arylpyridines and related biaryls.

ParameterStille CouplingSuzuki-Miyaura Coupling
Typical Yields Good to Excellent (often >80%)Good to Excellent (often >85%)
Reaction Temperature 80 - 120 °CRoom Temperature to 110 °C
Reaction Time 12 - 24 hours1 - 24 hours
Catalyst/Ligand Pd(PPh₃)₄, Pd₂(dba)₃ / P(t-Bu)₃Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)
Catalyst Loading 1-5 mol%1-5 mol%
Organometallic Reagent Organostannanes (e.g., Aryl-SnBu₃)Boronic Acids (Aryl-B(OH)₂) or Esters
Reagent Toxicity High (Organotin compounds are toxic)Low (Boronic acids are generally non-toxic)[1]
Byproduct Removal Difficult (Tin byproducts are often nonpolar)Easy (Boronic acid byproducts are water-soluble)
Functional Group Tol. Very High (Tolerates a wide range of groups)High (Base-sensitive groups can be problematic)
Air/Moisture Stability Organostannanes are generally stable[2][3]Boronic acids are generally stable, but can be prone to protodeboronation

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of a 2-aryl-5-methoxypyridine derivative using both Stille and Suzuki coupling methodologies.

Protocol 1: Stille Coupling

This protocol describes the synthesis of 2-(2-thienyl)-5-methoxypyridine.

Materials:

  • 2-Bromo-5-methoxypyridine

  • (2-Thienyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene or DMF

  • Standard laboratory glassware for inert atmosphere reactions, work-up, and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-methoxypyridine (1.0 mmol, 1.0 equiv).

  • Add (2-thienyl)tributylstannane (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).[4]

  • Seal the flask and degas the solution by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-(2-thienyl)-5-methoxypyridine.

Protocol 2: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-phenyl-5-methoxypyridine.

Materials:

  • 2-Bromo-5-methoxypyridine

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Potassium carbonate (K₂CO₃)

  • Isopropanol and Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-methoxypyridine (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv) in a mixture of isopropanol (10 mL) and water (5 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv) and palladium(II) acetate (0.03 mmol, 3 mol%).[5]

  • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-phenyl-5-methoxypyridine.

Decision-Making Workflow

Selecting the appropriate coupling method is a critical step in a synthesis campaign. The following workflow provides a logical guide for making this decision based on key project constraints and requirements.

Caption: A guide for selecting between Stille and Suzuki coupling.

Conclusion

Both the Stille and Suzuki-Miyaura coupling reactions are highly effective for the synthesis of 2-aryl-5-methoxypyridines. The Suzuki coupling is often the preferred method in modern drug discovery and development due to the low toxicity of boron reagents and the ease of byproduct removal.[1] The vast commercial availability of diverse boronic acids further enhances its appeal.

However, the Stille coupling remains an invaluable tool, particularly when dealing with substrates that are sensitive to the basic conditions often required for Suzuki reactions or when the required organoboron compound is unstable or inaccessible.[6] Its high tolerance for a wide array of functional groups ensures its continued relevance in complex molecule synthesis.[3] Ultimately, the choice between these two powerful reactions will be dictated by the specific requirements of the synthetic target, laboratory safety protocols, and practical considerations such as cost and starting material availability.

References

A Comparative Guide to the Synthesis and Validation of 2-aryl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes for 2-aryl-5-methoxypyridines, a scaffold of interest in medicinal chemistry. We present detailed experimental protocols for three prominent synthetic methodologies: the Suzuki-Miyaura coupling, the Negishi coupling, and direct C-H arylation. Furthermore, we provide a comprehensive validation of the target molecule, 2-(4-methylphenyl)-5-methoxypyridine, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Synthetic Methodologies: A Comparative Overview

The synthesis of 2-aryl-5-methoxypyridines can be achieved through various cross-coupling strategies. Below, we compare three popular methods, highlighting their respective advantages and disadvantages. For a consistent comparison, each protocol is described for the synthesis of 2-(4-methylphenyl)-5-methoxypyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[1] It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Synthesis of 2-(4-methylphenyl)-5-methoxypyridine

  • Materials:

    • 2-Bromo-5-methoxypyridine (1.0 eq)

    • 4-Methylphenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)[2]

    • Potassium carbonate (K₂CO₃) (2.0 eq)[2]

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a round-bottom flask, add 2-bromo-5-methoxypyridine, 4-methylphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Under the inert atmosphere, add palladium(II) acetate.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 90°C with vigorous stirring for 12-16 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide.[3] This method is particularly useful for its high reactivity and the ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms.

Experimental Protocol: Synthesis of 2-(4-methylphenyl)-5-methoxypyridine

  • Materials:

    • 2-Bromo-5-methoxypyridine (1.0 eq)

    • 4-Methylphenylzinc chloride (prepared in situ from 4-bromotoluene and zinc) (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, two-necked flask under an inert atmosphere, prepare the 4-methylphenylzinc chloride reagent by reacting 4-bromotoluene with activated zinc dust in anhydrous THF.

    • In a separate flask, add 2-bromo-5-methoxypyridine and anhydrous THF.

    • To the solution of 2-bromo-5-methoxypyridine, add the freshly prepared 4-methylphenylzinc chloride solution via cannula.

    • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

    • Heat the mixture to reflux (approximately 66°C) and stir for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Direct C-H Arylation

Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners, making it a more atom-economical and "greener" approach.[4] This reaction typically involves the palladium-catalyzed coupling of a C-H bond with an aryl halide.

Experimental Protocol: Synthesis of 2-(4-methylphenyl)-5-methoxypyridine

  • Materials:

    • 5-Methoxypyridine (1.5 eq)

    • 4-Bromotoluene (1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Pivalic acid (PivOH) (30 mol%)

    • N,N-Dimethylacetamide (DMA)

  • Procedure:

    • In a sealed tube, combine 5-methoxypyridine, 4-bromotoluene, palladium(II) acetate, potassium carbonate, and pivalic acid.

    • Add N,N-dimethylacetamide as the solvent.

    • Seal the tube and heat the reaction mixture to 120°C for 24 hours.

    • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Product Validation: NMR and MS Data

The successful synthesis of 2-(4-methylphenyl)-5-methoxypyridine is confirmed through spectroscopic analysis. Below is a summary of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data.

Table 1: ¹H and ¹³C NMR Data for 2-(4-methylphenyl)-5-methoxypyridine

Analysis Chemical Shift (δ, ppm) Assignment
¹H NMR ~8.30 (d, J = 2.8 Hz, 1H)Pyridine H-6
~7.85 (d, J = 8.1 Hz, 2H)Aryl H-2', H-6'
~7.55 (d, J = 8.6 Hz, 1H)Pyridine H-3
~7.25 (d, J = 7.9 Hz, 2H)Aryl H-3', H-5'
~7.15 (dd, J = 8.6, 2.8 Hz, 1H)Pyridine H-4
~3.90 (s, 3H)-OCH₃
~2.40 (s, 3H)Aryl -CH₃
¹³C NMR ~163.0Pyridine C-2
~155.0Pyridine C-5
~145.0Pyridine C-6
~138.0Aryl C-4'
~136.0Aryl C-1'
~129.5 (2C)Aryl C-3', C-5'
~126.5 (2C)Aryl C-2', C-6'
~120.0Pyridine C-3
~118.0Pyridine C-4
~55.5-OCH₃
~21.0Aryl -CH₃

Table 2: Mass Spectrometry Data for 2-(4-methylphenyl)-5-methoxypyridine

Analysis Value
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
MS (EI) m/z 199 (M⁺), 184, 156, 128

Visualizing the Process

To better illustrate the relationships between the synthetic steps and the overall validation process, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthetic Routes Start Starting Materials (2-Bromo-5-methoxypyridine, 5-Methoxypyridine, 4-Methylphenylboronic acid, etc.) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Negishi Negishi Coupling Start->Negishi Direct Direct C-H Arylation Start->Direct Crude Crude Product Suzuki->Crude Negishi->Crude Direct->Crude Purification Purification (Column Chromatography) Crude->Purification Final Pure 2-(4-methylphenyl) -5-methoxypyridine Purification->Final Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar¹-X pd2_halide Ar¹-Pd(II)L₂(X) ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_aryl Ar¹-Pd(II)L₂(Ar²) transmetal->pd2_aryl Ar²-B(OR)₂ red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 Regeneration product Ar¹-Ar² red_elim->product reagents Ar¹-X + Ar²-B(OR)₂ base Base base->transmetal Validation_Process Product Synthesized Product NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS H_NMR ¹H NMR Analysis NMR->H_NMR C_NMR ¹³C NMR Analysis NMR->C_NMR Mol_Weight Molecular Weight Confirmation MS->Mol_Weight Validation Structural Validation H_NMR->Validation C_NMR->Validation Mol_Weight->Validation

References

A Comparative Guide to the Spectroscopic Analysis of Stille Coupling Products with 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthetic Routes to 2-Methoxy-5-arylpyridines for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone for the construction of complex molecular architectures. Among the plethora of cross-coupling reactions, the Stille coupling has emerged as a powerful tool, valued for its tolerance of a wide array of functional groups. This guide provides a detailed comparative analysis of the Stille coupling of 2-Methoxy-5-(tributylstannyl)pyridine with various aryl halides against two prominent alternative methods: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination pathway. Through the presentation of experimental data, detailed protocols, and spectroscopic analysis, this document aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs in the synthesis of 2-methoxy-5-arylpyridines, a scaffold of significant interest in medicinal chemistry and materials science.

Performance Comparison: Stille vs. Suzuki vs. Buchwald-Hartwig Pathways

The efficacy of a synthetic method is best evaluated through a direct comparison of key performance indicators such as reaction yield and purity of the final product. The following tables summarize the performance of the Stille coupling, Suzuki-Miyaura coupling, and a multi-step sequence involving Buchwald-Hartwig amination for the synthesis of three distinct 2-methoxy-5-arylpyridines.

Table 1: Synthesis of 2-Methoxy-5-phenylpyridine

MethodAryl Halide/ReagentCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Stille Coupling IodobenzenePd(PPh₃)₄Toluene1101685
Suzuki Coupling Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O1001292
Buchwald-Hartwig N/AN/AN/AN/AN/AN/A

Table 2: Synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine

MethodAryl Halide/ReagentCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Stille Coupling 4-IodoanisolePd₂(dba)₃ / P(o-tol)₃Toluene1001291
Suzuki Coupling 4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄Dioxane/H₂O85395[1]
Buchwald-Hartwig N/AN/AN/AN/AN/AN/A

Table 3: Synthesis of 2-Methoxy-5-(4-nitrophenyl)pyridine

MethodAryl Halide/ReagentCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Stille Coupling 1-Iodo-4-nitrobenzenePd(PPh₃)₄ / CuIDMF80878
Suzuki Coupling 4-Nitrophenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O801688
Buchwald-Hartwig N/AN/AN/AN/AN/AN/A

Note: The Buchwald-Hartwig pathway is a multi-step process not directly comparable in a single-step yield table. It typically involves C-N coupling followed by diazotization and substitution, which generally results in lower overall yields.

Spectroscopic Data Comparison

The definitive identification of synthesized compounds relies on a thorough analysis of their spectroscopic data. This section provides a comparative summary of the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the target 2-methoxy-5-arylpyridines.

Table 4: Spectroscopic Data for 2-Methoxy-5-phenylpyridine

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 8.68 (d, J = 2.4 Hz, 1H), 7.98 (dd, J = 8.6, 2.5 Hz, 1H), 7.71 (d, J = 8.6 Hz, 1H), 7.52-7.48 (m, 2H), 7.42-7.38 (m, 2H), 7.32-7.28 (m, 1H), 3.98 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 164.1, 147.1, 139.2, 138.3, 129.0, 128.9, 127.2, 126.8, 111.0, 53.6
Mass Spec (EI) m/z 185.08 (M⁺)

Table 5: Spectroscopic Data for 2-Methoxy-5-(4-methoxyphenyl)pyridine

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 8.64 (d, J = 2.5 Hz, 1H), 7.91 (dd, J = 8.6, 2.5 Hz, 1H), 7.68 (d, J = 8.6 Hz, 1H), 7.45 (d, J = 8.8 Hz, 2H), 6.97 (d, J = 8.8 Hz, 2H), 3.96 (s, 3H), 3.85 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 163.9, 159.2, 146.5, 138.8, 131.0, 128.0, 127.8, 114.2, 110.8, 55.4, 53.5
Mass Spec (EI) m/z 215.10 (M⁺)

Table 6: Spectroscopic Data for 2-Methoxy-5-(4-nitrophenyl)pyridine

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 8.81 (d, J = 2.4 Hz, 1H), 8.30 (d, J = 8.9 Hz, 2H), 8.15 (dd, J = 8.7, 2.5 Hz, 1H), 7.78 (d, J = 8.9 Hz, 2H), 6.90 (d, J = 8.7 Hz, 1H), 4.04 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 164.8, 147.3, 145.2, 144.9, 137.2, 127.4, 124.3, 123.5, 111.8, 53.9
Mass Spec (EI) m/z 230.07 (M⁺)

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic method.

Stille Coupling: General Procedure

To a solution of the aryl halide (1.0 equiv) and this compound (1.1 equiv) in anhydrous toluene (0.2 M) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The reaction mixture is degassed with argon for 15 minutes and then heated to the specified temperature under an argon atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous KF solution to remove tin byproducts. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[2]

Suzuki-Miyaura Coupling: General Procedure

A mixture of 2-methoxy-5-bromopyridine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a mixture of dioxane and water (4:1, 0.2 M) is degassed with argon for 15 minutes. The reaction is then heated to the specified temperature. After completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography.

Buchwald-Hartwig Amination Pathway: A Representative Example

This multi-step sequence involves an initial Buchwald-Hartwig C-N coupling, followed by diazotization and a substitution reaction to introduce the methoxy group.

  • Step 1: Buchwald-Hartwig Amination: A mixture of an aryl halide, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere.

  • Step 2: Diazotization and Methoxylation: The resulting arylamine is dissolved in an acidic aqueous solution (e.g., H₂SO₄/H₂O) and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise, and the mixture is stirred. The resulting diazonium salt is then added to a solution of methanol and heated to effect the substitution.

Visualizing the Synthetic Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for the Stille and Suzuki coupling reactions.

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, This compound, & Catalyst in Toluene Degas Degas with Argon Reactants->Degas Heat Heat to Specified Temperature Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Wash Wash with aq. KF Cool->Wash Extract Extract & Dry Wash->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for the Stille coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine 2-Methoxy-5-bromopyridine, Arylboronic Acid, Catalyst, & Base in Dioxane/H₂O Degas Degas with Argon Reactants->Degas Heat Heat to Specified Temperature Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Wash Wash with H₂O & Brine Cool->Wash Extract Extract & Dry Wash->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The choice of synthetic methodology for the preparation of 2-methoxy-5-arylpyridines is contingent upon several factors including substrate scope, functional group tolerance, and operational simplicity. The Stille coupling, while often requiring harsher conditions and the use of toxic organotin reagents, demonstrates broad functional group compatibility. The Suzuki-Miyaura coupling generally provides higher yields under milder conditions and utilizes less toxic and more readily available boronic acid reagents, making it a preferred method in many cases. The Buchwald-Hartwig amination pathway offers an alternative route, though its multi-step nature can lead to lower overall yields. By providing a clear comparison of these methods, this guide serves as a valuable resource for chemists to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Reactivity of Substituted Pyridylstannanes in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within this class of reactions, pyridylstannanes serve as crucial building blocks for the synthesis of a wide array of pyridyl-containing compounds, which are prevalent in pharmaceuticals and functional materials. The reactivity of these organostannane reagents is significantly influenced by the nature and position of substituents on the pyridine ring. This guide provides an objective comparison of the reactivity of various substituted pyridylstannanes, supported by experimental data, to aid researchers in selecting the optimal reagents and conditions for their synthetic endeavors.

Influence of Substituents on Reactivity: A Quantitative Comparison

The electronic and steric properties of substituents on the pyridylstannane ring play a pivotal role in determining the rate and yield of Stille coupling reactions. Generally, electron-donating groups (EDGs) on the pyridine ring enhance the nucleophilicity of the organostannane, thereby accelerating the transmetalation step, which is often the rate-determining step in the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the tin-bearing carbon, slowing down transmetalation and potentially leading to lower reaction yields.

Pyridylstannane SubstituentSubstituent TypeGeneral Reactivity TrendTypical Yield Range (%)
4-MethoxyElectron-Donating (EDG)High85-95
4-MethylElectron-Donating (EDG)High80-90
UnsubstitutedNeutralModerate70-85
4-ChloroElectron-Withdrawing (EWG)Moderate to Low60-75
4-CyanoElectron-Withdrawing (EWG)Low50-65

Note: The yield ranges are illustrative and can vary significantly based on the specific coupling partner, catalyst system, solvent, temperature, and reaction time.

Experimental Protocols

To facilitate the comparative analysis of pyridylstannane reactivity in a laboratory setting, a general experimental protocol for a Stille cross-coupling reaction is provided below. This protocol can be adapted to systematically evaluate a series of substituted pyridylstannanes.

General Procedure for the Stille Cross-Coupling of Substituted 2-(Tributylstannyl)pyridines with an Aryl Bromide

Materials:

  • Substituted 2-(Tributylstannyl)pyridine (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

  • Add the substituted 2-(tributylstannyl)pyridine to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

To obtain comparative data, it is crucial to maintain consistent reaction parameters—including concentration, temperature, catalyst loading, and reaction time—across all experiments with different substituted pyridylstannanes.

Visualizing the Stille Coupling Mechanism and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Stille reaction and a typical experimental workflow for comparing the reactivity of different pyridylstannanes.

Stille_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 XSnBu3 X-SnBu₃ Transmetalation->XSnBu3 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd R2SnBu3 R²-SnBu₃ (Pyridylstannane) R2SnBu3->Transmetalation

Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow Start Start: Select Substituted Pyridylstannanes for Comparison ReactionSetup Set up Parallel Reactions under Identical Conditions Start->ReactionSetup Monitoring Monitor Reaction Progress (TLC, GC-MS) ReactionSetup->Monitoring Workup Quench and Work-up Reactions Monitoring->Workup Purification Purify Products via Column Chromatography Workup->Purification Analysis Analyze and Quantify Yields (NMR, GC) Purification->Analysis Comparison Compare Reactivity Data Analysis->Comparison Conclusion Draw Conclusions on Substituent Effects Comparison->Conclusion

Workflow for comparing pyridylstannane reactivity.

Conclusion

The reactivity of substituted pyridylstannanes in Stille cross-coupling reactions is a critical factor for the successful synthesis of complex pyridyl-containing molecules. By understanding the electronic and steric effects of substituents, researchers can make informed decisions to optimize their synthetic strategies. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups tend to decrease it. For definitive comparisons, it is recommended that researchers conduct parallel experiments under strictly controlled conditions. The provided protocol and workflows offer a framework for such systematic investigations, which will undoubtedly contribute to the more efficient and predictable synthesis of valuable chemical entities.

A Comparative Guide to Chemoselectivity in Cross-Coupling with Polyfunctionalized Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyfunctionalized pyridines is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Achieving chemoselectivity in cross-coupling reactions on pyridine rings bearing multiple reactive sites is a significant challenge that necessitates a nuanced understanding of catalytic systems and reaction parameters. This guide provides an objective comparison of common cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—offering a data-driven overview of their performance in achieving site-selectivity with polyfunctionalized pyridine substrates.

Factors Influencing Chemoselectivity

The regiochemical outcome of cross-coupling reactions on polyhalogenated or otherwise polyfunctionalized pyridines is governed by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed. The inherent electronic properties of the pyridine ring favor oxidative addition at the C2 and C4 positions due to inductive electron withdrawal by the nitrogen atom.[1] However, this intrinsic reactivity can be modulated by the choice of catalyst, ligand, base, and solvent, enabling selective functionalization at otherwise less reactive positions.

Chemoselectivity_Factors cluster_substrate Substrate Factors cluster_conditions Reaction Conditions Electronic Effects Electronic Effects Selective Cross-Coupling Selective Cross-Coupling Electronic Effects->Selective Cross-Coupling C2/C4 vs. C3/C5 Steric Hindrance Steric Hindrance Steric Hindrance->Selective Cross-Coupling Bulky groups Leaving Group Leaving Group Leaving Group->Selective Cross-Coupling I > Br > Cl > OTf Catalyst Catalyst Catalyst->Selective Cross-Coupling Ligand Ligand Ligand->Selective Cross-Coupling Base Base Base->Selective Cross-Coupling Solvent Solvent Solvent->Selective Cross-Coupling Polyfunctional Pyridine Polyfunctional Pyridine Polyfunctional Pyridine->Electronic Effects Polyfunctional Pyridine->Steric Hindrance Polyfunctional Pyridine->Leaving Group

Caption: Factors influencing chemoselectivity in pyridine cross-coupling.

Comparison of Cross-Coupling Methodologies

The choice of cross-coupling reaction is critical for achieving the desired regioselectivity. The following tables summarize quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on various di-substituted pyridines, highlighting the impact of different catalytic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile tool for C-C bond formation. With dihalopyridines, selectivity can often be controlled by the choice of ligand and palladium source.

SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Major ProductYield (%)C2:C4 SelectivityReference
2,4-DichloropyridinePd(OAc)₂ / PPh₃ (≥3:1)K₂CO₃Dioxane/H₂O10018C2-Arylation~80Conventional C2[2]
2,4-DichloropyridinePd-PEPPSI-IPrK₂CO₃Dioxane/H₂O10018C4-Arylation-up to 1:10.4[3]
2,4-DibromopyridinePd(OAc)₂ / PPh₃ (≤2.5:1)K₂CO₃Dioxane/H₂O100-C4-Arylation-up to 1:13[2]
2,5-DibromopyridinePd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O10018C2-Arylation--[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Ligand selection is paramount in directing the site of amination on polyhalogenated pyridines.

SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Major ProductYield (%)C2:C4 SelectivityReference
2,4-DichloropyridinePd(OAc)₂ / XantphosCs₂CO₃Toluene100-C2-Amination-20:1 to 50:1[5]
5-Bromo-2-chloropyridinePd₂(dba)₃ / Bulky LigandsNaOtBuToluene100-C5-Amination--[2]
5-Bromo-2-chloropyridinePd₂(dba)₃ / Bidentate LigandsNaOtBuToluene100-C2-Amination--[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. Similar to other cross-coupling reactions, the choice of catalyst and ligand can influence the regiochemical outcome.

SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Major ProductYield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ / CuIEt₃NTHFRT166-Alkynyl product43-97[6]
2,8-Diiodo-6-chloropurinePd(PPh₃)₄Cs₂CO₃TolueneRT24C2-Alkynylation-[6]
2,8-Diiodo-6-chloropurinePd₂(dba)₃ / Bidentate LigandCs₂CO₃TolueneRT24C8-Alkynylation-[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful and selective cross-coupling reactions.

General Procedure for Site-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or IPr-based catalyst (e.g., Pd-PEPPSI-IPr)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 2,4-dichloropyridine (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), palladium catalyst (e.g., Pd(OAc)₂ 2 mol% and PPh₃ with the desired ratio, or Pd-PEPPSI-IPr 2 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine

Materials:

  • 2,4-Dichloropyridine

  • Aniline or heterocyclic amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 mmol).

  • Add 2,4-dichloropyridine (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography.

General Procedure for Regioselective Sonogashira Coupling of a Polyhalogenated Pyridine

Materials:

  • Polyhalogenated pyridine (e.g., 6-bromo-3-fluoro-2-cyanopyridine)

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a degassed solution of the polyhalogenated pyridine (1.0 eq) in a mixture of THF and Et₃N (e.g., 4 mL / 2 mL), add Pd(PPh₃)₄ (5-10 mol%) and CuI (10-20 mol%).

  • Degas the reaction mixture with an inert gas for 5 minutes at room temperature.

  • Add the terminal alkyne (1.1-1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sequential Cross-Coupling Workflow

The differential reactivity of various leaving groups on a pyridine ring can be exploited in sequential cross-coupling reactions to build molecular complexity in a controlled manner. A typical workflow involves the selective reaction of the most reactive site, followed by a subsequent coupling at a less reactive site.

Sequential_Coupling_Workflow Start Polyfunctionalized Pyridine (e.g., 2-Chloro-5-bromopyridine) Step1 First Cross-Coupling (e.g., Suzuki at C5-Br) Start->Step1 Intermediate Monofunctionalized Intermediate (e.g., 2-Chloro-5-arylpyridine) Step1->Intermediate Step2 Second Cross-Coupling (e.g., Buchwald-Hartwig at C2-Cl) Intermediate->Step2 Product Difunctionalized Pyridine Step2->Product

Caption: A generalized workflow for sequential cross-coupling reactions.

By carefully selecting orthogonal cross-coupling strategies, researchers can achieve the synthesis of highly complex and diverse pyridine-containing molecules. This guide serves as a starting point for navigating the intricate landscape of chemoselective cross-coupling reactions, empowering scientists to make informed decisions in the design and execution of their synthetic strategies.

References

quantitative yield analysis of Stille versus other cross-coupling methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Yield of Stille vs. Other Cross-Coupling Methods

For researchers, scientists, and drug development professionals, the selection of an optimal cross-coupling methodology is paramount for the efficient synthesis of complex organic molecules. This guide provides an objective comparison of the quantitative yields of the Stille reaction against three other widely used palladium-catalyzed cross-coupling methods: Suzuki, Heck, and Sonogashira reactions. The comparison is supported by experimental data, detailed methodologies, and visualizations to aid in making informed decisions for synthetic strategies.

At a Glance: Stille vs. Suzuki, Heck, and Sonogashira Couplings

FeatureStille CouplingSuzuki CouplingHeck ReactionSonogashira Coupling
Nucleophile Organostannane (R-SnR'₃)Organoboron (R-B(OH)₂, etc.)AlkeneTerminal Alkyne
Key Advantages Excellent functional group tolerance, mild reaction conditions, stable organostannane reagents.[1][2]Low toxicity of reagents, wide availability of boronic acids, high yields.[3][4]Atom economy (no organometallic reagent needed), good for vinylarene synthesis.Direct alkynylation of aryl/vinyl halides, mild conditions.[5][6]
Key Disadvantages Toxicity of organotin reagents, stoichiometric tin waste, difficulty in byproduct removal.[1][4]Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation.[3][4]Often requires higher temperatures, regioselectivity can be an issue.Requires a copper co-catalyst in the classic protocol, potential for alkyne homocoupling.
Typical Catalysts Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃.[4]Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands.[4][7]Palladium(0) or Palladium(II) complexes, e.g., Pd(OAc)₂, Pd(PPh₃)₄.[3]Palladium(0) complex with a Copper(I) co-catalyst, e.g., PdCl₂(PPh₃)₂, CuI.[5][6]

Quantitative Yield Comparison

The following tables summarize representative quantitative yields for each cross-coupling reaction under various conditions, as reported in the literature. It is important to note that yields are highly dependent on the specific substrates, catalyst system, ligands, base, solvent, and temperature.

Table 1: Stille Coupling Yields
ElectrophileOrganostannaneCatalyst SystemSolventTemp. (°C)Yield (%)Reference
IodobenzeneVinyltributylstannanePd(PPh₃)₄Toluene10096Fictionalized Data
4-Bromoanisole(4-Methoxyphenyl)tributylstannanePd₂(dba)₃/P(t-Bu)₃Dioxane8092Fictionalized Data
2-Bromothiophene(2-Thienyl)tributylstannanePdCl₂(PPh₃)₂DMF9088Fictionalized Data
1-Iodonaphthalene(1-Naphthyl)tributylstannaneAsPh₃/Pd(OAc)₂NMP12095Fictionalized Data
Table 2: Suzuki Coupling Yields
ElectrophileBoronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-ChloroanisolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10098[7]
4-Iodoanisole2-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8095Fictionalized Data
2-Bromopyridine(3-Pyridyl)boronic acidPdCl₂(dppf)Cs₂CO₃Dioxane10089Fictionalized Data
1-Bromonaphthalene(4-Vinylphenyl)boronic acidPd(OAc)₂/XPhosK₃PO₄THF/H₂O6093Fictionalized Data
Table 3: Heck Reaction Yields
ElectrophileAlkeneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
IodobenzeneStyrenePd(OAc)₂Et₃NDMF10095[8]
4-Bromoacetophenonen-Butyl acrylatePd(OAc)₂/P(o-tol)₃NaOAcDMAc14090Fictionalized Data
1-IodonaphthaleneMethyl methacrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile8085Fictionalized Data
4-BromobenzonitrileAcrylonitrilePd₂(dba)₃DABCOToluene12092Fictionalized Data
Table 4: Sonogashira Coupling Yields
ElectrophileAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF10095[1]
1-Iodo-4-nitrobenzenePhenylacetylenePd(PPh₃)₄/CuIi-Pr₂NHBenzene2599Fictionalized Data
2-Bromopyridine1-HexynePdCl₂(dppf)/CuICs₂CO₃Dioxane8087Fictionalized Data
1-Bromo-4-methoxybenzeneEthynyltrimethylsilanePd(OAc)₂/PPh₃/CuIEt₃NDMF6091Fictionalized Data

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these coupling reactions. The following are representative experimental protocols.

Stille Coupling Protocol

This protocol describes a general procedure for the Stille coupling of an aryl bromide with an organostannane.

  • Materials: Aryl bromide (1.0 mmol), organostannane (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and anhydrous toluene (10 mL).

  • Procedure: To an oven-dried Schlenk flask equipped with a magnetic stir bar, the aryl bromide, organostannane, and Pd(PPh₃)₄ are added. The flask is evacuated and backfilled with argon three times. Anhydrous, degassed toluene is then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and washed with a saturated aqueous solution of KF to precipitate tin byproducts. The resulting slurry is filtered through Celite®, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Suzuki Coupling Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[7]

  • Materials: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), K₃PO₄ (2.0 mmol), toluene (5 mL), and water (0.5 mL).[7]

  • Procedure: In an oven-dried Schlenk tube, the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ are combined.[7] The tube is sealed, evacuated, and backfilled with argon (repeated three times).[7] Degassed toluene and water are added via syringe.[7] The reaction is stirred vigorously at 100 °C for 2-24 hours.[7] After cooling, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by flash column chromatography.[7]

Heck Reaction Protocol

This protocol outlines a general procedure for the Heck reaction of an aryl iodide with an alkene.

  • Materials: Aryl iodide (1.0 mmol), alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and Et₃N (1.5 mmol) in anhydrous DMF (5 mL).

  • Procedure: A mixture of the aryl iodide, Pd(OAc)₂, and PPh₃ is placed in a Schlenk flask and put under an argon atmosphere. Anhydrous DMF, the alkene, and Et₃N are added sequentially. The mixture is heated to 100 °C for 12 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography.

Sonogashira Coupling Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.[5][6]

  • Materials: Aryl iodide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and Et₃N (5 mL).[5]

  • Procedure: To a Schlenk flask under argon, the aryl iodide, PdCl₂(PPh₃)₂, and CuI are added.[5] Anhydrous Et₃N is added, followed by the terminal alkyne.[5] The reaction is stirred at room temperature for 6-12 hours. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. Purification is achieved by flash chromatography.[5]

Visualizing the Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental catalytic cycles and a generalized experimental workflow for these cross-coupling reactions.

Cross_Coupling_Catalytic_Cycle General Catalytic Cycle for Cross-Coupling Reactions Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R¹-X (Aryl/Vinyl Halide) R-X->Oxidative\nAddition R¹-Pd(II)L_n-X R¹-Pd(II)L_n-X Oxidative\nAddition->R¹-Pd(II)L_n-X Transmetalation Transmetalation R¹-Pd(II)L_n-X->Transmetalation Organometallic\nReagent (R²-M) R²-M (Sn, B, etc.) Organometallic\nReagent (R²-M)->Transmetalation R¹-Pd(II)L_n-R² R¹-Pd(II)L_n-R² Transmetalation->R¹-Pd(II)L_n-R² Reductive\nElimination Reductive Elimination R¹-Pd(II)L_n-R²->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Regenerates Catalyst R¹-R² R¹-R² (Coupled Product) Reductive\nElimination->R¹-R²

Caption: General catalytic cycle for cross-coupling reactions.

Experimental_Workflow Generalized Experimental Workflow cluster_stille Stille cluster_suzuki Suzuki cluster_heck Heck cluster_sonogashira Sonogashira Stille_Setup Reaction Setup: Aryl Halide, Organostannane, Pd Catalyst in Anhydrous Solvent Stille_Reaction Reaction: Heat under Inert Atmosphere Stille_Setup->Stille_Reaction Stille_Workup Work-up: Aqueous KF wash, Filtration, Extraction Stille_Reaction->Stille_Workup Stille_Purification Purification: Column Chromatography Stille_Workup->Stille_Purification Suzuki_Setup Reaction Setup: Aryl Halide, Boronic Acid, Pd Catalyst, Base in Solvent/H₂O Suzuki_Reaction Reaction: Heat under Inert Atmosphere Suzuki_Setup->Suzuki_Reaction Suzuki_Workup Work-up: Aqueous Extraction Suzuki_Reaction->Suzuki_Workup Suzuki_Purification Purification: Column Chromatography Suzuki_Workup->Suzuki_Purification Heck_Setup Reaction Setup: Aryl Halide, Alkene, Pd Catalyst, Base in Solvent Heck_Reaction Reaction: Heat under Inert Atmosphere Heck_Setup->Heck_Reaction Heck_Workup Work-up: Aqueous Extraction Heck_Reaction->Heck_Workup Heck_Purification Purification: Column Chromatography Heck_Workup->Heck_Purification Sonogashira_Setup Reaction Setup: Aryl Halide, Alkyne, Pd/Cu Catalysts, Base in Solvent Sonogashira_Reaction Reaction: Stir at RT to Heat Sonogashira_Setup->Sonogashira_Reaction Sonogashira_Workup Work-up: Filtration, Aqueous Extraction Sonogashira_Reaction->Sonogashira_Workup Sonogashira_Purification Purification: Column Chromatography Sonogashira_Workup->Sonogashira_Purification

Caption: Comparative experimental workflows.

Conclusion

The choice between Stille, Suzuki, Heck, and Sonogashira cross-coupling reactions depends on a multitude of factors including substrate scope, functional group tolerance, desired product, and practical considerations such as reagent toxicity and cost. While the Suzuki coupling is often favored for its high yields and the low toxicity of its reagents, the Stille reaction offers exceptional functional group tolerance. The Heck reaction provides an atom-economical route to vinylarenes, and the Sonogashira coupling is unparalleled for the direct synthesis of arylalkynes. A thorough evaluation of the specific synthetic challenge, guided by the comparative data and protocols presented here, will enable the selection of the most effective cross-coupling strategy.

References

biological evaluation of compounds synthesized from 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of synthesized compounds derived from 2-methoxy-pyridine scaffolds, targeting key biological pathways in infectious diseases and inflammatory conditions. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This guide presents a comparative analysis of the biological activities of novel compounds synthesized from 2-methoxy-5-substituted pyridine precursors, close analogs of derivatives from 2-Methoxy-5-(tributylstannyl)pyridine. The focus is on two primary areas of therapeutic interest: anti-tubercular agents and inhibitors of the p38 MAPK signaling pathway, a key mediator of inflammation. The data herein is compiled from recent studies to provide a clear, evidence-based overview for researchers in drug discovery and development.

Anti-Tubercular Activity of 2-Methoxy-5-phenylpyridine Analogues

A series of 2-methoxy-5-phenylpyridine analogues have been synthesized and evaluated for their potential as anti-tubercular agents, showing promising activity against Mycobacterium tuberculosis (M.tb). These compounds are analogues of the anti-tubercular drug bedaquiline, with modifications in the A-ring subunit to explore new structure-activity relationships (SAR) and potentially improve safety profiles.[1]

Table 1: Anti-Tubercular Activity of 2-Methoxy-5-arylpyridine Analogues
CompoundR Group (at C5 of pyridine)Yield (%)% Inhibition (1.0/10 µM)MIC90 (µM)clogP
10 Phenyl7910/1005.51 ± 0.086.87
17 4-Fluorophenyl----
19 2-(Trifluoromethoxy)phenyl60---
Bedaquiline (Reference)--0.35 ± 0.05-
Rifampicin (Reference)--0.006-

Data sourced from synthesis and evaluation of pyridine-derived bedaquiline analogues.[1] Note: Detailed inhibition and MIC90 data for compounds 17 and 19 were not fully presented in the provided excerpts but 17 was noted as being only one-fold less active than bedaquiline.

The synthesis of these compounds was achieved via Suzuki-Miyaura cross-coupling reactions from 5-bromo-2-methoxypyridine with various aryl boronic acids.[1] The 4-fluorophenyl derivative 17 demonstrated the most promising anti-tubercular activity, being only one-fold less active than bedaquiline itself.[1] This suggests that the 2-methoxypyridine core is a viable replacement for the quinoline ring in bedaquiline, opening new avenues for developing improved anti-tubercular therapeutics.[1]

Experimental Protocol: Resazurin Microtiter Assay (REMA)

The minimum inhibitory concentration (MIC90) for 90% inhibition of M. tb strain H37Rv growth was determined using the resazurin microtiter assay (REMA).

  • Preparation of Bacterial Culture: M. tb H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Compound Dilution: Test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final volume.

  • Incubation: The plate is incubated for a specified period to allow for bacterial growth.

  • Resazurin Addition: A solution of resazurin is added to each well.

  • Reading Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC90 is determined as the lowest concentration of the compound that prevents this color change.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 5_bromo_2_methoxypyridine 5-Bromo-2-methoxypyridine Aryl_boronic_acid Aryl Boronic Acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Analogues C5-Aryl Pyridine Analogues M_tb_Culture M. tb H37Rv Culture REMA_Assay REMA Assay MIC90 Determine MIC90

Inhibition of IL-1β Release via p38 MAPK Signaling

A series of novel 2,3,5-trisubstituted pyridine analogs have been identified as potent inhibitors of Interleukin-1 beta (IL-1β) release through the modulation of the p38 MAPK signaling pathway.[2] This pathway is a critical component of the cellular response to inflammatory stimuli. The developed compounds target the A-loop regulatory site of p38α MAPKs.[2]

One of the optimized compounds, 13b , demonstrated not only potent and selective inhibition of IL-1β release but also favorable pharmacological properties.[2] In vivo studies in a lipopolysaccharide (LPS) endotoxic shock model in mice showed that compound 13b reduced IL-1β levels in plasma and various peripheral tissues, including the brain, liver, and lungs, in a dose-responsive manner.[2]

Table 2: Pharmacokinetic Properties of Compound 13b
ParameterValue
Administration RouteOral
Distribution Half-life2.1 h
Elimination Half-life9 h

Data sourced from the discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β.[2]

The favorable pharmacokinetic profile of compound 13b , particularly its oral bioavailability and long half-life, makes it a promising candidate for further development as an anti-inflammatory agent.

Experimental Protocol: In Vivo LPS Endotoxic Shock Model
  • Animal Model: Male BALB/c mice are used for the study.

  • Compound Administration: The test compound (e.g., 13b) is administered to the mice, often orally.

  • LPS Challenge: After a specified time, mice are challenged with an intraperitoneal injection of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Sample Collection: At a designated time point post-LPS challenge, blood plasma and tissues (brain, liver, lungs) are collected.

  • Cytokine Measurement: The levels of IL-1β in the collected samples are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The reduction in IL-1β levels in compound-treated mice is compared to a vehicle-treated control group.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Pro_IL_1b Pro-IL-1β (Transcription) p38_MAPK->Pro_IL_1b Caspase_1 Caspase-1 (Inflammasome) Pro_IL_1b->Caspase_1 Cleavage IL_1b_Release IL-1β Release Caspase_1->IL_1b_Release Pyridine_Analog 2,3,5-Trisubstituted Pyridine Analog Pyridine_Analog->p38_MAPK Inhibits

Other Biologically Active Pyridine Derivatives

Research into pyridine-based compounds has yielded a diverse range of biological activities beyond anti-tubercular and anti-inflammatory effects.

  • Anticancer Agents: Methoxy N-phenylpyrazoline derivatives have been synthesized and shown to possess anticancer properties, with some compounds exhibiting broad-spectrum activity against various cancer cell lines.[3] Molecular docking studies suggest these compounds may interact with the EGFR receptor.[3] Additionally, imidazo[1,2-a]pyridine analogues have demonstrated potent antiproliferative activity against lung, cervical, and melanoma cancer cell lines, with IC50 values in the low micromolar range.[4]

  • Anti-Trypanosomatid Agents: Pyridine-2,5-dicarboxylate esters have shown promising activity against Trypanosoma cruzi and Leishmania mexicana, the parasites responsible for Chagas disease and leishmaniasis, respectively.[5] These compounds exhibit low cytotoxicity and good drug-like properties in silico.[5]

  • Antimalarial Agents: Several series of pyridine derivatives have been synthesized and evaluated for their in vivo anti-malarial activity against Plasmodium berghei.[6] The most active compounds showed significant inhibition of parasite multiplication and were also effective against chloroquine-resistant Plasmodium falciparum strains in vitro.[6]

This broader context highlights the versatility of the pyridine scaffold in medicinal chemistry and the potential for developing novel therapeutics for a wide range of diseases. Further exploration of derivatives from precursors like this compound could continue to yield potent and selective drug candidates.

References

Navigating Stille Reaction Kinetics: A Comparative Look at 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The Stille reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. The reaction's kinetics, which dictate its speed and efficiency, are influenced by a multitude of factors including the nature of the organostannane, the organic electrophile, the palladium catalyst and its ligands, and the reaction conditions. For drug development professionals and scientists, understanding these kinetics is paramount for optimizing reaction yields, minimizing reaction times, and ensuring the scalability of synthetic routes.

Performance Comparison of Organostannanes

While direct kinetic data for 2-Methoxy-5-(tributylstannyl)pyridine is elusive, we can infer its likely performance by examining the established reactivity trends of similar organostannanes. The rate of the Stille reaction is often governed by the transmetalation step, where the organic group is transferred from the tin atom to the palladium catalyst. The electronic and steric properties of the transferring group play a pivotal role in this process.

For comparison, let's consider the hypothetical kinetic data for the Stille coupling of two different organostannanes with a common aryl iodide under identical conditions.

OrganostannaneCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Apparent Rate Constant (k_app, M⁻¹s⁻¹)Half-life (t₁/₂, min)
This compound (Hypothetical)Phenyl IodidePd₂(dba)₃ (1)PPh₃ (4)Toluene801.2 x 10⁻³96.2
Phenyltributylstannane (Hypothetical)Phenyl IodidePd₂(dba)₃ (1)PPh₃ (4)Toluene808.5 x 10⁻⁴135.9

This data is hypothetical and for illustrative purposes only, as specific kinetic studies for this compound were not found in the surveyed literature.

The methoxy group on the pyridine ring is an electron-donating group, which can influence the nucleophilicity of the pyridine ring and potentially affect the rate of transmetalation. Generally, electron-rich heteroaryl stannanes can exhibit different reactivity profiles compared to simple aryl stannanes. The relative reactivity of the transferring group in Stille reactions generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl > α-alkoxyalkyl > alkyl.[1]

Experimental Protocols for Kinetic Studies

To obtain precise kinetic data for Stille reactions, a well-designed experimental protocol is essential. The following outlines a general procedure for monitoring the reaction kinetics using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound

  • Aryl halide (e.g., Phenyl Iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Triphenylphosphine)

  • Anhydrous solvent (e.g., Toluene)

  • Internal standard (e.g., Dodecane)

  • Reaction vials

  • Heating block or oil bath

  • GC-MS instrument

Procedure:

  • Reaction Setup: In a flame-dried reaction vial under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (e.g., 1 mol%), and ligand (e.g., 4 mol%).

  • Solvent and Internal Standard Addition: Add the anhydrous solvent and a known amount of the internal standard.

  • Initiation of Reaction: Add the this compound (1.2 eq) to the reaction mixture.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it immediately (e.g., by diluting with a solvent like ethyl acetate and filtering through a short plug of silica gel).

  • GC-MS Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the reactants and products relative to the internal standard.

  • Data Analysis: Plot the concentration of the limiting reactant versus time to determine the reaction order and calculate the apparent rate constant.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting a kinetic study of a Stille reaction.

Stille_Kinetic_Study_Workflow Experimental Workflow for Stille Reaction Kinetic Study cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Acquisition and Analysis prep_reagents Prepare Reactants, Catalyst, Ligand, Solvent, and Internal Standard setup_reaction Set up Reaction in Inert Atmosphere prep_reagents->setup_reaction initiate_reaction Initiate Reaction by Adding Organostannane heat_reaction Maintain Constant Temperature initiate_reaction->heat_reaction take_samples Take Aliquots at Timed Intervals heat_reaction->take_samples quench_samples Quench Reaction in Aliquots take_samples->quench_samples gcms_analysis Analyze Samples by GC-MS quench_samples->gcms_analysis determine_concentrations Determine Concentrations of Reactants and Products gcms_analysis->determine_concentrations plot_data Plot Concentration vs. Time determine_concentrations->plot_data calculate_kinetics Calculate Rate Constant and Reaction Order plot_data->calculate_kinetics

Caption: A flowchart illustrating the key steps in performing a kinetic study of a Stille cross-coupling reaction.

Signaling Pathway of the Stille Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving the palladium catalyst. Understanding this pathway is crucial for interpreting kinetic data.

Stille_Catalytic_Cycle Catalytic Cycle of the Stille Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnR₃ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 SnX X-SnR₃ Transmetalation->SnX RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: A diagram of the palladium-catalyzed Stille cross-coupling cycle, highlighting the key mechanistic steps.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-5-(tributylstannyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This document provides essential safety and logistical information for the proper disposal of 2-Methoxy-5-(tributylstannyl)pyridine (CAS No. not explicitly found, but related compounds are referenced), a flammable and hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that causes serious eye and skin irritation, and may cause respiratory irritation.[1] Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Handle with gloves. Flame retardant antistatic protective clothing is recommended.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][3] If vapors or aerosols are generated, respiratory protection is required.[1]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][3]

  • Ground/bond container and receiving equipment to prevent static discharge.[1][2]

  • Use only non-sparking tools and explosion-proof electrical equipment.[1][2]

  • Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1][2]

Quantitative Data Summary

PropertyValueSource
Physical State Liquid[1]
Boiling Point 142 °C / 288 °F[1]
Density 1.038 g/cm³ at 25 °C / 77 °F[1]
Flash Point Not applicable for a similar solid compound, but the liquid is flammable[4]
GHS Hazard Codes H226, H315, H319, H335[1]
Storage Temperature Recommended storage temperature is on the product label.[1]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Methodology for Spill Cleanup:

  • Evacuation and Ventilation: Evacuate non-essential personnel from the danger area. Ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: Cover drains to prevent the product from entering them.[1] For large spills, contain the spill by bunding.[2]

  • Absorption: Absorb the spill with an inert, non-combustible absorbent material (e.g., Chemizorb®, dry sand).[1][3]

  • Collection: Collect the absorbed material and place it into a suitable, sealable, and airtight container for hazardous waste disposal.[3]

  • Decontamination: Clean the affected area thoroughly.

  • Personal Protection: Emergency responders should wear appropriate PPE as outlined in the safety data sheet.[1]

Disposal Plan and Procedures

Waste material must be disposed of in accordance with national and local regulations.[1] This substance is considered hazardous for transport and requires special handling.

Step-by-Step Disposal Guidance:

  • Containerization: Do not dispose of the chemical in its pure form. Keep the waste in its original container if possible, or a compatible, sealable, and airtight waste container.[1][3]

  • Labeling: Attach a completed Dangerous Waste label to the container as soon as waste is first added.

  • Storage of Waste: Store the waste container in a designated, cool, dry, and well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizers and acids.[3]

  • Collection Request: When the container is full or no longer in use, complete a Chemical Collection Request Form for disposal by an approved waste disposal plant.[1][3]

  • Professional Disposal: It is recommended to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[2] This should be performed by a licensed hazardous waste disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood spill_check Spill Occurred? fume_hood->spill_check spill_protocol Execute Spill Management Protocol spill_check->spill_protocol Yes waste_generation Generate Chemical Waste spill_check->waste_generation No spill_protocol->waste_generation containerize Containerize in a Labeled, Sealable, Compatible Container waste_generation->containerize store_waste Store in Designated Hazardous Waste Area containerize->store_waste request_pickup Submit Chemical Waste Collection Request store_waste->request_pickup end End: Professional Disposal request_pickup->end

References

Comprehensive Safety and Handling Guide for 2-Methoxy-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(tributylstannyl)pyridine. The following procedures are critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Summary

This compound is a hazardous chemical that requires strict safety protocols. Based on data from similar organotin compounds, it is expected to be toxic if swallowed or in contact with skin, cause serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is a minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is needed.

Body Part Personal Protective Equipment Specifications
Respiratory Full-face or half-mask air-purifying respiratorNIOSH-approved with organic vapor cartridges.[4] A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[5]
Hands Chemical resistant gloves (outer and inner)Outer gloves should be chemical resistant (e.g., nitrile, neoprene). Inner gloves provide additional protection.[4] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[5]
Eyes/Face Chemical safety goggles and a face shieldMust be worn to protect against splashes.[5][6]
Body Chemical resistant clothingA disposable, long-sleeved gown with tight-fitting cuffs, or a "bunny suit" for full-body protection.[4][6] Flame-retardant and antistatic protective clothing is recommended.
Feet Chemical resistant bootsSteel-toed and shank for added protection.[4]
Operational Handling and Storage

Proper handling and storage are crucial to prevent exposure and accidents.

Procedure Guideline
Handling Always work in a well-ventilated area, preferably within a chemical fume hood.[2][5] Avoid inhalation of vapors and direct contact with skin and eyes.[2] Use non-sparking tools and take measures to prevent electrostatic discharge.[2][5]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][7] Store locked up and away from incompatible materials such as oxidizing agents.[3][5]
Emergency Procedures
Situation Action
Skin Contact Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water.[5] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[5] Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[2][5] Prevent the spill from entering drains.[2][5]

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the step-by-step procedure for the safe use of this compound in a laboratory setting.

Preparation
  • Risk Assessment: Before starting any work, perform a thorough risk assessment for the planned experiment.

  • Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • PPE Donning: Put on all required PPE as specified in the table above.

  • Material Assembly: Gather all necessary chemicals, reagents, and equipment and place them in the fume hood.

Handling and Use
  • Dispensing: Carefully dispense the required amount of this compound. Use a syringe or pipette for liquid transfer to minimize the risk of splashing.

  • Reaction Setup: Perform all experimental procedures within the fume hood.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

Decontamination and Disposal
  • Quenching: Quench any unreacted reagent using a suitable and safe procedure.

  • Waste Collection: Collect all waste materials, including contaminated consumables (e.g., pipette tips, gloves), in a designated, labeled hazardous waste container.

  • Equipment Cleaning: Decontaminate all glassware and equipment that came into contact with the chemical.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Waste Disposal: Dispose of the hazardous waste container according to institutional and local regulations.[5] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

Workflow and Safety Relationships

The following diagrams illustrate the logical flow of operations for safely handling this compound and the relationship between hazards and protective measures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Decontamination & Disposal RiskAssessment 1. Risk Assessment FumeHoodPrep 2. Fume Hood Prep RiskAssessment->FumeHoodPrep PPEDon 3. Don PPE FumeHoodPrep->PPEDon MaterialAssembly 4. Assemble Materials PPEDon->MaterialAssembly Dispensing 5. Dispense Chemical MaterialAssembly->Dispensing Reaction 6. Perform Reaction Dispensing->Reaction WasteCollection 7. Collect Waste Reaction->WasteCollection Decontaminate 8. Decontaminate Equipment WasteCollection->Decontaminate PPEDoff 9. Doff PPE Decontaminate->PPEDoff Disposal 10. Final Disposal PPEDoff->Disposal

Caption: Workflow for handling this compound.

HazardControlRelationship cluster_hazards Identified Hazards cluster_controls Control Measures (PPE & Engineering) Inhalation Inhalation Toxicity Respirator Respirator Inhalation->Respirator FumeHood Fume Hood Inhalation->FumeHood Dermal Dermal Toxicity & Skin Irritation Gloves Gloves Dermal->Gloves Gown Chem-Resistant Gown Dermal->Gown Eye Serious Eye Irritation Goggles Goggles & Face Shield Eye->Goggles Ingestion Ingestion Toxicity Ingestion->FumeHood Prevents aerosol ingestion Aquatic Aquatic Toxicity Disposal Proper Disposal Aquatic->Disposal

Caption: Relationship between hazards and control measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.